4-Bromoantipyrine
Description
The exact mass of the compound 4-Bromoantipyrine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14307. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromoantipyrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoantipyrine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWSDVPNCBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202616 | |
| Record name | 4-Bromoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-65-3 | |
| Record name | 4-Bromoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromoantipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoantipyrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromoantipyrine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND27C4CND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromoantipyrine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoantipyrine, a halogenated derivative of the pyrazolone analgesic antipyrine, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and analytical chemistry.[1] Its unique molecular structure, featuring a reactive bromine substituent, makes it a valuable building block for the development of novel therapeutic agents, particularly in the realms of analgesic and anti-inflammatory drugs.[1] This technical guide provides a comprehensive overview of 4-Bromoantipyrine, encompassing its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and a review of its applications and biological significance.
Core Chemical and Physical Properties
4-Bromoantipyrine, systematically named 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one, is a solid at room temperature, typically appearing as a white to almost white crystalline powder.[2]
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 5426-65-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrN₂O | [1][3] |
| Molecular Weight | 267.13 g/mol | [1][3] |
| Melting Point | 115 - 118 °C | [1] |
| Appearance | White to almost white powder or crystals | [2] |
| Purity | Typically ≥ 98% (by HPLC) | [1] |
Synthesis and Purification
The synthesis of 4-Bromoantipyrine is most commonly achieved through the electrophilic bromination of antipyrine. The pyrazolone ring of antipyrine is activated towards electrophilic substitution, and the C-4 position is particularly susceptible to halogenation.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis and purification of 4-Bromoantipyrine.
Detailed Experimental Protocol: Synthesis of 4-Bromoantipyrine
This protocol describes a common laboratory-scale synthesis of 4-Bromoantipyrine from antipyrine.
Materials:
-
Antipyrine
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (aqueous)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of antipyrine in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically change color.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude 4-Bromoantipyrine.
-
Decolorization: If the precipitate has a yellowish tint, add a sodium bisulfite solution dropwise until the color disappears to remove any unreacted bromine.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
Purification by Recrystallization
The crude 4-Bromoantipyrine can be purified by recrystallization to obtain a product of high purity.[4]
Procedure:
-
Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent for the recrystallization of 4-Bromoantipyrine. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[4]
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of 4-Bromoantipyrine decreases, leading to the formation of crystals.[5]
-
Cooling: To maximize the yield, further cool the solution in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized 4-Bromoantipyrine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 4-Bromoantipyrine. A typical reverse-phase HPLC method can be employed.
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid) in a gradient or isocratic elution.[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the methyl groups and the aromatic protons of the phenyl ring. The integration of these signals confirms the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyrazolone and phenyl rings.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum is used to identify the functional groups present in 4-Bromoantipyrine. Key characteristic absorption bands would include:
-
C=O stretching vibration of the pyrazolone ring.
-
C=C stretching vibrations of the aromatic ring.
-
C-N stretching vibrations.
-
C-Br stretching vibration.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-Bromoantipyrine. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in approximately a 1:1 ratio) will be observed, which is a definitive indicator of a monobrominated compound.[7]
Analytical Workflow Diagram:
Caption: Analytical workflow for the characterization of 4-Bromoantipyrine.
Applications in Research and Development
4-Bromoantipyrine serves as a key intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: Its primary application is in the synthesis of more complex molecules with potential therapeutic activities. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, leading to the development of novel analgesic, anti-inflammatory, and other bioactive compounds.[1]
-
Analytical Chemistry: Due to its stability and distinct spectral properties, 4-Bromoantipyrine is utilized as a standard in various analytical methods, including spectrophotometric analysis, aiding in the accurate quantification of other substances.[1]
-
Biochemical Research: Researchers employ 4-bromoantipyrine to investigate its effects on biological systems, including its potential role in pain modulation and its interactions with other drugs.[1] It is also used in studies of drug metabolism and pharmacokinetics.[1]
Safety and Toxicology
4-Bromoantipyrine is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Bromoantipyrine is a valuable and versatile chemical compound with a well-established role in pharmaceutical and chemical research. Its straightforward synthesis and reactive nature make it an important building block for the development of new chemical entities. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. As research into novel therapeutics continues, the utility of 4-Bromoantipyrine as a key intermediate is expected to remain significant.
References
- 4-Bromoantipyrine. Starshine Chemical. [Link]
- 4-Bromoantipyrine. PubChem. [Link]
- New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
- Antipyrine-Updates-2019.pdf. Concordia College. [Link]
- 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. [Link]
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Hindawi. [Link]
- 4-Bromoantipyrene. SpectraBase. [Link]
- Synthesis of 4-aminoantipyrine derivatives via Betti reaction. ResearchGate. [Link]
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]
- synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides. Journal of Pharmaceutical and Scientific Innovation. [Link]
- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
- SAFETY DATA SHEET. Fisher Scientific. [Link]
- mass spectra - fragmentation patterns. Chemguide. [Link]
- Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. ResearchGate. [Link]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]/01%3A_Mass_Spectrometry_and_Fragmentation_Patterns/1.04%3A_Mass_Spectrometry_-_Fragmentation_Patterns)
- Mass Spectrometry: Fragmentation. University of Arizona. [Link]
- Structural studies of 4-aminoantipyrine derivatives. ResearchGate. [Link]
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
- The (FTIR) Spectrum of 4-aminoantipyrine. ResearchGate. [Link]
- Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]
- Quantitative Mineral Analysis by FTIR Spectroscopy. Michigan Technological University. [Link]
- Infrared spectrum of 4-aminoantipyrine and its metal complexes. ResearchGate. [Link]
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]
- Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
- Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 3. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis and characterization of 4-Bromoantipyrine
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoantipyrine, a halogenated derivative of antipyrine, serves as a pivotal intermediate in synthetic organic chemistry and pharmaceutical development.[1] Its precursor, antipyrine (phenazone), is a well-established compound known for its analgesic and antipyretic properties.[2] The introduction of a bromine atom at the C4 position of the pyrazolone ring enhances the molecule's reactivity, making it a valuable building block for creating a diverse range of more complex, biologically active molecules.[1] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of 4-bromoantipyrine, designed to equip researchers with the technical details and causal insights necessary for successful implementation.
Rationale and Strategic Overview
The synthesis of 4-bromoantipyrine is fundamentally an electrophilic aromatic substitution reaction. The pyrazolone ring of antipyrine is electron-rich, making the C4 position susceptible to attack by an electrophile, in this case, a bromonium ion source. The choice of brominating agent and reaction conditions is critical to achieving a high yield and purity, minimizing the formation of side products.
Our strategic approach involves a direct bromination of antipyrine using elemental bromine in a polar protic solvent, followed by a systematic purification and a multi-technique characterization workflow to validate the final product's identity, structure, and purity.
Synthesis of 4-Bromoantipyrine: Mechanism and Protocol
The core of the synthesis is the electrophilic substitution at the C4-position of antipyrine.[2] This position is highly activated due to the electronic nature of the pyrazolone ring system.
Reaction Mechanism and Causality
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Glacial acetic acid, the chosen solvent, serves multiple purposes: it effectively dissolves the antipyrine starting material and, as a polar protic solvent, it helps to polarize the bromine molecule (Br₂), facilitating the generation of the electrophilic bromine species required for the attack on the antipyrine ring. The reaction is typically performed at or below room temperature to control the reaction rate and prevent potential over-bromination or other side reactions.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for 4-Bromoantipyrine.
Detailed Experimental Protocol: Synthesis
-
Step 1: Dissolution of Starting Material
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of antipyrine in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.
-
-
Step 2: Preparation of Brominating Agent
-
In a separate beaker, carefully prepare a solution of 8.5 g (approximately 2.7 mL) of liquid bromine in 25 mL of glacial acetic acid. Caution: Perform this step in a well-ventilated fume hood as bromine is highly corrosive and toxic.
-
-
Step 3: Bromination Reaction
-
Cool the antipyrine solution in an ice bath to approximately 10-15°C.
-
Add the bromine solution dropwise to the stirred antipyrine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 20°C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Step 4: Product Precipitation and Isolation
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale yellow or off-white precipitate of crude 4-bromoantipyrine will form.
-
Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
-
Step 5: Washing
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to litmus paper. This removes residual acetic acid and unreacted bromine.
-
Detailed Experimental Protocol: Purification (Recrystallization)
The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[3][4] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
-
Step 1: Solvent Selection and Dissolution
-
Transfer the crude, air-dried 4-bromoantipyrine to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate until the solid dissolves completely. If necessary, add more hot ethanol dropwise to achieve full dissolution.
-
-
Step 2: Decolorization (Optional)
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
-
Step 3: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
-
Step 4: Final Isolation and Drying
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The final product should be a white to almost white crystalline powder.[5]
-
Characterization and Data Analysis
Rigorous characterization is essential to confirm the successful synthesis of 4-bromoantipyrine and to assess its purity. The following workflow outlines the key analytical techniques employed.
Visualizing the Characterization Workflow
Caption: Multi-technique characterization workflow.
Purity Assessment
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to assess the purity of the synthesized compound.[6][7] A pure compound should ideally yield a single spot.
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A mixture of chloroform, benzene, and methanol (e.g., 4:1:1 v/v/v) can be effective for separating antipyrine and its derivatives.[8]
-
Procedure: Spot a dilute solution of the purified product alongside the starting material (antipyrine) on the baseline of the TLC plate. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Interpretation: The final product should show a single spot with a different Rf value than the starting antipyrine spot.
-
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
Structural Elucidation
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]
-
Key Absorptions:
-
~1660 cm⁻¹: Strong absorption corresponding to the C=O (amide carbonyl) stretching vibration.
-
~1600-1450 cm⁻¹: Absorptions due to C=C stretching in the phenyl and pyrazolone rings.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic phenyl ring.
-
Below 3000 cm⁻¹: C-H stretching from the methyl groups.
-
The absence of a prominent C-H band associated with the C4 position of the pyrazolone ring is indicative of successful substitution.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
~7.5-7.3 ppm: Multiplet, integrating to 5 protons, corresponding to the phenyl ring (C₆H₅).
-
~3.2 ppm: Singlet, integrating to 3 protons, corresponding to the N-CH₃ group.
-
~2.4 ppm: Singlet, integrating to 3 protons, corresponding to the C-CH₃ group.
-
The key diagnostic feature is the disappearance of the singlet proton signal from the C4 position of antipyrine (which appears around 5.3 ppm).
-
-
¹³C NMR:
-
~160 ppm: Carbonyl carbon (C=O).
-
~140-120 ppm: Signals corresponding to the carbons of the pyrazolone and phenyl rings.
-
~95 ppm: Signal for the C4 carbon, which is now attached to bromine. This signal will be shifted significantly compared to the C4 carbon in antipyrine.
-
Signals for the two methyl carbons will also be present.
-
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.[11]
-
Molecular Ion Peak: A key feature for 4-bromoantipyrine is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 266 and 268, respectively. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom.
-
Key Fragment: An intense fragment ion at m/e 56 is characteristic of antipyrine derivatives with a substituent at the C4 position.[11]
-
Summary of Characterization Data
| Property | Expected Value/Observation |
| Molecular Formula | C₁₁H₁₁BrN₂O[12] |
| Molecular Weight | 267.12 g/mol [12][13] |
| Appearance | White to almost white crystalline powder[5] |
| Melting Point | Approx. 117-119 °C |
| ¹H NMR | Signals for phenyl and methyl protons; absence of C4-H signal. |
| IR (cm⁻¹) | ~1660 (C=O), ~1600-1450 (C=C), no C4-H stretch. |
| Mass Spec (m/z) | Isotopic molecular ion peaks at 266/268 ([M]⁺/[M+2]⁺).[12] |
Safety and Hazard Management
-
Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive and can cause skin and eye burns. Handle with care in a well-ventilated area.
-
Organic Solvents: Flammable and should be handled away from ignition sources.
-
4-Bromoantipyrine: Harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety practices should be followed.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis and comprehensive characterization of 4-bromoantipyrine. The direct bromination of antipyrine is an efficient process, and purification by recrystallization yields a product of high purity. The application of a suite of analytical techniques—TLC, melting point analysis, IR, NMR, and MS—provides a self-validating system to confirm the identity and purity of the final compound. As a versatile chemical intermediate, mastery of the synthesis of 4-bromoantipyrine is a valuable asset for researchers in medicinal chemistry and drug development, opening pathways to novel therapeutic agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95032, 4-Bromoantipyrine. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of 4-bromo-antipyrines 4a–d and 4-iodo-antipyrines 5a, b. Retrieved from [Link]
-
University of Colorado Boulder (n.d.). Antipyrine-Updates-2019.pdf. Retrieved from [Link]
-
PubMed (n.d.). One-electron redox reactions of pyrazolin-5-ones. A pulse radiolysis study of antipyrine and analogues. Retrieved from [Link]
-
PubChemLite (n.d.). 4-bromoantipyrine (C11H11BrN2O). Retrieved from [Link]
-
SpectraBase (n.d.). 4-Bromoantipyrene. Retrieved from [Link]
-
University of Toronto (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
-
PubMed (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved from [Link]
-
ACS Publications (n.d.). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]
-
Starshine Chemical (n.d.). 4-Bromoantipyrine. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of 4-aminoantipyrine derivatives via Betti reaction. Retrieved from [Link]
-
National Institutes of Health (n.d.). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]
-
Chemistry LibreTexts (2022). Thin Layer Chromatography. Retrieved from [Link]
-
University of California, Irvine (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]
-
ResearchGate (2017). Chemistry of Antipyrine. Retrieved from [Link]
-
PubMed (1977). Location of functional groups in antipyrine metabolites by mass spectrometry. Retrieved from [Link]
-
Semantic Scholar (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. Retrieved from [Link]
-
Alfa Chemical Co., Ltd (2021). Synthesis method of 4-aminoantipyrine. Retrieved from [Link]
-
Chemguide (n.d.). THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate (2010). Thin-Layer Chromatographic Separation of Antipyrine and Its Derivatives. Retrieved from [Link]
-
ResearchGate (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Retrieved from [Link]
-
Chemistry LibreTexts (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
PubMed (2019). Development of a new particulate 4-μm adsorbent layer for ultrathin-layer chromatography (miniaturized chromatogram). Retrieved from [Link]
-
PubMed (2020). 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
University of Ottawa (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
University of Massachusetts Boston (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry Stack Exchange (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
Chem Help ASAP (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
ResearchGate (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. murov.info [murov.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Location of functional groups in antipyrine metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
4-Bromoantipyrine chemical structure and IUPAC name
An In-Depth Technical Guide to 4-Bromoantipyrine: Structure, Synthesis, and Analysis
Introduction
4-Bromoantipyrine is a halogenated derivative of antipyrine, a compound historically significant for its analgesic and antipyretic properties. The introduction of a bromine atom at the C4 position of the pyrazolone ring significantly enhances the molecule's reactivity, establishing 4-bromoantipyrine as a versatile and crucial intermediate in synthetic organic chemistry.[1] Its primary utility lies in the development of more complex pharmaceutical agents, particularly novel analgesics and anti-inflammatory drugs.[1] Furthermore, its distinct physicochemical and spectral properties make it a valuable compound in biochemical research for studying drug metabolism and as a standard in various analytical chemistry applications.[1]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of 4-bromoantipyrine's chemical identity, a detailed protocol for its synthesis, and robust methodologies for its analytical characterization.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise structure and systematic name. This ensures unambiguous communication and is critical for database searches and regulatory submissions.
IUPAC Name
The systematic name for 4-bromoantipyrine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one .[2] This name precisely describes the arrangement of each atom and functional group within the molecule.
Chemical Structure
The structure consists of a central pyrazol-3-one ring. A bromine atom is substituted at the 4th position. The nitrogen at position 1 is methylated, and the carbon at position 5 also bears a methyl group. A phenyl group is attached to the nitrogen at position 2.
Figure 1: 2D Chemical Structure of 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. The data presented below are critical for designing synthetic routes and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 5426-65-3 | [1][2][3][5] |
| Molecular Weight | 267.13 g/mol | [1][2][3][5] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 115 - 118 °C | [1][5] |
| Purity | ≥98% (typically by HPLC) | [1][3] |
| Solubility | Soluble in Methanol, Dichloromethane | [5][6] |
| Storage Conditions | Store at room temperature | [1] |
Synthesis of 4-Bromoantipyrine
The most common and efficient synthesis of 4-bromoantipyrine involves the electrophilic bromination of antipyrine. The electron-rich C4 position of the antipyrine ring is susceptible to attack by a suitable brominating agent.
Rationale for Method Selection
-
Starting Material: Antipyrine (1,5-dimethyl-2-phenylpyrazol-3-one) is a readily available and cost-effective precursor.
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice.[6] It is a mild and highly selective source of electrophilic bromine (Br⁺), which minimizes the risk of over-bromination or other side reactions that could occur with harsher reagents like liquid bromine (Br₂).
-
Solvent: Dichloromethane (DCM) is an ideal solvent as it is relatively inert, effectively dissolves the antipyrine starting material, and is easily removed post-reaction due to its low boiling point.[6]
-
Work-up: The reaction is quenched with an aqueous solution of potassium carbonate (K₂CO₃). This step is crucial for neutralizing the succinimide byproduct and any unreacted NBS, facilitating a clean extraction of the desired product.[6]
Experimental Protocol: Bromination of Antipyrine
This protocol is adapted from established literature procedures.[6]
-
Reaction Setup: Dissolve antipyrine (1 equivalent) in dichloromethane (approx. 5-10 mL per gram of antipyrine) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C. This is done to control the exothermicity of the bromination reaction.
-
Reagent Addition: Add N-Bromosuccinimide (1 equivalent) to the cooled solution portion-wise over 30 minutes. Maintaining a slow addition rate prevents a rapid temperature increase and ensures selective C4 bromination.
-
Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of K₂CO₃ (equal volume to the DCM used). Stir vigorously for 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x volume of DCM).
-
Washing and Drying: Combine the organic layers and wash with water (2x) to remove any remaining inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-bromoantipyrine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-bromoantipyrine.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized 4-bromoantipyrine. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.[7]
Spectroscopic Analysis
Spectroscopy provides direct insight into the molecular structure and functional groups present.[8][9]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms.[10]
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum shows distinct signals for each type of proton.[6]
-
δ 7.2-7.5 (m, 5H): Multiplet corresponding to the five protons of the phenyl ring.
-
δ 3.01 (s, 3H): A sharp singlet for the three protons of the N-methyl group.
-
δ 2.22 (s, 3H): A sharp singlet for the three protons of the C5-methyl group.
-
-
¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the carbon skeleton.[6]
-
δ 162.1 (C=O), 154.0 (C5), 129.4, 129.2, 127.0, 124.1 (Phenyl carbons), 90.5 (C4-Br), 36.4 (N-CH₃), 12.5 (C5-CH₃).
-
-
-
Mass Spectrometry (MS): MS provides the molecular weight and information about fragmentation patterns.
-
Expected M⁺ peaks: Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic doublet for the molecular ion at m/z 266 and 268.[2][4] This isotopic signature is a definitive confirmation of the presence of a single bromine atom. GC-MS is a commonly used technique for this analysis.[2]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.
-
Key Absorptions:
-
~1650-1670 cm⁻¹: Strong absorption corresponding to the C=O stretching of the pyrazolone ring.
-
~1590, 1490 cm⁻¹: Absorptions from C=C stretching within the phenyl ring.
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2900-3000 cm⁻¹: C-H stretching of the methyl groups.
-
-
Chromatographic Analysis
Chromatography is indispensable for assessing the purity of the final compound and for monitoring reaction progress.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile compounds like 4-bromoantipyrine.[1]
-
Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid for better peak shape and MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The C18 stationary phase effectively retains the moderately polar 4-bromoantipyrine, allowing for excellent separation from more polar impurities or less polar byproducts. The aromatic nature of the molecule makes it strongly UV-active at 254 nm.
-
-
-
Gas Chromatography (GC): Given its thermal stability and defined melting point, GC is also a viable method, particularly for analyzing volatile impurities or residual solvents.
-
Protocol:
-
System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 150 °C, then ramp to 280 °C.
-
Rationale: GC offers high resolution for volatile analytes. Coupling it with an MS detector (GC-MS) allows for both quantification and identification of trace impurities.
-
-
Integrated Analytical Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 4. PubChemLite - 4-bromoantipyrine (C11H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. labsolu.ca [labsolu.ca]
- 6. 4-BROMOANTIPYRINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. lehigh.edu [lehigh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromoantipyrine
Introduction
4-Bromoantipyrine, systematically known as 4-bromo-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, is a halogenated derivative of the well-known analgesic and antipyretic compound, antipyrine.[1] Its strategic placement of a bromine atom at the C4 position of the pyrazolone ring imparts unique reactivity, making it a pivotal intermediate and a valuable tool in diverse fields of chemical and pharmaceutical science.[2] This guide provides an in-depth exploration of the physical and chemical properties of 4-Bromoantipyrine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic profile, chemical reactivity, and the practical methodologies for its synthesis, purification, and analysis.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 4-Bromoantipyrine dictate its behavior in both chemical reactions and biological systems. The molecule's architecture, centered on a pyrazolone core, is embellished with a phenyl ring, two methyl groups, and a bromine atom, each contributing to its overall properties.
Core Structure and Identification
The structural integrity of 4-Bromoantipyrine is confirmed through various analytical identifiers. Understanding these identifiers is crucial for sourcing, regulatory compliance, and unambiguous scientific communication.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | [3] |
| CAS Number | 5426-65-3 | [2] |
| Molecular Formula | C₁₁H₁₁BrN₂O | [4] |
| Molecular Weight | 267.13 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | [3] |
| InChIKey | QYWWSDVPNCBSIA-UHFFFAOYSA-N | [3] |
Physical Properties
The physical state and solubility profile of a compound are paramount for its handling, formulation, and application in experimental protocols.
| Property | Observation / Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115 - 118 °C | [2] |
| Solubility | Soluble in methanol. Quantitative data in other common solvents like ethanol, chloroform, and water are not readily available in published literature but would be expected to follow trends of a moderately polar organic molecule. | [2] |
| Predicted XLogP3 | 1.5 | [4] |
Crystal Structure Insights
While a definitive crystal structure for 4-Bromoantipyrine is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related derivatives, such as Schiff bases of 4-aminoantipyrine and other brominated pyrazoles, provides valuable insights into its expected solid-state conformation.[5][6][7][8][9]
-
Molecular Geometry: The pyrazolone ring is expected to be nearly planar. The N-phenyl ring is significantly twisted out of the plane of the pyrazolone ring, with dihedral angles in related structures often ranging from 40° to 70°.[6][9] This rotation is a key structural feature influencing intermolecular interactions and receptor binding.
-
Intermolecular Interactions: In the solid state, molecules are likely to be linked by weak intermolecular C—H···O hydrogen bonds involving the carbonyl oxygen.[6][9] π–π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice.[5] The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction that can further influence crystal packing, though this would need to be confirmed experimentally.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, allowing for its unambiguous identification and structural verification. Based on the known structure of 4-Bromoantipyrine and spectral data from analogous compounds, the following characteristics are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum of 4-Bromoantipyrine is expected to show distinct signals corresponding to the different proton environments.
-
Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically between δ 7.2-7.6 ppm, integrating to 5 protons.
-
N-Methyl Protons (N-CH₃): A sharp singlet around δ 3.0-3.3 ppm, integrating to 3 protons.
-
C-Methyl Protons (C-CH₃): A sharp singlet, slightly upfield from the N-methyl, likely in the δ 2.2-2.5 ppm range, integrating to 3 protons.
-
-
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 160-165 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm. The ipso-carbon attached to the nitrogen will be distinct.
-
Pyrazolone Ring Carbons (C3, C4, C5): The C5 carbon (bearing the methyl group) would appear around δ 150-155 ppm. The C4 carbon, directly attached to the bromine, would be significantly shielded, appearing around δ 90-95 ppm.
-
Methyl Carbons: The N-CH₃ carbon is expected around δ 35-40 ppm, while the C-CH₃ carbon would be further upfield, around δ 10-15 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
-
C=O Stretch: A strong, sharp absorption band characteristic of the lactam carbonyl group is expected in the region of 1650-1670 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl and pyrazolone rings.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ), while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).
-
C-N Stretch: Stretching vibrations for the carbon-nitrogen bonds are expected in the fingerprint region, typically between 1300-1360 cm⁻¹ .
-
C-Br Stretch: The carbon-bromine bond vibration is expected to appear as a weak to medium absorption in the low-frequency region of the spectrum, typically between 500-600 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). For C₁₁H₁₁BrN₂O, these peaks would be at m/z 266 and m/z 268 .
-
Key Fragmentation Pathways: The fragmentation of 4-Bromoantipyrine is expected to proceed through several key pathways:
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 187 ([M-Br]⁺). This is often a significant peak due to the relative lability of the C-Br bond.
-
Loss of CO: Ejection of a neutral carbon monoxide molecule from the pyrazolone ring is a common fragmentation pathway for such systems, leading to a fragment that can be further analyzed.
-
Cleavage of Methyl Groups: Loss of a methyl radical (•CH₃) from either the N1 or C5 position would lead to fragments at m/z 251/253 .
-
Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also expected.
-
Chemical Synthesis and Reactivity
The chemical behavior of 4-Bromoantipyrine is dominated by the electrophilic nature of the C4 position and the potential for the bromine atom to act as a leaving group in cross-coupling reactions.
Synthesis Protocol: Electrophilic Bromination of Antipyrine
The most direct and common synthesis of 4-Bromoantipyrine is the electrophilic bromination of antipyrine. This reaction proceeds readily due to the electron-rich nature of the C4 position, which is activated by the adjacent enamine-like system within the pyrazolone ring.
Principle: Antipyrine is treated with a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent. The reaction is typically fast and high-yielding.
Step-by-Step Methodology:
-
Dissolution: Dissolve antipyrine (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes until TLC indicates the complete consumption of antipyrine.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then purified by recrystallization.
Caption: Workflow for the synthesis of 4-Bromoantipyrine.
Purification Protocol: Recrystallization
Recrystallization is a robust technique for purifying the crude 4-Bromoantipyrine solid obtained from synthesis. The choice of solvent is critical for success.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of 4-Bromoantipyrine decreases, and it crystallizes out, leaving impurities behind in the solution.
Step-by-Step Methodology:
-
Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude 4-Bromoantipyrine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent dropwise if needed to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Chemical Reactivity and Applications
The bromine atom at the C4 position is the key to 4-Bromoantipyrine's utility as a synthetic intermediate. It enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of novel antipyrine derivatives for drug discovery and materials science.
-
Palladium-Catalyzed Cross-Coupling Reactions: 4-Bromoantipyrine is an excellent substrate for reactions like the Suzuki and Sonogashira couplings.[10]
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields 4-aryl or 4-vinyl antipyrine derivatives. These products are explored for their enhanced biological activities.[10]
-
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst affords 4-alkynyl antipyrine derivatives, which are valuable building blocks for more complex molecules.
-
Caption: Key reactivity pathways of 4-Bromoantipyrine.
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for aryl bromides without strong electron-withdrawing groups, the pyrazolone ring system can influence the reactivity of the C4 position. Under certain conditions with strong nucleophiles (e.g., thiols, secondary amines), direct displacement of the bromide may be possible, although this often requires harsher conditions than palladium-catalyzed methods.[1][2][11][12]
Analytical Methodologies
Robust analytical methods are essential for quality control, ensuring the purity of 4-Bromoantipyrine and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of 4-Bromoantipyrine and for its quantification in reaction mixtures or final products.
Principle: The compound is separated from impurities on a stationary phase based on its polarity. A reverse-phase C18 column is typically effective, where the nonpolar stationary phase retains the moderately polar 4-Bromoantipyrine, and a polar mobile phase elutes it.
Exemplary HPLC Method Parameters:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peak shapes.[8] A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 254 nm or 275 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
This method should be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness before use in a regulated environment.
Stability, Handling, and Safety
Stability and Storage
-
Thermal Stability: While specific thermal decomposition studies for 4-Bromoantipyrine are not widely published, brominated organic compounds, in general, can produce hazardous decomposition products like hydrogen bromide upon heating to decomposition.
-
Light Sensitivity: Some sources indicate that the compound may be light-sensitive. Therefore, it is prudent to store it in amber-colored vials or in a dark place.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Safety and Handling
4-Bromoantipyrine is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
-
First Aid:
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin Contact: Wash with plenty of soap and water.
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
4-Bromoantipyrine is a versatile and reactive molecule whose value lies in its carefully balanced physicochemical properties. Its stable, crystalline nature allows for straightforward handling and purification, while the synthetically accessible C4-bromo substituent serves as a gateway for extensive chemical modification. The protocols and data presented in this guide provide a comprehensive foundation for scientists to confidently utilize 4-Bromoantipyrine in their research and development endeavors, from bench-scale synthesis to advanced analytical characterization. A thorough understanding of its properties, reactivity, and handling requirements is the cornerstone of its safe and effective application in the pursuit of new medicines and materials.
References
-
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Han, J.-R., Tian, X., Zhen, X.-L., Li, Z.-C., & Liu, S.-X. (2008). (E)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]phenyl 4-bromobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2244. Available from: [Link]
-
Alam, M. S., Lee, D.-u., & others. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 20(13), 4103–4108. Available from: [Link]
-
Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. (2015). ResearchGate. Available from: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available from: [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
-
Nucleophilic Aromatic Substitutions. (2019). YouTube. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI. Available from: [Link]
-
4-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide. (2008). ResearchGate. Available from: [Link]
-
4-bromoantipyrine (C11H11BrN2O). (n.d.). PubChemLite. Retrieved from [Link]
-
4-Bromoantipyrine. (n.d.). PubChem. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Available from: [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. Available from: [Link]
-
Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds... (2023). National Center for Biotechnology Information. Available from: [Link]
-
Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. (2012). PubMed. Available from: [Link]
-
Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. (2015). MDPI. Available from: [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Infrared spectrum of 4-aminoantipyrine and its metal complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. Available from: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases. (2013). PubMed. Available from: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Chemical Engineering Transactions. Available from: [Link]
-
A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. (2013). PubMed. Available from: [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. Available from: [Link]
-
The (FTIR) Spectrum of 4-aminoantipyrine. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available from: [Link]
-
FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2011). PubMed. Available from: [Link]
-
FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension. (2011). Journal of Young Pharmacists. Available from: [Link]
Sources
- 1. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds: (E)-4-{[4-(diethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and (E)-4-[(4-fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-BROMO-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE CAS#: 51294-75-8 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Discovery and History of 4-Bromoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoantipyrine, a halogenated derivative of antipyrine, holds a significant place in the historical development of synthetic organic chemistry and medicinal compounds. While its parent molecule, antipyrine, is widely recognized as one of the first commercially successful synthetic drugs, the journey of its brominated counterpart offers a compelling narrative of early structure-activity relationship studies and the evolution of synthetic methodologies. This guide provides a comprehensive exploration of the discovery, synthesis, and historical context of 4-bromoantipyrine, offering valuable insights for researchers in drug development and chemical history.
The Genesis of Antipyrine: A Precursor to Innovation
To understand the origins of 4-bromoantipyrine, one must first appreciate the groundbreaking discovery of antipyrine itself. In 1883, the German chemist Ludwig Knorr synthesized antipyrine, a pyrazolone derivative, through the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[1][2] This event marked a pivotal moment in medicinal chemistry, as antipyrine proved to be a potent analgesic and antipyretic, rapidly gaining widespread use and paving the way for the development of other synthetic drugs.[3] Knorr's synthesis was a landmark achievement, demonstrating that laboratory-created compounds could possess therapeutic properties comparable to or exceeding those of natural products.[4]
The Dawn of Halogenation: The Emergence of 4-Bromoantipyrine
Following the success of antipyrine, a logical and fervent area of research involved the synthesis of its derivatives to explore how structural modifications would impact its pharmacological activity. This exploration into structure-activity relationships led to the investigation of halogenated antipyrine analogs.
While the exact date and the first scientist to synthesize 4-bromoantipyrine are not as prominently documented as the discovery of antipyrine itself, the late 19th and early 20th centuries saw a surge in the investigation of antipyrine's chemical reactivity. The bromination of antipyrine at the 4-position of the pyrazolone ring was a natural extension of this research. Early methods for the halogenation of organic compounds were being systematically developed during this period, and it is highly probable that the first synthesis of 4-bromoantipyrine occurred within this context of exploring the chemical space around a highly successful drug molecule.
Early Synthetic Methodologies: A Reflection of the Era's Chemical Toolkit
The initial preparations of 4-bromoantipyrine likely involved the direct bromination of antipyrine using elemental bromine in a suitable solvent, such as acetic acid or chloroform. This electrophilic substitution reaction targets the electron-rich C4 position of the antipyrine ring.
A historical perspective on the synthesis can be conceptualized in the following workflow:
Sources
4-Bromoantipyrine molecular weight and formula
An In-Depth Technical Guide to 4-Bromoantipyrine
Introduction
4-Bromoantipyrine is a halogenated derivative of antipyrine, a well-known analgesic and antipyretic compound. The introduction of a bromine atom at the C4 position of the pyrazolone ring significantly alters its chemical reactivity, making it a versatile and valuable intermediate in various scientific domains. This guide provides a comprehensive overview of 4-Bromoantipyrine, detailing its core chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development. Its utility spans from being a crucial building block in the synthesis of novel pharmaceutical agents to serving as a reliable standard in analytical chemistry.[1]
Chapter 1: Core Molecular and Physical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. 4-Bromoantipyrine is identified by its specific molecular formula and weight, which are critical for stoichiometric calculations in synthesis and quantitative analysis.
Molecular Formula: C₁₁H₁₁BrN₂O[1][2][3]
Molecular Weight: 267.13 g/mol [1][4][5][6] (Experimentally) | 267.12 g/mol [2] (Computed)
The structure of 4-Bromoantipyrine, chemically named 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one, consists of a pyrazolone core with methyl groups at the N1 and C5 positions, a phenyl group at the N2 position, and a bromine atom at the C4 position.[2]
Caption: Chemical structure of 4-Bromoantipyrine.
A summary of its key identifiers and physicochemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one | [2] |
| CAS Number | 5426-65-3 | [1][2][4] |
| Molecular Formula | C₁₁H₁₁BrN₂O | [1][2] |
| Molecular Weight | 267.13 g/mol | [1][4][5][6] |
| Appearance | White to almost white powder to crystal | [1][4] |
| Melting Point | 115 - 118 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1][4][5] |
| Solubility | Soluble in Methanol | [6] |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | [2][3] |
| InChIKey | QYWWSDVPNCBSIA-UHFFFAOYSA-N | [2][3] |
Chapter 2: Synthesis and Reactivity
4-Bromoantipyrine is a valuable synthetic intermediate primarily due to the reactivity conferred by the bromine substituent.[1] This allows for further functionalization of the antipyrine scaffold, a core structure in many biologically active molecules.[7] The C-Br bond at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions.
For instance, it is an effective substrate for Suzuki and Sonogashira reactions, enabling the formation of new carbon-carbon bonds.[7] These reactions are cornerstones of modern medicinal chemistry, allowing for the synthesis of complex molecular architectures from readily available building blocks. The Sonogashira reaction, in particular, has been employed in the synthesis of key intermediates for drugs like Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[7]
Caption: Synthetic utility of 4-Bromoantipyrine in cross-coupling reactions.
Chapter 3: Applications in Research and Development
The stable, yet reactive, nature of 4-Bromoantipyrine makes it a multipurpose tool in both pharmaceutical and chemical research.
Pharmaceutical Development: Its primary role is as a key intermediate in the synthesis of more complex pharmaceutical compounds, especially in the development of new analgesics and anti-inflammatory drugs.[1] The antipyrine core is a known pharmacophore, and modifications at the C4 position can modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.
Analytical Chemistry: In analytical settings, 4-Bromoantipyrine's stability and distinct spectral properties make it an excellent standard for method calibration.[1] It is used to ensure the accuracy and precision of analytical techniques like spectrophotometry and high-performance liquid chromatography (HPLC), which are critical in quality control, drug testing, and toxicological screening.[1]
Biochemical and Pharmacokinetic Research: Researchers utilize 4-Bromoantipyrine to study drug metabolism and pharmacokinetics.[1] Its well-defined structure allows it to be used as a probe to understand how related compounds are processed in biological systems. It is also employed in biochemical research to investigate pain modulation pathways and its interactions with other drugs.[1]
Caption: Relationship between 4-Bromoantipyrine's properties and its applications.
Chapter 4: Analytical Characterization
The identity, purity, and concentration of 4-Bromoantipyrine are typically confirmed using a suite of modern analytical techniques. Public databases contain spectral information that can be used as a reference.
-
Mass Spectrometry (MS): GC-MS and LC-MS data are available, which can confirm the molecular weight and fragmentation pattern of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available to confirm the proton environment of the molecule, ensuring the correct isomeric structure.[2]
-
Infrared (IR) Spectroscopy: IR spectra can identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) group.[2]
Exemplary Protocol: Purity Assessment by HPLC
This protocol is a self-validating system for determining the purity of a 4-Bromoantipyrine sample, based on common laboratory practices for small organic molecules.
Objective: To determine the purity of a 4-Bromoantipyrine sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a certified 4-Bromoantipyrine reference standard.
-
Dissolve in a volumetric flask with methanol to create a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards at concentrations of 0.5, 0.25, 0.1, and 0.05 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Bromoantipyrine sample to be tested.
-
Dissolve in methanol to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Analysis and Validation:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) ≥ 0.999 for the results to be considered valid.
-
Inject the sample solution in triplicate.
-
Calculate the purity by comparing the peak area of the sample to the calibration curve. The purity is expressed as a percentage: (Area % of Main Peak / Total Area of All Peaks) * 100.
-
The retention times of the sample and the reference standard must match within a narrow window (e.g., ±2%) to confirm identity.
-
Conclusion
4-Bromoantipyrine is a compound of significant utility, bridging synthetic chemistry with practical applications in pharmacology and analytical science. Its well-defined molecular formula (C₁₁H₁₁BrN₂O) and molecular weight (267.13 g/mol ) are the starting points for its application as a versatile synthetic intermediate and a reliable analytical standard. The strategic placement of the bromine atom provides a reactive handle for creating diverse molecular libraries, particularly in the search for new therapeutic agents. For researchers in drug development and analytical sciences, a firm grasp of the properties and potential of 4-Bromoantipyrine is essential for leveraging its full capabilities.
References
-
4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem. National Institutes of Health. (URL: [Link])
-
4-Bromoantipyrine | Starshinechemical. (URL: [Link])
-
Synthesis of 4-bromo-antipyrines 4a–d and 4-iodo-antipyrines 5a, b - ResearchGate. (URL: [Link])
-
4-bromoantipyrine (C11H11BrN2O) - PubChemLite. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-bromoantipyrine (C11H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 5. 4-Bromoantipyrine | 5426-65-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Role of 4-Bromoantipyrine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Versatility of 4-Bromoantipyrine as a Synthetic Intermediate
4-Bromoantipyrine, a halogenated derivative of the analgesic and antipyretic compound antipyrine, has emerged as a pivotal building block in contemporary pharmaceutical synthesis. Its strategic importance lies in the enhanced reactivity conferred by the bromine substituent at the C4 position of the pyrazolone ring. This bromine atom serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures found in modern therapeutics.
The electron-withdrawing nature of the pyrazolone ring system, coupled with the inherent reactivity of the C-Br bond, makes 4-bromoantipyrine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of medicinal chemistry, allowing for the modular and efficient assembly of drug candidates.[1] The ability to introduce diverse functionalities at the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) of antipyrine-based compounds, paving the way for the discovery of novel therapeutic agents with a range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3]
This guide provides detailed application notes and protocols for the utilization of 4-bromoantipyrine in key pharmaceutical synthetic workflows. It is designed for researchers, scientists, and drug development professionals, offering both the practical steps for synthesis and the underlying scientific rationale for the chosen methodologies.
Core Applications in Pharmaceutical Synthesis
The primary utility of 4-bromoantipyrine in drug discovery and development lies in its role as a scaffold for the introduction of diverse chemical moieties. The following sections detail the application of this versatile intermediate in the synthesis of key compound classes with therapeutic potential.
Synthesis of 4-Aryl Antipyrine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] In the context of 4-bromoantipyrine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of compounds with potential anti-inflammatory and analgesic activities.
Causality of Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki couplings. Its primary role is to facilitate the oxidative addition to the C-Br bond of 4-bromoantipyrine, initiating the catalytic cycle.
-
Base: A base, such as potassium carbonate, is essential for the activation of the organoboron species and for neutralizing the hydrogen halide produced during the reaction.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of 4-bromoantipyrine.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)antipyrine
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromoantipyrine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 4-Bromoantipyrine | C₁₁H₁₁BrN₂O | 267.12 | - | 117-119 |
| 4-(4-methoxyphenyl)antipyrine | C₁₈H₁₈N₂O₂ | 294.35 | 85-95 | 188-190 |
Synthesis of 4-Alkynyl Antipyrine Derivatives via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction allows for the introduction of alkynyl moieties onto the antipyrine scaffold, which are valuable precursors for the synthesis of various heterocyclic compounds and can also exhibit biological activity themselves.
Causality of Experimental Choices:
-
Palladium and Copper Catalysts: The Sonogashira reaction is typically co-catalyzed by a palladium complex (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) salt (e.g., copper(I) iodide). The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: A mild base, such as triethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrohalic acid formed during the reaction.
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent the unwanted side reactions.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of 4-bromoantipyrine.
Protocol 2: Synthesis of 4-(Phenylethynyl)antipyrine
-
Reaction Setup: To a dry Schlenk flask, add 4-bromoantipyrine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol) under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| 4-Bromoantipyrine | C₁₁H₁₁BrN₂O | 267.12 | - | White solid |
| 4-(Phenylethynyl)antipyrine | C₁₉H₁₆N₂O | 288.35 | 80-90 | Yellow solid |
Synthesis of 4-Aminoantipyrine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. Applying this methodology to 4-bromoantipyrine enables the synthesis of a diverse library of 4-aminoantipyrine derivatives, which are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3]
Causality of Experimental Choices:
-
Palladium Precatalyst and Ligand: A palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is often used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and to facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and the base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of 4-bromoantipyrine.
Protocol 3: Synthesis of 4-(Piperidin-1-yl)antipyrine
-
Reaction Setup: In a glovebox, charge a Schlenk tube with 4-bromoantipyrine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and piperidine (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| 4-Bromoantipyrine | C₁₁H₁₁BrN₂O | 267.12 | - | White solid |
| 4-(Piperidin-1-yl)antipyrine | C₁₆H₂₁N₃O | 271.36 | 75-85 | Off-white solid |
Conclusion and Future Perspectives
4-Bromoantipyrine has proven to be a highly valuable and versatile starting material in the synthesis of a wide range of pharmaceutically relevant compounds. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for the development of novel antipyrine-based drug candidates. The ability to readily functionalize the C4 position of the antipyrine scaffold opens up vast possibilities for fine-tuning the pharmacological properties of these molecules. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for these transformations, as well as the exploration of other cross-coupling reactions and functionalization strategies to further expand the chemical space accessible from 4-bromoantipyrine. The continued investigation of the biological activities of the resulting novel compounds holds great promise for the discovery of new and improved therapeutics.
References
- BenchChem. (2025).
- Al-Ostoot, F. H., et al. (2021).
- Patel, H., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- Mohanram, I., & Meshram, J. (2014).
- Hafez, H. N., & El-Gazzar, A. R. B. A. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed.
- Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.
- Abbas, S. S., et al. (n.d.).
-
Ibrahim, D. A., et al. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][5]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.
- Mohanram, I., & Meshram, J. (2014).
- Mohanram, I., & Meshram, J. (2014).
- Request PDF. (2025).
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Himaja, M., et al. (n.d.). synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides.
- de Souza, A. L. F., et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Wu, Q., Muto, K., & Yamaguchi, J. (2022). Pd-Catalyzed 1,4-Carboamination of Bromoarenes with Diazo Compounds and Amines. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wang, H., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
- ResearchGate. (2025). (PDF)
- Danheiser, R. L., et al. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl.
- Semantic Scholar. (n.d.).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Bera, M., & Maji, K. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH.
- Asif, M. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Wang, H., et al. (n.d.). Highly regioselective palladium-catalyzed domino reaction for post-functionalization of BODIPY.
- Onoe, M., et al. (n.d.). Palladium-catalyzed carboboration of alkynes using chloroboran and organozirconium reagents.
- Dąbrowa, K., & Gryko, D. T. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromoantipyrine as a Versatile Reagent in Modern Analgesic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-bromoantipyrine in the synthesis of novel analgesic compounds. Antipyrine and its derivatives, built upon the pyrazolone scaffold, have a long-standing history as effective analgesic and anti-inflammatory agents.[1][2][3] 4-Bromoantipyrine serves as a highly versatile and reactive intermediate, enabling the introduction of diverse molecular fragments at the C-4 position through modern synthetic methodologies.[4] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck-Mizoroki reactions. Detailed, field-proven protocols are provided, alongside mechanistic insights and safety protocols, to ensure both successful synthesis and a deep understanding of the underlying chemical principles.
Physicochemical Properties and Safety Data of 4-Bromoantipyrine
4-Bromoantipyrine is a crystalline solid that serves as a key building block in pharmaceutical development.[4] Its bromine substituent at the C-4 position provides a reactive handle for a multitude of synthetic transformations, making it an invaluable precursor for creating libraries of potential drug candidates.[4]
Table 1: Properties of 4-Bromoantipyrine
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O | [4][5][6] |
| Molecular Weight | 267.13 g/mol | [4][7] |
| CAS Number | 5426-65-3 | [4][7][8] |
| Appearance | White to almost white powder/crystal | [4][8] |
| Melting Point | 115 - 118 °C | [4] |
| Purity | ≥ 98% (HPLC) | [4][8] |
| Solubility | Soluble in Methanol | [7] |
Safety and Handling
As a laboratory chemical, 4-bromoantipyrine must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][10]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[9] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
The Strategic Importance of the Pyrazolone Core in Analgesics
The pyrazolone ring system is a "privileged scaffold" in medicinal chemistry, renowned for its wide spectrum of biological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties.[11][12][13][14] The first pyrazolone-derived drug, antipyrine, was synthesized in the 19th century and became a widely used analgesic.[1][12] Strategic derivatization of the antipyrine core has led to numerous clinically used drugs, demonstrating that modifications, particularly at the C-4 position, can significantly modulate pharmacological activity and safety profiles.[1] 4-Bromoantipyrine is a modern entry point into this rich chemical space, allowing for the precise and efficient installation of novel functionalities to explore structure-activity relationships (SAR).
Key Synthetic Transformations Utilizing 4-Bromoantipyrine
The bromine atom on the 4-bromoantipyrine scaffold is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C bond formation in modern organic synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with arylboronic acids to form biaryl structures.[15][16] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[15] For analgesic synthesis, this allows for the fusion of the antipyrine core with other aromatic or heteroaromatic systems, a common strategy for enhancing potency and tuning selectivity, for instance, towards specific cyclooxygenase (COX) enzymes.[12][15]
The reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of 4-bromoantipyrine. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and, finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base, solvent, and ligand is critical for an efficient catalytic cycle.
Caption: General workflow for Suzuki-Miyaura coupling.
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoantipyrine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[16][17]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).[16][18] The catalyst should be handled quickly to minimize exposure to air.
-
Solvent Addition: Add a degassed solvent system. A mixture of toluene, ethanol, and water or dioxane and water is commonly effective.[15][18]
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[18] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-antipyrine derivative.
Palladium-Catalyzed Heck-Mizoroki Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to vinylated antipyrine derivatives.[19][20] This reaction is instrumental for extending the carbon framework and introducing functionalities that can be further manipulated. The resulting products can possess unique pharmacological profiles or serve as intermediates for more complex molecules.
The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle.[19][21] Key steps include: (a) Oxidative addition of the Pd(0) catalyst to 4-bromoantipyrine; (b) Coordination and migratory insertion of the alkene into the Aryl-Pd bond; (c) Beta-hydride elimination to release the vinylated product; and (d) Reductive elimination of H-Br with a base to regenerate the Pd(0) catalyst.[21] The reaction typically exhibits a high degree of trans selectivity.[22]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
-
Reagent Preparation: In a Schlenk tube, combine 4-bromoantipyrine (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq.), and a suitable ligand such as triphenylphosphine (PPh₃) (0.02-0.10 eq.).
-
Solvent and Base: Add a polar aprotic solvent like DMF or DMAc, followed by an organic or inorganic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[19]
-
Inert Atmosphere: Seal the tube, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reaction: Place the reaction vessel in a preheated oil bath (typically 100-140 °C) and stir vigorously.[19][23] Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via silica gel chromatography to obtain the desired 4-vinyl-antipyrine derivative.
Conversion to 4-Aminoantipyrine and Downstream Applications
While direct coupling on 4-bromoantipyrine is highly effective, its conversion to 4-aminoantipyrine opens up an entirely different and vast avenue for analgesic synthesis. 4-aminoantipyrine is a versatile building block itself, known for its own analgesic and anti-inflammatory properties and its use in synthesizing a wide array of derivatives through reactions like Schiff base formation, condensation, and multicomponent reactions.[1][3][11][24][25]
One prominent example is the Betti reaction, a three-component condensation of an aldehyde, 4-aminoantipyrine, and a phenol (like 8-hydroxyquinoline) to rapidly generate complex molecules with high yields under mild, room-temperature conditions.[11][26][27] This highlights the strategic value of 4-bromoantipyrine not just as a direct precursor, but as a gateway to other key intermediates.
Characterization of Synthesized Analogs
The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[5]
-
Infrared (IR) Spectroscopy: To identify key functional groups in the molecule.
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Conclusion
4-Bromoantipyrine is a potent and versatile reagent for the synthesis of novel analgesic and anti-inflammatory agents. Its utility is most profoundly demonstrated in modern palladium-catalyzed cross-coupling reactions, which allow for the precise and modular construction of diverse 4-substituted antipyrine derivatives. By providing a reliable synthetic handle on the privileged pyrazolone scaffold, 4-bromoantipyrine empowers medicinal chemists to systematically explore structure-activity relationships and develop next-generation therapeutics for pain management. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this key building block in their drug discovery programs.
References
- Synthesis of Some new 4-Substituted Antipyrines as Potential Antipyretic Analgesics. Not available online.
- Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. African Journal of Biomedical Research.
- 4-Bromoantipyrine. Chem-Impex.
- Synthesis of Antipyrine drug and its deriv
- 4-Bromoantipyrine | C11H11BrN2O | CID 95032.
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction.
- Synthesis, Antiinflammatory and Analgesic Activity of 4-Antipyrine Deriv
- Synthesis of analgesics. XIX.
- Design, synthesis and characterization of some novel 4-aminoantipyrine derivatives and evaluation of their activity as analgesic agents.
- synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Synthesis of Antipyrine Derivatives Derived from Dimedone.
- Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- The diverse pharmacological importance of Pyrazolone Deriv
- SAFETY D
- Pyrazole: an emerging privileged scaffold in drug discovery.
- SAFETY D
- SAFETY D
- SAFETY D
- 4-bromoantipyrine (C11H11BrN2O). PubChemLite.
- 4-Bromoantipyrine. Labsolu.ca.
- 4-Bromoantipyrine. Starshinechemical.
- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Heck Reaction. Organic Chemistry Portal.
- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Heck reaction. Wikipedia.
- synthesis of analgesics: aspirin & acetaminophen experimental techniques required. Not available online.
- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed.
- Heck reaction. YouTube.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Synthesis and biological activities of 4-aminoantipyrine derivatives derived
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived
- Synthesis of an Analgesic: Aspirin. Not available online.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis of Antipyrine drug and its derivatives.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-bromoantipyrine (C11H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. labsolu.ca [labsolu.ca]
- 8. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. The diverse pharmacological importance of Pyrazolone Derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 15. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 17. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. Heck Reaction [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 26. Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note: Utilizing 4-Bromoantipyrine as a Probe in Drug Metabolism Studies
Introduction: The Role of 4-Bromoantipyrine in Elucidating Drug Metabolism Pathways
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of xenobiotic metabolism, governing the clearance and potential drug-drug interactions of a vast majority of pharmaceuticals.[1] Consequently, the early in vitro assessment of a new chemical entity's (NCE) interaction with these enzymes is a critical step in preclinical evaluation.[2] 4-Bromoantipyrine, a derivative of the well-established CYP probe antipyrine, serves as a valuable tool for researchers to investigate oxidative drug metabolism.[3][4] Its chemical structure lends itself to analysis by modern chromatographic and mass spectrometric techniques, making it a suitable candidate for in vitro drug metabolism studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for using 4-bromoantipyrine in drug metabolism studies. We will delve into the scientific rationale behind its use, provide detailed experimental protocols for in vitro assays, and discuss the analytical methodologies required for robust data generation and interpretation.
Scientific Rationale: Why 4-Bromoantipyrine?
Antipyrine has a long history as a probe for in vivo assessment of hepatic oxidative capacity.[5][6] Its metabolism is complex, involving multiple CYP isoforms, primarily CYP1A2, CYP2C9, and CYP3A4, which are responsible for the biotransformation of a significant portion of clinically used drugs.[4][7] The introduction of a bromine atom at the 4-position of the antipyrine scaffold in 4-bromoantipyrine offers several potential advantages for in vitro studies:
-
Modified Metabolic Profile: The electron-withdrawing nature of the bromine atom can influence the sites and rates of metabolism compared to the parent antipyrine molecule, potentially offering a different selectivity profile for various CYP isoforms.
-
Enhanced Analytical Detection: The presence of the bromine isotope pattern (approximately equal abundance of 79Br and 81Br) provides a distinct signature in mass spectrometry, facilitating the identification of the parent compound and its metabolites in complex biological matrices.[8][9]
-
Platform for Comparative Studies: By comparing the metabolism of 4-bromoantipyrine with that of antipyrine, researchers can gain insights into the influence of halogenation on drug metabolism, a common chemical modification in medicinal chemistry.
Experimental Workflows and Methodologies
In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against the metabolism of 4-bromoantipyrine in human liver microsomes (HLMs). HLMs are a well-established in vitro model as they contain a rich complement of CYP enzymes.[10]
Core Principle: The assay measures the activity of CYP enzymes by quantifying the depletion of 4-bromoantipyrine over time. The inhibitory potential of a test compound is determined by its ability to reduce the rate of 4-bromoantipyrine metabolism.
Diagram of the In Vitro CYP Inhibition Workflow:
Caption: Workflow for in vitro CYP inhibition assay using 4-bromoantipyrine.
Materials and Reagents:
| Reagent | Recommended Supplier | Storage Conditions |
| 4-Bromoantipyrine | Sigma-Aldrich, Cayman Chemical | Room Temperature, Desiccated |
| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech | -80°C |
| NADPH Regenerating System (e.g., NADPH-A, NADPH-B) | Corning, Promega | -20°C |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | 4°C |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific, VWR | Room Temperature |
| Test Compound | User-defined | As per supplier |
| 96-well incubation plates | VWR, Corning | Room Temperature |
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 4-bromoantipyrine in a suitable organic solvent (e.g., DMSO or methanol). The final solvent concentration in the incubation should be kept below 1%, preferably under 0.5%, to avoid significant effects on enzyme activity.[10]
-
Prepare a stock solution of the test compound at a high concentration (e.g., 10 mM in DMSO). Serially dilute the stock solution to create a range of concentrations for testing.
-
On the day of the experiment, thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)[11]
-
4-Bromoantipyrine solution (final concentration typically in the range of 1-50 µM, ideally near its Km if known). A starting concentration of 10 µM is recommended for initial screening.
-
Test compound solution at various concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes) with continuous shaking. The incubation time should be within the linear range of metabolite formation.[12]
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to each well. This will precipitate the microsomal proteins.
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis of 4-Bromoantipyrine
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for its high sensitivity and selectivity.[13]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Acquity BEH) with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is generally suitable for antipyrine and its derivatives. |
| MRM Transitions | To be determined by direct infusion of a 4-bromoantipyrine standard. The parent ion will correspond to [M+H]+. The characteristic bromine isotope pattern should be observed. Fragment ions should be optimized for sensitivity. |
Data Analysis and IC50 Determination:
-
Quantify the peak area of 4-bromoantipyrine in each sample.
-
Calculate the percentage of 4-bromoantipyrine metabolism for each test compound concentration relative to the vehicle control.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Metabolism in presence of inhibitor / Metabolism in vehicle control))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Metabolite Identification Studies
To identify the metabolites of 4-bromoantipyrine, incubations with higher concentrations of the substrate and microsomes may be necessary.
Diagram of the Metabolic Pathway of Antipyrine:
Sources
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 3. The pharmacokinetics of antipyrine and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipyrine pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of antipyrine in epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Application Notes and Protocols for the Synthesis of 4-Aminoantipyrine Derivatives from 4-Bromoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-aminoantipyrine derivatives, valuable scaffolds in medicinal chemistry, through the strategic amination of 4-bromoantipyrine. Recognizing the versatility of these derivatives in drug discovery, we present detailed protocols for their preparation via two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is designed to provide researchers with not only step-by-step procedures but also the underlying chemical principles, enabling rational optimization and adaptation for a diverse range of amine coupling partners. We delve into the mechanistic intricacies of each reaction, offering insights into the selection of catalysts, ligands, bases, and reaction conditions. Furthermore, this document includes illustrative data, troubleshooting guidance, and visual workflows to ensure reproducible and efficient synthesis of the target compounds.
Introduction: The Significance of 4-Aminoantipyrine Derivatives
4-Aminoantipyrine and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The derivatization at the 4-amino position allows for the introduction of diverse functionalities, enabling the modulation of their pharmacokinetic and pharmacodynamic profiles. The synthesis of these derivatives is therefore of significant interest to medicinal chemists and drug development professionals.
Starting from the readily accessible 4-bromoantipyrine, C-N cross-coupling reactions offer a direct and modular route to a wide array of N-substituted 4-aminoantipyrine analogues. This application note focuses on two of the most robust and widely adopted methods for aryl amination: the Buchwald-Hartwig amination and the Ullmann condensation.
Synthetic Strategies: An Overview
The synthesis of 4-aminoantipyrine derivatives from 4-bromoantipyrine can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The choice between a Palladium-catalyzed or a Copper-catalyzed approach often depends on the nature of the amine, desired reaction conditions, and cost considerations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3][4][5] It typically involves a palladium catalyst, a phosphine ligand, and a base. The reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3][5]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst at elevated temperatures.[6] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder conditions. Copper-catalyzed reactions can be a cost-effective alternative to palladium-catalyzed methods.
Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The reaction can proceed through a Cu(I)/Cu(III) catalytic cycle.[7]
Figure 2: Proposed Catalytic Cycle of the Ullmann Condensation.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromoantipyrine
This protocol is adapted from established procedures for the amination of bromo-heterocycles.[8][9]
Materials:
-
4-Bromoantipyrine
-
Amine (e.g., morpholine, aniline, or other primary/secondary amines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoantipyrine (1.0 mmol), the desired amine (1.2 mmol), and the base (NaOtBu, 1.4 mmol or Cs₂CO₃, 2.0 mmol).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst/ligand pre-mixture to the Schlenk flask containing the reagents.
-
Add anhydrous toluene or dioxane (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Amine | Base | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | NaOtBu | XPhos | Toluene | 100 | Expected High |
| 2 | Aniline | Cs₂CO₃ | SPhos | Dioxane | 110 | Expected Good |
| 3 | n-Butylamine | NaOtBu | BINAP | Toluene | 80 | Expected Moderate |
Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.
Protocol 2: Copper-Catalyzed Ullmann Condensation of 4-Bromoantipyrine
This protocol is based on modern Ullmann condensation procedures.[6][7]
Materials:
-
4-Bromoantipyrine
-
Amine (e.g., a primary or secondary amine)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline) (optional, but recommended)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add 4-bromoantipyrine (1.0 mmol), the desired amine (1.5 mmol), Copper(I) iodide (0.1 mmol), and the ligand (if used, 0.2 mmol).
-
Add the base (K₂CO₃ or K₃PO₄, 2.0 mmol) to the vessel.
-
Add anhydrous DMF or DMSO (5 mL).
-
Flush the vessel with an inert gas (Argon or Nitrogen) and seal.
-
Heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Base | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | L-Proline | DMSO | 120 | Expected Good |
| 2 | Aniline | K₃PO₄ | 1,10-Phenanthroline | DMF | 130 | Expected Moderate-Good |
| 3 | Diethylamine | K₂CO₃ | None | DMF | 140 | Expected Moderate |
Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.
Troubleshooting and Optimization
-
Low Yield:
-
Palladium-catalyzed: Screen different ligands and bases. Ensure anhydrous conditions and proper de-gassing of the solvent. The choice of palladium precatalyst can also influence the outcome.
-
Copper-catalyzed: Increase the reaction temperature or reaction time. The addition of a ligand is often crucial for achieving good yields. Ensure the copper catalyst is of good quality.
-
-
Side Reactions:
-
Hydrodehalogenation (replacement of Br with H): This can be a side reaction in Buchwald-Hartwig aminations. Optimizing the ligand and base can minimize this.
-
Homocoupling of the amine or 4-bromoantipyrine: This can occur in Ullmann reactions at high temperatures. Adjusting the stoichiometry and reaction time may help.
-
Conclusion
The synthesis of 4-aminoantipyrine derivatives from 4-bromoantipyrine is readily achievable through both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The choice of method will depend on the specific requirements of the synthesis, including the nature of the amine, desired reaction conditions, and economic factors. The protocols provided in this application note serve as a robust starting point for the synthesis of a diverse library of 4-aminoantipyrine derivatives for further investigation in drug discovery and development programs.
References
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
-
(2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Lee, C.-H., Lee, J.-A., & Kim, J.-N. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. ResearchGate. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]
-
Mohanram, R., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]
- (2017). Synthesis process of 4-amino antipyrine product and preparation method of test solution for the process.
-
Wang, Y., et al. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 18(6), 6460-6479. [Link]
-
Zimmerman, J. B., et al. (2014). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Mohanram, R., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]
-
Pinto, M., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 9, 648011. [Link]
-
Tan, K. L., & Teo, W. K. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(15), 4503. [Link]
-
Azizian, F., Field, A. J., & Griffiths, J. (2007). Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. Dyes and Pigments, 72(2), 224-230. [Link]
-
Ghorpade, S. R., et al. (2020). A copper(ii) bromide/NMO system for α-amination of esters under continuous-flow conditions with reduced catalyst loading. New Journal of Chemistry, 44(33), 14083-14088. [Link]
-
Leksakov, D. V., et al. (2021). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 4-Bromoantipyrine and its Analogs in Modern Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals in pharmacology and drug metabolism.
Introduction: Beyond a Simple Analyte
In the landscape of pharmacokinetic (PK) science, which describes the journey of a drug through the body, the use of probe compounds is a cornerstone for understanding drug metabolism.[1] Antipyrine and its derivatives, including 4-bromoantipyrine, have long been instrumental in this field.[2] While often recognized as a versatile chemical intermediate in pharmaceutical synthesis, 4-bromoantipyrine's true value in PK studies lies in its structural relationship to antipyrine, a classic probe used to assess the activity of hepatic drug-metabolizing enzymes.[2][3]
This document provides an in-depth guide to leveraging antipyrine analogs in pharmacokinetic research. It moves beyond theoretical discussions to provide actionable protocols and explain the causal logic behind experimental design, from in vivo studies to bioanalytical quantification.
The Core Application: Probing Cytochrome P450 Activity
The variability in how individuals respond to drugs is largely dictated by differences in the activity of Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for oxidative drug metabolism.[4][5] "Probe drugs" are compounds metabolized by specific CYP isoforms and are used to phenotype an individual's or a test system's metabolic capacity.[4][6]
Antipyrine is a widely studied probe because it is metabolized by multiple CYP enzymes, offering a snapshot of overall oxidative capacity.[7][8] Its primary metabolic pathways are:
-
4-Hydroxylation to form 4-hydroxyantipyrine, a reaction primarily mediated by the CYP3A4 isoform.[7]
-
N-Demethylation to form norantipyrine, predominantly catalyzed by the CYP2C subfamily (e.g., CYP2C8, CYP2C9).[7]
-
3-Hydroxymethylation to produce 3-hydroxymethylantipyrine, mediated by CYP1A2 and CYP2C9 .[7]
While 4-bromoantipyrine itself is not typically used as a direct probe in vivo, its significance comes from its application as:
-
A key synthetic precursor for novel probe drugs.
-
An excellent internal standard for bioanalytical methods due to its structural similarity to antipyrine and its metabolites, and its distinct mass.
-
A reference compound in analytical chemistry.[2]
Understanding the metabolism of the parent compound, antipyrine, is crucial for designing and interpreting any study involving its derivatives.
Metabolic Pathway of Antipyrine
The following diagram illustrates the primary metabolic routes for antipyrine, highlighting the key CYP enzymes involved. This pathway is the foundation for interpreting data from studies using antipyrine as a probe.
Caption: Major metabolic pathways of antipyrine via Cytochrome P450 enzymes.
Protocol: In Vivo Pharmacokinetic Study Design
This section details a comprehensive protocol for an in vivo study in a preclinical model (e.g., rabbit or pig) to characterize the pharmacokinetic profile of antipyrine.[3][9] This design is fundamental and can be adapted for human studies or for evaluating the effect of a new chemical entity (NCE) on antipyrine's metabolism.
Study Objective
To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of antipyrine and quantify the urinary excretion of its primary metabolites following intravenous administration.
Experimental Workflow
The overall process, from animal preparation to final data analysis, follows a structured sequence to ensure data integrity and reproducibility.
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Step-by-Step Methodology
-
Animal Preparation:
-
Use male New Zealand white rabbits (or another suitable species) weighing 2.5-3.0 kg.[3]
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water. This minimizes variability in gastrointestinal physiology.
-
-
Dosing:
-
Sample Collection:
-
Collect blood samples (approx. 1 mL) from the contralateral ear artery at the following time points: 0 (pre-dose), 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Immediately centrifuge the blood (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis. Prompt processing and freezing are critical to prevent degradation.
-
House animals in metabolic cages to collect urine over 24 or 48-hour intervals.[8][10] A longer collection period is vital to capture delayed excretion of some metabolites.[10] Record the total volume.
-
Protocol: Bioanalytical Sample Analysis
Accurate quantification of the probe drug and its metabolites is the most critical part of the study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[11][12]
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is used to remove proteins, salts, and other endogenous matrix components that can interfere with analysis, while concentrating the analytes of interest.[13]
-
Thaw Samples: Thaw plasma samples and standards on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution (e.g., 4-bromoantipyrine or a stable isotope-labeled antipyrine at 1 µg/mL). Vortex briefly. The IS corrects for variability during sample processing and analysis.
-
Precipitate Proteins: Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Condition SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The change in pH neutralizes the analytes, releasing them from the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS Parameters
The following tables provide typical starting parameters for an LC-MS/MS method. These must be optimized for the specific instrument and analytes.
Table 1: Example High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | Scan Type | Multiple Reaction Monitoring (MRM) | | Source Temp. | 500°C | | IonSpray Voltage | 5500 V | | Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | | Antipyrine | 189.1 | 104.1 | | 4-Hydroxyantipyrine| 205.1 | 148.1 | | Norantipyrine | 175.1 | 134.1 | | 4-Bromoantipyrine (IS)| 267.0/269.0 | 184.0 |
Note: Q1/Q3 transitions must be optimized empirically.
Data Analysis and Interpretation
Once concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Table 3: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance (ADME Context) |
|---|---|---|
| Cmax | Maximum observed plasma concentration. | Relates to absorption rate and extent. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of drug absorption. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | Represents total systemic drug exposure.[1] |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Reflects the rate of elimination (metabolism and excretion). |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | The most important parameter for assessing elimination.[1] |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. | Indicates the extent of drug distribution into tissues. |
Metabolic Ratios: From urinary data, metabolic ratios can be calculated to assess the activity of specific CYP pathways. For example:
-
CYP3A4 Activity Index = Amount of 4-hydroxyantipyrine in urine / Amount of antipyrine dose.
-
CYP1A2/2C9 Activity Index = Amount of 3-hydroxymethylantipyrine in urine / Amount of antipyrine dose.
These indices are powerful tools for phenotyping studies and for evaluating drug-drug interactions.
Conclusion: A Validated Approach
The use of antipyrine as a probe drug provides a robust and well-validated system for investigating drug metabolism and overall pharmacokinetic profiles. While 4-bromoantipyrine's primary role is often as an analytical tool, its utility is intrinsically linked to the foundational principles established by antipyrine studies. The protocols outlined herein provide a comprehensive framework for researchers to generate high-quality, interpretable data, ultimately leading to a better understanding of how new chemical entities will behave in biological systems.
References
-
Engel, G., Hofmann, U., Eichelbaum, M., & Kivistö, K. T. (1996). Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation. Clinical Pharmacology & Therapeutics, 59(5), 613-623. [Link]
-
Danhof, M., de Groot-van der Vis, E., & Breimer, D. D. (1979). Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers. British Journal of Clinical Pharmacology, 8(6), 557–567. [Link]
-
Danhof, M., van Zuilen, A., Boeijinga, J. K., & Breimer, D. D. (1982). Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time. European Journal of Clinical Pharmacology, 21(5), 433-441. [Link]
-
Loft, S. (1990). Metronidazole and antipyrine as probes for the study of foreign compound metabolism. Pharmacology & Toxicology, 66(Suppl 6), 1-31. [Link]
-
Zylber-Katz, E., & Granit, L. (1995). Clinical pharmacokinetics of dipyrone and its metabolites. Clinical Pharmacokinetics, 28(3), 216-234. [Link]
-
Streetman, D. S., Bleakley, J. F., & Kim, J. S. (2000). Use of probe drugs as predictors of drug metabolism in humans. Journal of Clinical Pharmacology, 40(12 Pt 1), 1353-1363. [Link]
-
Wright, A. T., Song, J. D., & Cravatt, B. F. (2009). A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. Journal of the American Chemical Society, 131(30), 10692–10700. [Link]
-
St Peter, J. V., Abul-Hajj, Y., & Awni, W. M. (1991). The pharmacokinetics of antipyrine and three of its metabolites in the rabbit: intravenous administration of pure metabolites. Pharmaceutical Research, 8(12), 1470-1476. [Link]
-
Yuan, R., Madani, S., & Wei, X. X. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. Drug Metabolism and Disposition, 30(12), 1311-1319. [Link]
-
Musshoff, F., & Madea, B. (2015). Analytical methods for determination of anticoagulant rodenticides in biological samples. Forensic Science International, 253, 94-102. [Link]
-
Doogue, M. P., & Polasek, T. M. (2023). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Bromoantipyrine. PubChem Compound Database. [Link]
-
Monshouwer, M., Witkamp, R. F., Nijmeijer, S. M., Van Leengoed, L. A., & Van Miert, A. S. (1995). Dose-dependent pharmacokinetic interaction between antipyrine and paracetamol in vivo and in vitro when administered as a cocktail in pig. Xenobiotica, 25(5), 489-498. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Chapter 6: Analytical Methods. In Toxicological Profile for Chlorpyrifos. [Link]
-
Chiang, J., & Pang, K. S. (2018). Commonly used CYP450s and their substrate in probe assays along with the HPLC-MS methods. ResearchGate. [Link]
-
Musshoff, F., & Madea, B. (2015). Analytical methods for determination of anticoagulant rodenticides in biological samples. Forensic Science International, 253, 94-102. [Link]
-
Capacio, B. R., Byers, C. E., & Kiser, R. C. (1993). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 16(2), 177-192. [Link]
-
Fish, P. V., Filippakopoulos, P., & Fedorov, O. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 55(21), 9831–9837. [Link]
-
Martin, M. P., & Scita, G. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 67(12), 10186-10202. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Vera, M. (2021). Chapter 1: Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. Open RN. [Link]
-
Al-Asmari, A. I., & Al-Zoman, N. Z. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(14), 3293. [Link]
-
Bourne, D. W. A. (n.d.). Pharmacokinetics and Biopharmaceutics. Boomer.org. [Link]
-
Moseley, B. D., Nicolas, J. M., & Yeo, K. R. (2016). The effect of brivaracetam on the pharmacokinetics of phenytoin: in vivo, in vitro, and modeling studies. American Epilepsy Society. [Link]
-
Al-Asmari, A. I., & Al-Zoman, N. Z. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(14), 3293. [Link]
Sources
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The pharmacokinetics of antipyrine and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of probe drugs as predictors of drug metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metronidazole and antipyrine as probes for the study of foreign compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent pharmacokinetic interaction between antipyrine and paracetamol in vivo and in vitro when administered as a cocktail in pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Quantification of 4-Bromoantipyrine
Introduction
4-Bromoantipyrine is a crucial derivative of antipyrine, serving as a versatile intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1] Its application extends into analytical chemistry, where it is used as a reference standard, and in biochemical research to study drug metabolism and pharmacokinetics.[1] Given its role in drug development and quality control, the accurate and precise quantification of 4-Bromoantipyrine is paramount. This guide provides a detailed exploration of robust analytical methodologies for its determination, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Purity and Assay
HPLC is the premier method for the quantification of 4-Bromoantipyrine, offering high resolution, sensitivity, and specificity. Its suitability stems from the compound's polarity and UV-active structure, making it ideal for Reversed-Phase (RP) HPLC with UV detection. This method is the cornerstone for assay determination in bulk drug substances and finished pharmaceutical products.[2][3]
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). 4-Bromoantipyrine, being a moderately polar molecule, partitions between these two phases. Its retention time is controlled by adjusting the mobile phase composition, allowing for effective separation from impurities and degradation products. Quantification is achieved by integrating the peak area from a UV detector set at a wavelength where 4-Bromoantipyrine exhibits maximum absorbance.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis Detector, Autosampler, and Column Oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides excellent hydrophobic retention for a wide range of organic molecules, including 4-Bromoantipyrine, ensuring good separation from potential polar and non-polar impurities.
-
-
Mobile Phase: Acetonitrile and Water (50:50, v/v), Isocratic.[4]
-
Rationale: This composition offers a balance of polarity to achieve a reasonable retention time and good peak shape. An isocratic elution simplifies the method and improves reproducibility.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
-
-
Detection Wavelength: 249 nm.[5]
-
Rationale: This wavelength is selected based on the UV absorbance maximum of similar compounds, providing high sensitivity for the analyte.
-
-
Injection Volume: 10 µL.[4]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Bromoantipyrine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.[5]
-
Test Sample Preparation: Accurately weigh and dissolve the sample containing 4-Bromoantipyrine in the mobile phase to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.[4]
3. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL).
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Inject the blank (mobile phase), followed by the calibration standards and then the test samples.
HPLC Workflow Diagram
Caption: Workflow for the quantification of 4-Bromoantipyrine by RP-HPLC-UV.
Method Validation & Data
The described method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[6][7] Key validation parameters are summarized below.
Table 1: HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is from the analyte only, without interference from matrix components or impurities. | Peak purity analysis (e.g., via DAD) shows no co-eluting peaks. Blank injections show no interfering peaks at the analyte's retention time. |
| Linearity | To establish a linear relationship between concentration and detector response over a defined range.[5] | Correlation coefficient (R²) ≥ 0.999 over a range of 10-150 µg/mL. |
| Accuracy | To determine the closeness of the measured value to the true value, assessed via recovery studies. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[4] | Repeatability (n=6): %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).[7] | LOD: Signal-to-Noise Ratio ≥ 3:1. LOQ: Signal-to-Noise Ratio ≥ 10:1. |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) — For Enhanced Specificity and Impurity Profiling
GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds.[4] Assuming 4-Bromoantipyrine exhibits these properties, GC-MS provides unparalleled specificity through mass analysis, making it ideal for impurity identification and quantification at trace levels.
Principle of the Method
In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with a capillary column's stationary phase. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. This process yields a unique mass spectrum for 4-Bromoantipyrine, serving as a chemical fingerprint for positive identification and selective quantification.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric Detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide variety of semi-volatile organic compounds.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
Oven Program: Initial 150 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.[8]
-
Rationale: This temperature program ensures the analyte is eluted efficiently as a sharp peak without thermal degradation.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Quantification Ion: The molecular ion (M+) or a major, characteristic fragment ion.
-
2. Reagent and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.[9]
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but using the appropriate GC-compatible solvent.
-
Calibration Standards: Prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the selected solvent.
-
Test Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of 4-Bromoantipyrine by GC-MS.
Method Validation & Data
Validation for GC-MS follows similar principles to HPLC but places greater emphasis on selectivity.
Table 2: GC-MS Method Performance Characteristics
| Parameter | Objective | Expected Performance |
|---|---|---|
| Selectivity | To confirm identity and quantify without interference. | Unique retention time and characteristic mass spectrum. No interferences observed in the extracted ion chromatogram (EIC) for the quantification ion. |
| Linearity | To establish a linear response. | R² ≥ 0.995 over a range of 0.1-10 µg/mL. |
| Accuracy | To assess closeness to the true value. | Mean recovery of 95.0% to 105.0%. |
| Precision (%RSD) | To measure repeatability. | %RSD ≤ 5.0%. |
| LOD & LOQ | To determine method sensitivity. | Expected LOQ in the low ng/mL range. |
Chapter 3: UV-Vis Spectrophotometry — A Simple and Rapid Screening Method
For applications not requiring separation, such as a quick assay of a pure substance or dissolution testing, direct UV-Vis spectrophotometry is a simple, fast, and cost-effective method.[1] This technique leverages the inherent UV absorbance of 4-Bromoantipyrine.
Principle of the Method
The Beer-Lambert Law is the foundation of this method. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of a 4-Bromoantipyrine solution at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from known standards, its concentration can be determined.
Experimental Protocol: Direct UV-Vis Spectrophotometry
1. Instrumentation and Conditions:
-
System: Dual-beam UV-Vis Spectrophotometer.
-
Cuvettes: 1 cm path length, quartz.
-
Scan Range: 200-400 nm (to determine λmax).
-
Measurement Wavelength (λmax): To be determined experimentally (expect ~250-280 nm).
2. Reagent and Sample Preparation:
-
Solvent: Methanol or Ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Bromoantipyrine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Test Sample Preparation: Prepare a sample solution with a theoretical concentration in the middle of the calibration range.
3. Analysis:
-
Set the spectrophotometer to zero using the solvent as a blank.
-
Scan a mid-range standard solution from 400 to 200 nm to determine the λmax.
-
Set the instrument to measure absorbance at the determined λmax.
-
Measure the absorbance of the blank, all calibration standards, and the test samples.
-
Plot a calibration curve of absorbance versus concentration.
Spectrophotometry Workflow Diagram
Caption: Workflow for the quantification of 4-Bromoantipyrine by UV-Vis Spectrophotometry.
Method Validation & Data
While simpler, this method still requires validation to ensure reliability. Its primary limitation is a lack of specificity.
Table 3: UV-Vis Spectrophotometry Method Performance Characteristics
| Parameter | Objective | Expected Performance |
|---|---|---|
| Specificity | Limited; assumes no other components absorb at the λmax. | Not suitable for complex matrices or impurity analysis. Best for pure substance assay. |
| Linearity | To establish a linear response. | R² ≥ 0.998 over a range of 2-20 µg/mL. |
| Accuracy | To assess closeness to the true value. | Mean recovery of 97.0% to 103.0%. |
| Precision (%RSD) | To measure repeatability. | %RSD ≤ 2.0%. |
| LOD & LOQ | To determine method sensitivity. | Expected LOQ in the low µg/mL range.[10] |
Method Selection Guide
The choice of analytical method depends on the specific requirements of the analysis.
Table 4: Comparison of Analytical Methods for 4-Bromoantipyrine Quantification
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
|---|---|---|---|
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Low (Absorbance-based) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Primary Use | Purity, Assay, Stability | Impurity ID, Trace Analysis | Quick Assay, Dissolution |
| Sample Throughput | Moderate | Moderate | High |
| Cost & Complexity | Moderate | High | Low |
| Key Requirement | Soluble, UV-active | Volatile, Thermally Stable | Soluble, UV-active, Pure |
Conclusion
The quantification of 4-Bromoantipyrine can be reliably achieved through several analytical techniques. RP-HPLC stands out as the most versatile and robust method for quality control, offering an excellent balance of specificity, sensitivity, and performance. GC-MS provides superior specificity and is the method of choice for impurity identification or trace-level quantification, provided the analyte is amenable to GC analysis. Finally, UV-Vis spectrophotometry offers a rapid, simple, and economical alternative for the assay of pure 4-Bromoantipyrine where high specificity is not required. The selection of the appropriate method should be guided by the analytical objective, sample matrix, and available resources, with each protocol requiring full validation to ensure data integrity.
References
-
Starshinechemical. (n.d.). 4-Bromoantipyrine. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
Chitlange, S. S., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education, 1(1), 1-10. Retrieved from [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Retrieved from [Link]
-
Patel, K., et al. (2014). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 5(6). Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2012). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. The Scientific World Journal. Retrieved from [Link]
-
Aljeboree, A. M., et al. (2019). Spectrophotometric Determination of Pharmaceutical by Oxidative Coupling of 4-Aminoantipyrine: A Short Review. ResearchGate. Retrieved from [Link]
-
Ganduh, S. H., et al. (2021). Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. International Journal of Drug Delivery Technology, 11(2), 371-375. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Laboratorium Discounter. (n.d.). 4-Bromoantipyrine >98.0%(HPLC)(T) 25g. Retrieved from [Link]
-
Reddy, G. S., et al. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 45-53. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Ojha, A., et al. (2009). Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. Bioanalysis, 1(8), 1437-1444. Retrieved from [Link]
-
Hameed, A. S., & Al-Ardhi, S. H. (2018). Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products. Ibn Al-Haitham Journal for Pure and Applied Sciences, 31(1), 114-126. Retrieved from [Link]
-
Pasanen, M., et al. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 33(7), 1276–1284. Retrieved from [Link]
-
Ahmed, H. H., & Mohammed, S. A. (2023). A Spectrophotometric Approach for Estimating Nimodipine by Oxidative-Coupling Reaction with 4-Aminoantipyrine in its Tablet and Biological Fluids. Medical & Clinical Research, 8(9), 01-10. Retrieved from [Link]
-
Waleron, M., et al. (2023). Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities. International Journal of Molecular Sciences, 24(21), 15951. Retrieved from [Link]
-
Singh, R., et al. (2018). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. Pharmacognosy Research, 10(4), 427–432. Retrieved from [Link]
-
Panderi, I., et al. (2022). Development of Analytical Method for the Quantitation of Monoclonal Antibodies Solutions via Raman Spectroscopy: The Case of Bevacizumab. Molecules, 27(19), 6219. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 3. 4-Bromoantipyrine >98.0%(HPLC)(T) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchr.org [jchr.org]
- 6. omicsonline.org [omicsonline.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-BROMOANTIPYRINE synthesis - chemicalbook [chemicalbook.com]
- 10. medclinrese.org [medclinrese.org]
Unlocking the Therapeutic Potential of 4-Bromoantipyrine Derivatives: A Guide for Researchers
For Immediate Release
This document provides a comprehensive overview of the burgeoning field of 4-bromoantipyrine derivatives, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. This guide delves into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer activities.
Introduction to 4-Bromoantipyrine: A Versatile Scaffold
4-Bromoantipyrine, a halogenated derivative of the well-known analgesic and antipyretic compound antipyrine, serves as a versatile starting material for the synthesis of a diverse array of novel chemical entities. The presence of the bromine atom at the C-4 position of the pyrazolone ring not only facilitates further chemical modifications but also has been shown to influence the biological activity of the resulting derivatives. This guide will explore the synthetic pathways to key derivatives and the methodologies to unlock their therapeutic promise.
I. Synthesis of Bioactive 4-Bromoantipyrine Derivatives
The synthetic versatility of 4-bromoantipyrine allows for the creation of a wide range of derivatives, including Schiff bases and metal complexes. These modifications are often crucial for enhancing the biological activity of the parent compound.
Protocol 1: General Synthesis of 4-Bromoantipyrine Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds known for their broad spectrum of biological activities. The synthesis of 4-bromoantipyrine Schiff bases is a straightforward and efficient process.
Materials:
-
4-Bromoantipyrine
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve equimolar amounts of 4-bromoantipyrine and the desired aldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
Causality: The condensation reaction between the primary amine group that can be introduced at the 4-position (after displacing the bromine) of the antipyrine ring and the carbonyl group of the aldehyde forms the characteristic imine bond of the Schiff base. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
II. Antimicrobial Activities of 4-Bromoantipyrine Derivatives
In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. Derivatives of 4-bromoantipyrine have demonstrated promising activity against a range of pathogenic microorganisms.
Application Note: Screening for Antimicrobial Potency
The antimicrobial efficacy of newly synthesized 4-bromoantipyrine derivatives is typically assessed using standard in vitro methods. The choice of assay depends on the specific research question, with agar diffusion methods providing a qualitative screen and broth dilution methods yielding quantitative data on the minimum inhibitory concentration (MIC).
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile Petri dishes
-
Sterile cork borer
-
Solutions of 4-bromoantipyrine derivatives in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.
-
Create wells of uniform diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well.
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution Assay for MIC Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Nutrient broth or Mueller-Hinton broth
-
Bacterial or fungal inoculum
-
Serial dilutions of 4-bromoantipyrine derivatives
-
Positive and negative controls
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth). The absorbance can also be measured using a microplate reader.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
Studies on related antipyrine derivatives suggest that the nature and position of substituents on the aromatic ring of Schiff bases play a crucial role in their antimicrobial activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups like nitro (-NO2) or halo (-Cl, -Br) on the aromatic ring often enhances antibacterial activity.
-
Lipophilicity: Increased lipophilicity can improve the transport of the compound across the microbial cell membrane, leading to enhanced activity.
-
Metal Complexation: Coordination of 4-bromoantipyrine derivatives with transition metals can significantly increase their antimicrobial potency. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration into the microbial cell.
III. Anti-inflammatory Properties of 4-Bromoantipyrine Derivatives
Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research.
Application Note: In Vivo Evaluation of Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a widely accepted and reliable method for screening the acute anti-inflammatory activity of new chemical entities.[1]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
4-Bromoantipyrine derivatives
-
Standard anti-inflammatory drug (e.g., Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Divide the animals into groups: control (vehicle), standard, and test groups (receiving different doses of the 4-bromoantipyrine derivatives).
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by the release of histamine and serotonin, while the later phase is associated with the production of prostaglandins. A reduction in paw edema by the test compound indicates its ability to interfere with these inflammatory mediators.
IV. Anticancer Potential of 4-Bromoantipyrine Derivatives
The search for novel anticancer agents with improved selectivity and reduced side effects is a continuous endeavor. 4-Bromoantipyrine derivatives, particularly their metal complexes, have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.
Application Note: In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 5: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
4-Bromoantipyrine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights into Anticancer Activity
While the exact mechanisms are still under investigation, several studies on related compounds suggest potential pathways for the anticancer activity of 4-bromoantipyrine derivatives:
-
DNA Interaction: Some Schiff bases and their metal complexes can bind to DNA, either through intercalation or groove binding, which can interfere with DNA replication and transcription, ultimately leading to apoptosis.[2]
-
Enzyme Inhibition: Certain derivatives may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.
-
Induction of Apoptosis: Active compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Aromatic Substituents: The nature and position of substituents on the aromatic moieties of the derivatives can significantly influence their cytotoxic activity. Electron-donating or withdrawing groups can modulate the electronic properties and steric hindrance of the molecule, affecting its interaction with biological targets.
-
Metal Ion: In the case of metal complexes, the choice of the metal ion plays a critical role. Different metals can lead to variations in geometry, redox potential, and ligand exchange kinetics, all of which can impact the anticancer efficacy.[3]
Data Presentation
To facilitate the comparison of the biological activities of different 4-bromoantipyrine derivatives, it is essential to present the quantitative data in a clear and structured format.
Table 1: Antimicrobial Activity of 4-Bromoantipyrine Derivatives (Example)
| Compound ID | Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| BAP-SB1 | Staphylococcus aureus | 18 | 12.5 |
| Escherichia coli | 15 | 25 | |
| BAP-CuC1 | Staphylococcus aureus | 25 | 6.25 |
| Escherichia coli | 22 | 12.5 | |
| Standard | Staphylococcus aureus | 28 | 3.12 |
| Escherichia coli | 26 | 6.25 |
Table 2: Anti-inflammatory Activity of 4-Bromoantipyrine Derivatives (Example)
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| BAP-AI1 | 50 | 45.2 |
| 100 | 62.8 | |
| Diclofenac | 10 | 75.5 |
Table 3: Anticancer Activity of 4-Bromoantipyrine Derivatives (Example)
| Compound ID | Cell Line | IC50 (µM) |
| BAP-AC1 | MCF-7 | 15.8 |
| HeLa | 22.4 | |
| BAP-PtC1 | MCF-7 | 5.2 |
| HeLa | 8.9 | |
| Cisplatin | MCF-7 | 7.5 |
| HeLa | 10.1 |
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between different aspects of the research, the following diagrams are provided.
Caption: A typical workflow for the development of bioactive 4-bromoantipyrine derivatives.
Sources
- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Bromoantipyrine Synthesis
Welcome to the technical support center for the synthesis of 4-bromoantipyrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of 4-bromoantipyrine, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the bromination of antipyrine.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The bromination of antipyrine may require specific time and temperature parameters to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.[1]
-
Poor Reagent Quality: The purity of your starting materials, particularly antipyrine and the brominating agent, is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity reagents.[1]
-
Inadequate Mixing: Homogeneous mixing is essential for the reactants to interact effectively. Ensure your stirring is vigorous enough to keep all components in suspension or solution.[1]
-
-
Decomposition of Product or Reactants:
-
Excess Bromine: While bromine is the reactant, a large excess can lead to over-bromination or other side reactions, potentially degrading the desired product.[2] Use the stoichiometric amount or a slight excess of the brominating agent.
-
Harsh Reaction Conditions: High temperatures can sometimes lead to the decomposition of antipyrine or the 4-bromoantipyrine product. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Loss During Workup and Purification:
-
Incomplete Extraction: Ensure you are using an appropriate solvent and performing multiple extractions to fully recover the product from the aqueous layer.
-
Improper pH Adjustment: The pH of the aqueous layer during workup can affect the solubility of your product. Optimize the pH to maximize precipitation or extraction of 4-bromoantipyrine.
-
Loss on Chromatography: If using column chromatography for purification, ensure the chosen solvent system provides good separation and that the product does not strongly adhere to the stationary phase.[3]
-
Issue 2: Presence of Impurities in the Final Product
Obtaining a pure product is critical for subsequent applications. Several impurities can arise during the synthesis of 4-bromoantipyrine.
Potential Causes & Solutions:
-
Unreacted Starting Material:
-
Incomplete Reaction: As mentioned previously, ensure the reaction has gone to completion by monitoring with TLC. If necessary, adjust reaction time or temperature.[1]
-
-
Formation of Side Products:
-
Over-bromination: The pyrazolone ring of antipyrine has other positions that could potentially be brominated, especially under forcing conditions. Careful control of stoichiometry and reaction conditions is key to minimizing these byproducts.
-
Oxidation: Bromine is an oxidizing agent, and side reactions involving oxidation of the antipyrine molecule are possible.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidation.
-
-
Solvent and Reagent Residues:
-
Inadequate Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.
-
Carryover from Workup: During extractions, ensure complete separation of the organic and aqueous layers to prevent contamination with salts or other water-soluble impurities.
-
Issue 3: Reaction Fails to Initiate or Stalls
Sometimes, a reaction may not start or may stop before completion.
Potential Causes & Solutions:
-
Inactive Brominating Agent:
-
Decomposition of Bromine Solution: Bromine solutions can degrade over time. Use a fresh or recently standardized solution of your brominating agent.
-
Incorrect Reagent: Double-check that you are using the correct brominating agent as specified in your protocol.
-
-
Presence of Inhibitors:
-
Contaminated Glassware: Ensure all glassware is scrupulously clean and dry.[1]
-
Impurities in Solvents or Reagents: Trace impurities can sometimes act as reaction inhibitors. Using high-purity, anhydrous solvents is recommended.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Temperature: Some reactions have a specific activation temperature. Ensure your reaction is at the appropriate temperature to initiate.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-bromoantipyrine.
1. What is the most common method for synthesizing 4-bromoantipyrine?
The most prevalent method for synthesizing 4-bromoantipyrine is through the electrophilic bromination of antipyrine.[4] This typically involves reacting antipyrine with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent like acetic acid.[5]
2. What is the role of acetic acid in the reaction?
Acetic acid serves as a solvent that can dissolve both antipyrine and bromine.[6][7][8][9] It also acts as a mild acid, which can help to activate the bromine, making it a more effective electrophile.
3. How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (antipyrine) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to develop the plate.
4. What are the key safety precautions I should take when performing this synthesis?
-
Handling Bromine: Bromine is highly corrosive, toxic, and volatile.[7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][8][9][10]
-
Handling Acetic Acid: Glacial acetic acid is corrosive.[9] Handle it with care and wear appropriate PPE.
-
General Precautions: As with any chemical reaction, it is important to be aware of the potential hazards and to work in a safe and organized manner.
5. How can I purify the crude 4-bromoantipyrine?
The most common method for purifying 4-bromoantipyrine is recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Alternatively, column chromatography can be used for purification, especially if there are multiple impurities.[3]
6. How can I confirm the identity and purity of my final product?
Several analytical techniques can be used to characterize 4-bromoantipyrine:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule.[11] The absence of the C4-H proton signal from the antipyrine starting material is a key indicator of successful bromination.[5]
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and confirm the presence of bromine through its characteristic isotopic pattern.[12][13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.
-
Melting Point: A sharp melting point close to the literature value (115-118 °C) is a good indicator of purity.[15]
III. Experimental Protocols & Data
Standard Protocol for 4-Bromoantipyrine Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Antipyrine
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve antipyrine in glacial acetic acid.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred antipyrine solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.
-
A precipitate of crude 4-bromoantipyrine should form.
-
To quench any unreacted bromine, add a saturated solution of sodium bisulfite until the orange/brown color disappears.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum.
Data Presentation: Troubleshooting Yields
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction | Increase reaction time/temperature; check reagent purity | Increased conversion of starting material |
| Low Yield | Product loss during workup | Optimize extraction solvent and pH; use multiple extractions | Improved recovery of the product |
| Impure Product | Over-bromination | Use stoichiometric amount of bromine; control temperature | Reduction of di- or poly-brominated byproducts |
| Impure Product | Unreacted starting material | Ensure reaction goes to completion via TLC monitoring | A cleaner product with minimal starting material |
IV. Visualizing the Process
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-bromoantipyrine.
Caption: General workflow for the synthesis of 4-bromoantipyrine.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Decision tree for troubleshooting 4-bromoantipyrine synthesis.
V. References
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyfluoroalkylated antipyrines in Pd-catalyzed transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 4-bromoantipyrine (C11H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antipyrine interferes with chemical determination of bromide in simultaneous estimation of total body water and extracellular water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. researchgate.net [researchgate.net]
- 23. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 28. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. m.youtube.com [m.youtube.com]
- 31. youtube.com [youtube.com]
Common byproducts in the synthesis of 4-Bromoantipyrine and their purification
Welcome to the technical support guide for the synthesis and purification of 4-Bromoantipyrine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, from identifying synthesis byproducts to implementing effective purification protocols, in a practical question-and-answer format.
Section 1: Synthesis Pathway and Common Byproducts
This section addresses the fundamental aspects of the 4-Bromoantipyrine synthesis, focusing on the expected chemical transformations and the impurities that can arise.
Q1: What is the primary synthetic route for 4-Bromoantipyrine and its underlying mechanism?
The most common and direct method for synthesizing 4-Bromoantipyrine is through the electrophilic bromination of its precursor, antipyrine (also known as phenazone).[1] The C4 position of the pyrazolone ring in antipyrine is highly activated towards electrophilic substitution due to the electron-donating effects of the adjacent nitrogen atoms and the phenyl group.
The reaction is typically performed by treating antipyrine with a brominating agent in a suitable solvent. While elemental bromine (Br₂) can be used, safer and more manageable solid reagents like N-bromosuccinimide (NBS) are often preferred in modern synthesis to avoid handling highly toxic and volatile liquid bromine.[2]
Caption: General synthesis pathway for 4-Bromoantipyrine.
Q2: What are the most common byproducts I should expect in my crude reaction mixture?
Several impurities can arise from the bromination of antipyrine. Identifying these is the first step toward devising an effective purification strategy. The most common byproducts are categorized below.
| Potential Impurity | Origin | Identification & Comments |
| Unreacted Antipyrine | Incomplete reaction | Appears as a separate, more polar spot on a TLC plate compared to the product. Its presence can be confirmed by comparing with a standard of the starting material. |
| Dibromoantipyrine | Over-bromination | Occurs when an excess of the brominating agent is used or the reaction is run for too long.[2][3] This byproduct is less polar than 4-Bromoantipyrine and will have a higher Rf value on a TLC plate. |
| Succinimide | Reagent-related (from NBS) | If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide is the resulting byproduct.[3] It is highly polar and often soluble in water, making it easily removable during an aqueous workup. |
| Isomeric Byproducts | Aromatic Bromination (Side Reaction) | Although the C4 position is most reactive, minor bromination on the phenyl ring can occur under harsh conditions (e.g., high temperatures or with a Lewis acid catalyst).[3] These are often difficult to separate due to similar polarities. |
| Residual Solvents | Reaction & Purification | Solvents used in the reaction or workup (e.g., acetic acid, ethyl acetate, hexanes) may be present in the crude product.[4] These are typically removed under high vacuum. |
Section 2: Purification Strategies and Protocols
Effective purification is critical to obtaining high-purity 4-Bromoantipyrine suitable for further applications. The following workflow is recommended.
Caption: Recommended workflow for the purification of 4-Bromoantipyrine.
Q3: What is the first step to clean up my crude reaction mixture?
An aqueous workup is the essential first step to remove inorganic salts, acids, bases, and highly water-soluble byproducts like succinimide.[5]
Protocol 1: General Aqueous Workup and Extraction
-
Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in an acidic solvent like acetic acid, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Dilute and Extract: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). Transfer the mixture to a separatory funnel.[5]
-
Wash: Wash the organic layer sequentially with:
-
Water (2 times) to remove water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) (1 time). The brine wash helps to break up emulsions and removes residual water from the organic phase.[5]
-
-
Dry and Concentrate: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude solid product.
Q4: How can I best purify the solid 4-Bromoantipyrine after workup?
For solid organic compounds, recrystallization is a powerful and efficient technique for achieving high purity.[6][7] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[8]
Protocol 2: Recrystallization of 4-Bromoantipyrine
-
Solvent Selection: Choose a solvent or solvent system in which 4-Bromoantipyrine is highly soluble when hot but poorly soluble when cold. Impurities, ideally, should remain soluble at all temperatures.[6][8] See the table below for starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves completely.[9] If the solid does not dissolve, add small portions of hot solvent until it does. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.[9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely under vacuum.
Table of Suggested Solvents for Recrystallization
| Solvent/System | Comments |
| Ethanol (EtOH) | A good starting point for many organic compounds. Often provides a good balance of solubility.[10] |
| Isopropanol | Similar to ethanol, can be an effective single-solvent choice. |
| Hexanes / Ethyl Acetate | A common two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot hexanes until the solution becomes faintly cloudy. Allow to cool. |
| Hexanes / Acetone | Another effective two-solvent system that works well for compounds of moderate polarity.[10] |
Q5: When should I use column chromatography, and how is it performed?
Column chromatography should be used when recrystallization fails to remove impurities, particularly those with similar solubility profiles to the product, such as over-brominated byproducts or isomers.[11] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin-Layer Chromatography (TLC) to determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[11]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with air or nitrogen) to push the solvent through the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 4-Bromoantipyrine.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to inactive brominating agent or insufficient reaction time/temperature. 2. Product is more water-soluble than expected and was lost during the aqueous workup.[12] | 1. Ensure the brominating agent is fresh. Consider increasing reaction time or temperature moderately. 2. After the initial extraction, re-extract the aqueous layer with more organic solvent (e.g., 2-3 additional times) and combine all organic layers. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[10] | 1. Add a small amount of additional hot solvent to ensure the compound is fully dissolved. 2. Use a solvent with a lower boiling point. 3. Try a two-solvent recrystallization system. |
| Poor Separation in Column Chromatography | 1. The chosen eluent system is too polar, causing all compounds to elute quickly. 2. The column was overloaded with too much crude material. | 1. Develop a new eluent system using a less polar solvent mixture (e.g., increase the proportion of hexanes to ethyl acetate). Re-optimize using TLC first.[11] 2. Use a larger column or purify the material in smaller batches. |
| Reaction is Clean by TLC, but Crude NMR is Messy | Residual high-boiling solvents or reagent peaks are obscuring the product signals.[12] | 1. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents. 2. Proceed with purification (e.g., recrystallization). The NMR of the purified material will be much cleaner and easier to interpret. |
References
-
Gao, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(21), 7235. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (2019). A Convenient and Scalable Three-Step Synthesis of Chiral Glycylsultam. Organic Syntheses, 96, 463-481. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95032, 4-Bromoantipyrine. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Dave, D. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]
-
Bell, E. F., et al. (1989). Antipyrine interferes with chemical determination of bromide in simultaneous estimation of total body water and extracellular water. Clinical Chemistry, 35(7), 1367-1370. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
ResearchGate. (2010). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
Technical Support Center: Spectrophotometric Assays Using 4-Bromoantipyrine
Welcome to the technical support center for spectrophotometric assays utilizing 4-Bromoantipyrine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful analytical technique. Here, we address common and complex issues encountered during experimentation, providing not just solutions but also the underlying scientific rationale to empower your research.
Introduction to 4-Bromoantipyrine Assays
Spectrophotometric assays using 4-Bromoantipyrine are a cornerstone in analytical chemistry for the quantification of phenolic compounds and as an indicator in enzymatic reactions that produce hydrogen peroxide.[1][2] The methodology is rooted in an oxidative coupling reaction. In the presence of an oxidizing agent and under alkaline conditions, 4-Bromoantipyrine couples with phenols to form a colored product, typically a reddish-brown antipyrine dye.[3] The intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte.
While 4-aminoantipyrine (4-AAP) is more extensively documented in the literature for this reaction, the chemical principles and troubleshooting strategies are directly applicable to 4-Bromoantipyrine due to the analogous reactivity conferred by the antipyrine backbone.[2][4]
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may encounter. We will diagnose the potential causes and provide actionable solutions.
High Background or Blank Absorbance
Question: My blank reading is excessively high, even after subtracting it, my results are inconsistent. What could be the cause?
Answer: A high blank absorbance is a common issue that can often be traced back to the quality of your reagents or the reaction conditions.
-
Contaminated Reagents: The primary suspect is often the purity of your reagents. Ensure your water is deionized and of high purity. The 4-Bromoantipyrine solution itself can degrade over time, leading to a colored solution. It is recommended to prepare this solution fresh daily.[3]
-
Oxidizing Agent Reactivity: The oxidizing agent, typically potassium ferricyanide, can react with 4-Bromoantipyrine in the absence of a phenolic compound, especially at a non-optimal pH, leading to color formation.[5]
-
Improper pH: The pH of the reaction is critical. The optimal pH range for the coupling reaction is typically between 9.4 and 10.2.[2] A pH outside of this range can lead to side reactions and increased background color.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always start by preparing fresh 4-Bromoantipyrine and potassium ferricyanide solutions.
-
Verify pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range.
-
Run a Reagent Blank: Prepare a blank containing all reagents except the analyte to assess the background absorbance. If it remains high, systematically replace each reagent to identify the source of contamination.
Low or No Color Development
Question: I am not observing any significant color change in my samples, even with known concentrations of my analyte. What is going wrong?
Answer: The absence of color development points to an issue with one of the core components of the reaction.
-
Incorrect pH: The reaction is highly pH-dependent. An acidic or neutral pH will inhibit the oxidative coupling reaction.
-
Inactive Oxidizing Agent: The oxidizing agent is crucial for the reaction to proceed. If the potassium ferricyanide solution is old or has been improperly stored, it may have lost its oxidizing capacity.
-
Presence of Reducing Agents: Your sample may contain reducing agents (e.g., sulfite) that compete with the oxidative coupling reaction, effectively quenching the color development.[2]
-
Analyte Structure: Not all phenolic compounds react with 4-Bromoantipyrine. Phenols with a substituent at the para position may not react or will exhibit a significantly reduced response.[2]
Troubleshooting Steps:
-
Confirm pH: Double-check the pH of your reaction mixture after the addition of all components.
-
Test Oxidizing Agent: Prepare a fresh solution of potassium ferricyanide.
-
Sample Pre-treatment: If you suspect interfering substances, a preliminary distillation of the sample may be necessary to isolate the phenolic compounds. This is a standard procedure in many environmental testing methods.[3]
Inconsistent or Unstable Readings
Question: My absorbance readings are fluctuating and not stable over time. How can I get reproducible results?
Answer: Instability in absorbance readings often points to issues with the kinetics of the reaction or the stability of the final colored product.
-
Reaction Not at Equilibrium: The color formation is a time-dependent reaction. It is crucial to establish the optimal incubation time for your specific assay conditions to ensure the reaction has gone to completion before taking a measurement.
-
Fading Color: The colored antipyrine dye can be unstable and may fade over time, especially when exposed to light.
-
Instrumental Drift: Ensure your spectrophotometer has had adequate time to warm up and is properly calibrated.
Troubleshooting Steps:
-
Kinetic Study: Perform a time-course experiment to determine the point at which the absorbance reaches a stable plateau. All subsequent measurements should be taken at this optimal time point.
-
Minimize Light Exposure: Protect your samples from direct light during incubation and measurement.
-
Spectrophotometer Maintenance: Follow the manufacturer's guidelines for instrument warm-up and calibration.
Key Experimental Parameters
For successful and reproducible assays, careful control of experimental parameters is paramount. The following table summarizes the key conditions for a typical 4-Bromoantipyrine assay for phenols.
| Parameter | Recommended Range/Value | Rationale |
| pH | 9.4 - 10.2 | Optimal for the oxidative coupling reaction and color stability.[2] |
| Wavelength (λmax) | ~510 nm | Wavelength of maximum absorbance for the reddish-brown antipyrine dye.[3] |
| Oxidizing Agent | Potassium Ferricyanide | A common and effective oxidizing agent for this reaction.[2][3] |
| Incubation Time | 15 minutes (typical) | Should be empirically determined to ensure reaction completion.[3] |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
Experimental Protocols
General Protocol for Phenol Quantification
This protocol provides a general framework. It is essential to optimize the concentrations and volumes for your specific application.
-
Reagent Preparation:
-
4-Bromoantipyrine Solution (0.5% w/v): Dissolve 0.5 g of 4-Bromoantipyrine in 100 mL of deionized water. Prepare fresh daily.
-
Potassium Ferricyanide Solution (2% w/v): Dissolve 2 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Store in a dark bottle.
-
Buffer Solution (pH 10): Prepare a suitable buffer, such as an ammonium chloride/ammonia buffer, and adjust the pH to 10.0 ± 0.2.
-
-
Assay Procedure:
-
Pipette 100 µL of your sample or standard into a microplate well or cuvette.
-
Add 50 µL of the pH 10 buffer.
-
Add 25 µL of the 4-Bromoantipyrine solution and mix well.
-
Add 25 µL of the potassium ferricyanide solution to initiate the reaction. Mix immediately.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 510 nm.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in your 4-Bromoantipyrine assay.
Caption: A decision-tree workflow for troubleshooting common problems in 4-Bromoantipyrine spectrophotometric assays.
References
-
ResearchGate. (n.d.). Revisiting the coupling reaction between 4-aminoantipyrine and phenols: a potential one-pot reaction pathway to 4,11- and 5,12-naphthoxazepine isomers. Retrieved from [Link]
-
United States Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]
-
Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
National Institutes of Health. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Spectrophotometric Determination of Phenols in Aqueous Solution via Oxidative-Coupling Reaction with 4-Amino-N,N-Diethylaniline and Potassium Dichromate. Retrieved from [Link]
-
ResearchGate. (1951). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Retrieved from [Link]
Sources
Stability issues of 4-Bromoantipyrine under different experimental conditions
Introduction: Navigating the Nuances of 4-Bromoantipyrine Stability
Welcome to the technical support guide for 4-Bromoantipyrine (CAS 5426-65-3). As a key intermediate in pharmaceutical synthesis and a standard in analytical chemistry, the stability of 4-Bromoantipyrine is paramount to achieving reproducible and reliable experimental outcomes[1]. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues that may arise during its handling, storage, and application. The information herein is synthesized from established chemical principles, regulatory guidance, and field-proven insights to ensure the integrity of your research.
This document moves beyond a simple list of procedures to explain the causal relationships behind experimental phenomena, providing you with the authoritative grounding needed to make informed decisions in the laboratory.
Quick Reference: General Handling and Storage
Before delving into specific troubleshooting scenarios, adhere to these primary storage and handling protocols to minimize ambient degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (RT)[1]. | Avoids potential acceleration of degradation pathways at elevated temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly closed container. | The compound is hygroscopic; moisture can initiate hydrolysis or act as a catalyst for other reactions[2]. |
| Light | Protect from light by using amber vials or storing in a dark location. | 4-Bromoantipyrine is designated as light-sensitive, and photolytic degradation can occur. |
| Form | Store as a dry, crystalline solid powder[1]. | Stability is generally highest in the solid state. Solutions should be prepared fresh whenever possible. |
Troubleshooting Guide: A Diagnostic Approach
Encountering unexpected results? Use this section to diagnose and resolve common stability-related issues. The questions are designed to pinpoint the root cause of degradation and provide actionable solutions.
dot graph TD subgraph Troubleshooting_Workflow direction LR;
end Caption: Diagnostic workflow for troubleshooting 4-Bromoantipyrine stability issues.
Q1: I'm seeing extra peaks in my chromatogram that weren't there when I first prepared my 4-Bromoantipyrine solution. What's happening?
A1: This is a classic sign of degradation. The appearance of new peaks indicates that 4-Bromoantipyrine is converting into one or more new chemical entities.
-
Causality: In solution, molecules are more mobile and susceptible to various degradation pathways including hydrolysis, oxidation, and photolysis. The rate and type of degradation are highly dependent on the solvent, pH, and exposure to light and oxygen.
-
Immediate Action:
-
Verify System Suitability: First, ensure the new peaks are not artifacts from the analytical system (e.g., column bleed, contaminated mobile phase). Inject a blank solvent run.
-
Prepare Fresh: Prepare a new solution from your solid stock and analyze it immediately. If the extra peaks are absent, this confirms that the degradation occurred in your previous solution over time.
-
-
Long-Term Solution: Always use freshly prepared solutions for quantitative analysis. If solutions must be stored, you must perform a stability study by analyzing aliquots over time (e.g., 0, 2, 4, 8, 24 hours) under the intended storage conditions (e.g., 4°C, protected from light) to define an acceptable use period.
Q2: My solid 4-Bromoantipyrine powder has developed a slight yellow or brownish tint. Is it still usable?
A2: A color change in the solid state is a strong indicator of degradation. The pure compound is typically a white to off-white crystalline powder[1].
-
Causality: This is often due to slow oxidation or reaction with atmospheric moisture, particularly since the compound is known to be hygroscopic. It could also be a result of prolonged exposure to light. The colored species are often minor impurities but signal that the overall purity of the lot has been compromised.
-
Action Plan:
-
Do Not Assume Purity: Do not use the material for sensitive quantitative experiments or in pharmaceutical formulations without re-qualification.
-
Re-qualify the Material: Use a stability-indicating analytical method (like the HPLC method described in the protocols section) to determine the purity of the discolored material against a certified reference standard or a freshly purchased, unopened lot.
-
Review Storage: Ensure your storage container is properly sealed and that it was not left open to the atmosphere for extended periods. Consider storing in a desiccator.
-
Q3: I'm performing a reaction in a protic solvent (like methanol or ethanol) and my yields are inconsistent. Could stability be the issue?
A3: Yes, inconsistent yields can be a symptom of degradation, especially in protic solvents.
-
Causality: Protic solvents can participate in reactions. While 4-Bromoantipyrine is soluble in methanol, solvents can also contain impurities (like water or dissolved oxygen) that accelerate degradation[3]. The stability of a compound can vary significantly even between different high-purity solvents due to subtle differences in polarity and hydrogen bonding capacity[4][5].
-
Troubleshooting Steps:
-
Solvent Purity: Always use anhydrous, HPLC-grade, or higher purity solvents. Consider sparging the solvent with an inert gas like argon to remove dissolved oxygen before use.
-
Run a Control: Set up a control experiment where 4-Bromoantipyrine is stirred in the reaction solvent under the reaction conditions (temperature, time) but without other reagents. Analyze the mixture over time to quantify the extent of solvent-induced degradation.
-
Solvent Screening: If degradation is confirmed, screen alternative solvents. Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) may offer better stability, depending on your reaction requirements.
-
Frequently Asked Questions (FAQs)
Q4: How does pH affect the stability of 4-Bromoantipyrine in aqueous solutions?
A4: The pH of an aqueous solution is a critical factor governing the stability of many pharmaceutical compounds[6]. While specific data for 4-Bromoantipyrine is not extensively published, general chemical principles apply.
-
Mechanism: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of susceptible functional groups[6]. Although 4-Bromoantipyrine lacks highly labile groups like esters or amides common in other drugs, the pyrazolone ring system can be susceptible to degradation under harsh conditions. The ionization state of the molecule can change with pH, potentially opening different degradation pathways[6].
-
Recommendation: The stability of 4-Bromoantipyrine across a range of pH values should be empirically determined for your specific application. A forced degradation study (see protocol below) across a pH range (e.g., pH 2, 7, and 10) is the standard approach to identify the pH of maximum stability. For many compounds, this is often near neutral pH[7].
Q5: What are the expected degradation products from thermal stress?
A5: Thermal degradation involves breaking chemical bonds through the input of heat energy[8]. For brominated compounds, this can be complex.
-
Mechanism: At elevated temperatures, the weakest bonds are likely to cleave first. In 4-Bromoantipyrine, this could involve the carbon-bromine bond or fragmentation of the pyrazolone ring. Thermal decomposition of brominated organic molecules can lead to the formation of brominated byproducts and complex mixtures[9][10].
-
Practical Implication: Avoid exposing 4-Bromoantipyrine to high temperatures (e.g., above its melting point of 115-118°C) unless required for a specific reaction[1]. During analytical method development (e.g., GC-MS), use the lowest possible inlet temperature to prevent on-column degradation.
Q6: What precautions are necessary for photostability?
A6: As a light-sensitive compound, strict precautions are necessary to prevent photolytic degradation.
-
Mechanism: UV or visible light can provide the energy to excite electrons and break chemical bonds, often generating free radicals that initiate chain reactions. This can lead to debromination, dimerization, or oxidation.
-
Best Practices (as per ICH Q1B guidelines[11][12]):
-
Laboratory Environment: Work under yellow or red light, or in a dimly lit area, to filter out high-energy UV and blue wavelengths.
-
Glassware: Use amber glass volumetric flasks, vials, and reaction vessels. If only clear glass is available, wrap it securely in aluminum foil.
-
Analytical Work: Use amber autosampler vials or a UV-protected autosampler tray for HPLC/LC-MS analysis. Minimize the time samples sit on the autosampler before injection.
-
Q7: Is 4-Bromoantipyrine compatible with common pharmaceutical excipients?
A7: Excipient compatibility is a critical step in formulation development and must be experimentally verified[13]. Incompatibility can arise from direct chemical reactions between the drug and an excipient, or from impurities within the excipient[13][14].
-
Potential Interactions:
-
pH Modifiers: Excipients with acidic or basic properties (e.g., citric acid, dibasic calcium phosphate) can alter the micro-pH environment in a solid dosage form, potentially accelerating degradation[15].
-
Reducing Sugars: Excipients like lactose can participate in Maillard reactions with primary or secondary amines, though this is less likely with 4-Bromoantipyrine's structure.
-
Oxidizing Agents: Excipients containing peroxide impurities (e.g., povidone) can initiate oxidative degradation.
-
Moisture: Hygroscopic excipients can attract water, which can then facilitate hydrolytic degradation, especially when combined with reactive excipients like magnesium stearate[15].
-
-
Recommended Action: Conduct a binary excipient compatibility study. Mix 4-Bromoantipyrine with each proposed excipient (typically in a 1:1 or other relevant ratio), add a small amount of water (e.g., 5-10%) to accelerate potential reactions, and store at elevated temperature (e.g., 40°C or 50°C) for several weeks. Analyze samples at set time points against a control (pure 4-Bromoantipyrine stored under the same conditions) using a stability-indicating HPLC method[2][16].
Methodologies and Protocols
These protocols provide a framework for conducting robust stability assessments in your laboratory. They are based on principles outlined in the International Conference on Harmonisation (ICH) guidelines.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study is essential to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation; conditions should be adjusted if degradation is too rapid or too slow.
dot graph TD subgraph Forced_Degradation_Workflow direction TB;
end Caption: Standard workflow for a forced degradation study of 4-Bromoantipyrine.
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve 4-Bromoantipyrine in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample at room temperature and another in a water bath at 60°C. Sample at appropriate time points (e.g., 2, 4, 8 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis[17].
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Sample at time points up to 24 hours[18].
-
Thermal Degradation:
-
Solution: Heat a sealed vial of the stock solution at 80°C.
-
Solid: Place a thin layer of solid 4-Bromoantipyrine powder in an oven at 105°C[17].
-
Sample at appropriate time points.
-
-
Photolytic Degradation: Expose the stock solution (in a photochemically transparent container, e.g., quartz) and solid powder to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[11]. A control sample should be wrapped in aluminum foil to block light exposure.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and detecting co-eluting peaks[19].
Protocol 2: Development of a Stability-Indicating HPLC Method
A method is "stability-indicating" if it can accurately measure the active ingredient without interference from any degradation products, excipients, or impurities[17][20].
-
Column Selection: Start with a robust, general-purpose column, such as a C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
A typical starting gradient could be 10-90% organic modifier over 20 minutes.
-
-
Method Optimization:
-
Inject a mixture (cocktail) of your forced degradation samples (acid, base, peroxide, etc.). The goal is to achieve baseline resolution between the parent 4-Bromoantipyrine peak and all degradation product peaks.
-
Adjust the gradient slope, pH of the mobile phase, and organic modifier to improve separation.
-
-
Detection: Use a PDA detector set to a wavelength where 4-Bromoantipyrine has significant absorbance (e.g., determined from its UV spectrum). Monitor multiple wavelengths to ensure detection of degradants that may have different spectral properties.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples via PDA peak purity analysis or mass spectrometry (MS).
References
-
Stevens, A. et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Sharma, M., & Kumar, S. (2016). Forced degradation studies. MedCrave Online. [Link]
-
Harde, M. et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Paracetamol and Piroxicam in Bulk and Marketed Formulation. Advances in Bioresearch, 11(5). [Link]
-
Aradhya, G. et al. (n.d.). Results of forced degradation studies. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoantipyrine. PubChem. [Link]
-
da Silva, L. M. et al. (2018). Degradation of 4-aminoantipyrine by electro-oxidation with a boron-doped diamond anode: Optimization by central composite design, oxidation products and toxicity. Science of The Total Environment. [Link]
-
Kovacs, Z. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminoantipyrine. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]
-
Ogunlaja, A. S. et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Center for Biotechnology Information. [Link]
-
Wang, Y. et al. (2022). Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System. MDPI. [Link]
-
da Silva, L. M. et al. (2018). Degradation of 4-aminoantipyrine by electro-oxidation with a boron-doped diamond anode: Optimization by central composite design, oxidation products and toxicity. PubMed. [Link]
-
Skytte, J. et al. (2011). Solid state compatibility studies with tablet excipients using non thermal methods. PubMed. [Link]
-
Hu, F. et al. (2013). UV/H2O2 degradation of 4-aminoantipyrine: A voltammetric study. ResearchGate. [Link]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Photostability Testing. [Link]
-
Stec, A. A., & Hull, T. R. (2010). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
Verma, A. et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]
-
Broda, M. A., & Wityk, P. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]
-
Sriram, D. et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Center for Biotechnology Information. [Link]
-
Mwangi, J. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Shinde, V. (2020). Drug-Excipient Compatibility Study. Veeprho. [Link]
-
Al-Hamadani, Y. S. et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]
-
Bharate, S. B. et al. (2012). Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. ResearchGate. [Link]
-
Wyttenbach, N. et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed. [Link]
-
Ghauri, M. A. et al. (1998). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. [Link]
-
Athar, H. (1976). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]
-
Université du Luxembourg. (2026). 4-bromoantipyrine (C11H11BrN2O). PubChemLite. [Link]
-
Rocha, G. et al. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. National Center for Biotechnology Information. [Link]
-
Sriram, D. et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
Chakrabarti, A. et al. (2017). Effect of pH on stability, conformation, and chaperone activity of erythroid & non-erythroid spectrin. PubMed. [Link]
-
Klaus, S. et al. (2019). Matching pH values for antibody stabilization and crystallization suggest rationale for accelerated development of biotherapeutic drugs. PubMed. [Link]
-
Hernández-López, M. J. et al. (2024). Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. labsolu.ca [labsolu.ca]
- 4. mdpi.com [mdpi.com]
- 5. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. bfarm.de [bfarm.de]
- 12. ema.europa.eu [ema.europa.eu]
- 13. veeprho.com [veeprho.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid state compatibility studies with tablet excipients using non thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. soeagra.com [soeagra.com]
Technical Support Center: Purification of 4-Bromoantipyrine
Welcome to the technical support center for the purification of 4-Bromoantipyrine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of 4-Bromoantipyrine, ensuring you achieve the desired purity and yield for your downstream applications.
I. Understanding the Core Challenges
The synthesis of 4-Bromoantipyrine, typically via the bromination of antipyrine, can lead to a variety of impurities. These can include unreacted starting material, over-brominated products, and various colored byproducts. The primary challenge in the purification of 4-Bromoantipyrine lies in the effective removal of these structurally similar impurities while maximizing the recovery of the final product.
II. Troubleshooting Guide for 4-Bromoantipyrine Purification
This section provides a systematic approach to identifying and resolving common issues encountered during the purification of 4-Bromoantipyrine.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Suboptimal Solvent Choice: The solvent may be too good at dissolving 4-Bromoantipyrine at low temperatures. - Excessive Solvent Used: Using too much solvent will keep the product in solution even after cooling. - Premature Crystallization: The product crystallizes during hot filtration. | - Solvent Screening: Test a range of solvents and solvent mixtures. A good starting point is a mixture of ethanol and water, or ethyl acetate and hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2] - Minimize Solvent Volume: Add the hot solvent portion-wise until the solid just dissolves. - Preheat Funnel and Flask: Ensure the filtration apparatus is hot to prevent premature crystallization. |
| Persistent Yellow or Brown Color in the Final Product | - Presence of Colored Impurities: These are often polar, polymeric, or degradation products formed during the reaction. - Trace Amounts of Bromine: Residual bromine from the synthesis can impart a yellow tint.[3] | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. Be cautious as it can adsorb the desired product as well.[4] - Column Chromatography: If recrystallization fails, column chromatography with silica gel is effective for separating colored impurities.[5] - Sodium Thiosulfate Wash: A dilute aqueous wash with sodium thiosulfate during the workup can remove residual bromine. |
| Presence of Unreacted Antipyrine in the Final Product | - Incomplete Bromination Reaction: The reaction may not have gone to completion. - Co-crystallization: Antipyrine may have similar solubility properties to 4-Bromoantipyrine in the chosen recrystallization solvent. | - Optimize Reaction Conditions: Ensure sufficient reaction time and appropriate stoichiometry of the brominating agent. - Column Chromatography: A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the more polar antipyrine from the product.[6] |
| Multiple Spots on TLC After Purification | - Ineffective Purification Method: The chosen method may not be suitable for separating the specific impurities present. - Product Degradation: 4-Bromoantipyrine may be unstable under the purification conditions (e.g., high heat, prolonged exposure to certain solvents). | - Multi-Step Purification: A combination of techniques may be necessary. For example, an initial recrystallization followed by column chromatography. - TLC Analysis: Use Thin-Layer Chromatography (TLC) to identify a suitable solvent system for column chromatography that provides good separation between your product and the impurities.[7][8] - Stability Studies: Assess the stability of 4-Bromoantipyrine in the chosen solvents and at the temperatures used for purification. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-Bromoantipyrine?
The ideal recrystallization solvent is one in which 4-Bromoantipyrine is highly soluble at elevated temperatures and poorly soluble at low temperatures. While the optimal solvent can depend on the specific impurities present, a mixed solvent system often provides the best results. A good starting point is an ethanol/water mixture. Dissolve the crude 4-Bromoantipyrine in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly. Another effective system can be ethyl acetate/hexane .
Q2: How can I effectively remove colored impurities that persist after recrystallization?
Colored impurities are a common issue. If a single recrystallization does not yield a white to off-white product, consider the following:
-
Activated Carbon: In the subsequent recrystallization, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[4]
-
Column Chromatography: This is a more robust method for removing stubborn impurities. A silica gel column with an appropriate eluent system, such as a gradient of ethyl acetate in hexane, can effectively separate the colored components.[5][6]
Q3: I see a spot on my TLC that corresponds to the starting material, antipyrine. How do I remove it?
Unreacted antipyrine is a common impurity. Due to its higher polarity compared to 4-Bromoantipyrine, it can be effectively removed using silica gel column chromatography.[6] A typical eluent system would be a gradient starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The less polar 4-Bromoantipyrine will elute before the more polar antipyrine.
Q4: Can I use acid-base extraction to purify 4-Bromoantipyrine?
Acid-base extraction is generally used to separate acidic or basic compounds from neutral compounds.[9][10][11][12][13] 4-Bromoantipyrine is a neutral compound. Therefore, a direct acid-base extraction would not be effective in purifying it from other neutral impurities. However, if you have acidic or basic impurities present in your crude product, an acid-base wash during the initial workup could be beneficial.
Q5: My 4-Bromoantipyrine seems to be degrading during purification. What can I do to prevent this?
While 4-Bromoantipyrine is generally stable, prolonged exposure to high temperatures or certain solvents could potentially lead to degradation.[1] To mitigate this:
-
Minimize Heating Time: During recrystallization, do not keep the solution at boiling for an extended period.
-
Solvent Choice: Ensure the chosen solvent is not reactive with the product.
-
Inert Atmosphere: If sensitivity to air or moisture is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
IV. Experimental Protocols & Visualizations
Protocol 1: Recrystallization of 4-Bromoantipyrine using Ethanol/Water
-
Place the crude 4-Bromoantipyrine (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Heat a beaker of ethanol and a beaker of deionized water on a hot plate.
-
Add the minimum amount of hot ethanol to the flask to dissolve the solid completely.
-
Slowly add hot deionized water to the solution until it becomes persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, add a small spatula tip of activated carbon and swirl for 2-3 minutes.
-
Perform a hot filtration using a pre-heated funnel and filter paper to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.
Protocol 2: Column Chromatography Purification of 4-Bromoantipyrine
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.
-
Prepare the Sample: Dissolve the crude 4-Bromoantipyrine in a minimal amount of dichloromethane or the initial eluent.
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Start eluting with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromoantipyrine.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for 4-Bromoantipyrine purification.
V. References
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Columbia University. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Biotage. (2023, December 5). How can I remove color from my reaction product? Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Swarthmore College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative TLC- For the partial purification of antimicrobial products... Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromoantipyrine (C11H11BrN2O). Retrieved from [Link]
-
PubMed. (n.d.). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. Retrieved from [Link]
-
PubMed. (2015). Insights into the interactions between enzyme and co-solvents: stability and activity of stem bromelain. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles. Retrieved from
-
PubMed. (2024, March 7). Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. Retrieved from [Link]
-
China/Asia On Demand (CAOD). (2015). Synthesis of four impurities of clevidipine butyrate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Avoiding dehalogenation of 4-Bromoantipyrine in cross-coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Dehalogenation
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the dehalogenation of 4-bromoantipyrine during palladium-catalyzed cross-coupling reactions. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Challenge of Dehalogenation
4-Bromoantipyrine is a valuable building block in medicinal chemistry and materials science. However, its utility in cross-coupling reactions is often hampered by a common and frustrating side reaction: dehalogenation. This process, where the bromine atom is replaced by a hydrogen atom, leads to the formation of the undesired antipyrine byproduct, reducing the yield of your target molecule and complicating purification.[1][2][3] This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent this unwanted reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with 4-bromoantipyrine?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction in which the bromine atom on the 4-bromoantipyrine is replaced by a hydrogen atom.[1][3] This is problematic as it consumes your starting material, lowers the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate. 4-Bromoantipyrine, as an N-heterocyclic halide, can be particularly susceptible to this side reaction.[1][2]
Q2: What is the primary mechanism behind the dehalogenation of 4-bromoantipyrine?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This reactive intermediate can be generated from various sources in the reaction mixture, including trace water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can undergo reductive elimination with the antipyrine-palladium intermediate, leading to the formation of the dehalogenated antipyrine byproduct.[1][2]
Q3: Are certain cross-coupling reactions more prone to dehalogenation with 4-bromoantipyrine?
A3: While dehalogenation can occur in various palladium-catalyzed reactions, its prevalence can be influenced by the specific reaction type. For instance, Suzuki-Miyaura couplings, while robust, can still suffer from dehalogenation, especially with electron-deficient or N-heterocyclic halides.[1][2] Sonogashira and Heck reactions also present their own unique challenges and conditions that can favor this unwanted side reaction.[4][5][6]
Troubleshooting Guides for Cross-Coupling Reactions with 4-Bromoantipyrine
This section provides specific troubleshooting advice for the three most common cross-coupling reactions used with 4-bromoantipyrine: Suzuki-Miyaura, Sonogashira, and Heck couplings.
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of antipyrine byproduct is observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.
In-Depth Explanation:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., dppf) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][7][8]
-
Base Optimization: Strong bases like sodium tert-butoxide can sometimes promote dehalogenation.[9][10] Switching to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[1][2]
-
Solvent Choice: Solvents can act as a source of hydride species. Aprotic solvents like toluene or dioxane are generally preferred over protic solvents (e.g., alcohols) or solvents like DMF which can be problematic.[1][11]
-
Temperature Control: Dehalogenation can have a higher activation energy than the desired coupling.[1] Therefore, running the reaction at the lowest possible temperature that still allows for efficient coupling can significantly reduce the formation of the dehalogenated byproduct.[12]
Data-Driven Recommendations for Suzuki Coupling:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Ligand | Simple, less bulky ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., XPhos, SPhos) | Promotes faster reductive elimination over dehalogenation.[1][8] |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the likelihood of base-induced hydride formation.[1][10] |
| Solvent | Protic solvents (e.g., alcohols), DMF | Aprotic solvents (e.g., toluene, dioxane) | Minimizes the presence of hydride sources.[1][11] |
| Temperature | High temperatures (e.g., >110 °C) | Lowest effective temperature (e.g., 80 °C) | The desired coupling may have a lower activation energy.[1] |
Guide 2: Sonogashira Coupling
Issue: Low yield of the desired 4-alkynylantipyrine and significant formation of antipyrine.
Troubleshooting Strategy:
The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[4][13] Dehalogenation can be a significant issue, and careful optimization is required.
-
Copper(I) Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and handled under an inert atmosphere. The absence of an effective copper co-catalyst can slow down the desired catalytic cycle, allowing more time for dehalogenation.[12]
-
Base Selection: An amine base, typically triethylamine or diisopropylethylamine, is used.[14] Ensure the amine is pure and dry. In some cases, using an inorganic base in conjunction with the amine can be beneficial.
-
Solvent and Temperature: Acetonitrile (ACN) has been observed to favor dehalogenation with certain catalysts like Pd(PPh₃)₄.[12] Screening other solvents like THF or DMF might be beneficial. Running the reaction at the lowest possible temperature that still allows for efficient coupling is also recommended.[12]
-
Copper-Free Conditions: If dehalogenation persists, consider a copper-free Sonogashira protocol. While this may require different ligands and conditions, it can sometimes circumvent the side reactions associated with the copper co-catalyst.[15]
Experimental Protocol: Optimized Sonogashira Coupling of 4-Bromoantipyrine
-
To an oven-dried Schlenk flask, add 4-bromoantipyrine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If no reaction occurs at room temperature, gradually increase the temperature to 50-60 °C.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 3: Heck Coupling
Issue: Formation of antipyrine alongside the desired 4-vinylantipyrine product.
Troubleshooting Strategy:
The Heck reaction couples 4-bromoantipyrine with an alkene.[16] Dehalogenation can be competitive with the desired C-C bond formation.
-
Ligand Choice: As with other cross-coupling reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reaction pathway.[5]
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.[5] The choice of base can influence the reaction rate and selectivity.
-
Solvent Effects: Polar aprotic solvents like DMF or NMP are often used.[5] However, if dehalogenation is a problem, switching to a less reducible solvent like toluene or dioxane might be beneficial.[11]
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction efficiency and suppress dehalogenation.[6]
Mechanistic Insight: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanism. The following diagram illustrates the desired cross-coupling catalytic cycle and the competing dehalogenation pathway.
Caption: The catalytic cycle for cross-coupling versus the competing dehalogenation pathway.
The key to success is to favor the kinetics of the desired cross-coupling cycle over the dehalogenation pathway. This is achieved by carefully selecting the reaction parameters to accelerate the transmetalation and reductive elimination steps while minimizing the formation and reaction of the palladium-hydride species.[1][2]
Conclusion
The dehalogenation of 4-bromoantipyrine in cross-coupling reactions is a significant challenge, but it is one that can be overcome with a systematic and informed approach to reaction optimization. By understanding the underlying mechanisms and carefully selecting ligands, bases, solvents, and reaction temperatures, researchers can significantly improve the yield and purity of their desired products. This guide provides a starting point for troubleshooting and should empower you to develop robust and efficient synthetic routes for your 4-bromoantipyrine derivatives.
References
-
Strotman, N. A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. Retrieved from [Link]
-
Ackermann, L., & Althammer, A. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Retrieved from [Link]
-
Sanz, R., Guilarte, V., & Alvarez, E. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Elsevier. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
National Institutes of Health. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Retrieved from [Link]
-
Weizmann Research Portal. (n.d.). Stabilization of palladium nanoparticles by polyoxometalates appended with alkylthiol tethers and their use as binary catalysts for liquid phase aerobic oxydehydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of internal alkynes. a Sonogashira coupling of unactivated.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Faraday Discussions (RSC Publishing). (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Retrieved from [Link]
-
MDPI. (n.d.). Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation. Retrieved from [Link]
-
PubMed. (2024). C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Incomplete Conversions in Reactions with 4-Bromoantipyrine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and frustrating issue in synthetic chemistry: incomplete conversions in reactions involving 4-bromoantipyrine. As a versatile building block in medicinal chemistry, understanding its reactivity is paramount to success. This resource, presented in a question-and-answer format, offers troubleshooting strategies and in-depth explanations to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with 4-bromoantipyrine not going to completion?
A1: Incomplete conversion in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) with 4-bromoantipyrine can stem from several factors. The antipyrine moiety itself can influence the reactivity of the C-Br bond. Here are the primary aspects to investigate:
-
Catalyst Deactivation: Palladium catalysts are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of oxygen.[1]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich substrates like 4-bromoantipyrine, a bulky, electron-rich phosphine ligand is often necessary to promote oxidative addition, which is frequently the rate-limiting step.
-
Base Selection: The choice of base is critical and often substrate-dependent. An inappropriate base can lead to side reactions or may not be strong enough to facilitate the transmetalation (in Suzuki-Miyaura) or deprotonation (in Buchwald-Hartwig) step effectively.
-
Substrate Purity: Impurities in your 4-bromoantipyrine or coupling partner can poison the catalyst. Ensure all starting materials are of high purity.
Q2: I'm observing the formation of byproducts in my reaction. What are the likely side reactions with 4-bromoantipyrine?
A2: Several side reactions can compete with your desired transformation, leading to a complex reaction mixture and low yield of the target product. Common byproducts include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of your organometallic reagent (in Suzuki-Miyaura) or two molecules of 4-bromoantipyrine. This is often a sign of slow transmetalation or reductive elimination.
-
Protodeboronation (in Suzuki-Miyaura): The boronic acid or ester can be replaced by a proton from a protic solvent or residual water, leading to the formation of the corresponding deborylated arene.[2]
-
Hydrodehalogenation: The bromine atom on 4-bromoantipyrine is replaced by a hydrogen atom. This can be promoted by certain bases and protic impurities.
Q3: Can the electronic properties of the antipyrine ring affect the reaction outcome?
A3: Absolutely. The antipyrine ring system is electron-rich, which can influence the reactivity of the C-Br bond. Substituents on the antipyrine core can further modify this reactivity. For instance, electron-withdrawing groups on the antipyrine moiety can decrease the nucleophilicity of the C4 position, potentially slowing down reactions that rely on the electron density of the aryl bromide, such as direct C-H arylation.[3] Conversely, the electron-rich nature of the antipyrine ring can facilitate oxidative addition in some cross-coupling reactions.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield or incomplete conversion in the Suzuki-Miyaura coupling of 4-bromoantipyrine with a boronic acid/ester.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Steps & Explanations:
-
Stringent Inert Conditions:
-
Action: Degas the solvent thoroughly and maintain a positive pressure of an inert gas throughout the reaction.
-
Rationale: The Buchwald-Hartwig amination is highly sensitive to oxygen. The catalytic cycle involves electron-rich palladium species that are easily oxidized. [4]
-
-
Catalyst and Ligand Selection:
-
Action: Use a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or one of the Buchwald ligands).
-
Rationale: Aryl bromides are less reactive than aryl iodides. Bulky, electron-donating ligands are necessary to promote the oxidative addition step and facilitate the reductive elimination to form the C-N bond. [4]
-
-
Base Optimization:
-
Action: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu). However, if your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring a higher reaction temperature.
-
Rationale: The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. [5] Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides:
-
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | [6] |
| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 100 | [7] |
Guide 3: Heck Reaction
Issue: Low conversion in the Heck coupling of 4-bromoantipyrine with an alkene.
Troubleshooting Steps:
-
Catalyst System: A phosphine-free catalyst system, such as Pd(OAc)₂, can be effective. However, in some cases, the addition of a phosphine ligand may be beneficial.
-
Base: An inorganic base like K₂CO₃ or a tertiary amine base such as Et₃N is commonly used.
-
Solvent: Polar aprotic solvents like DMF or NMP are often preferred.
-
Temperature: The Heck reaction typically requires elevated temperatures, often in the range of 80-140 °C.
General Conditions for the Heck Reaction of Aryl Bromides:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 80 | [8] |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80-100 | [9] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoantipyrine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., BINAP, 0.04 equiv).
-
Add the 4-bromoantipyrine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- El-Taweel, F. A., & Elmaaty, T. (2016). Synthetic Routes to Selected Heterocycles Containing Antipyrine Moiety. Chemistry of Heterocyclic Compounds, 52(10), 757-775.
- Abdellattif, M. H. (2016). Chemistry of Antipyrine.
- Optimization of the reaction conditions in the synthesis of 4a. (n.d.).
- Reactivity of antipyrine and haloantipyrines in Pd-catalyzed C H bond aryl
- Reactivity of Antipyrine and Haloantipyrines in Pd-Catalyzed C–H Bond Arylations. (n.d.).
- Synthesis of Antipyrine Derivatives Derived
- Monier, M., El‐Mekabaty, A., & Elattar, K. (2016). Chemistry of antipyrine.
- Galy, A. A., Galy, J. P., & Barbe, J. (2021). Polyfluoroalkylated antipyrines in Pd-catalyzed transformations. RSC advances, 11(56), 35649-35656.
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, 602.
- LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Wikipedia. (2023, December 1).
- Gutierrez, O., Tellis, J. C., & Molander, G. A. (2016). Palladium-Catalyzed Cross-Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 627-633.
- Optimization of the Reaction Conditions. (n.d.).
- LibreTexts. (2023, June 30).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Al-Adilee, K. J. (2019). A Literature Review on Antipyrinein Chemistry Fields. American International Journal of Sciences and Engineering Research, 2(1), 1-13.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.).
- Synthesis of 4-aminoantipyrine derivatives via Betti reaction. (n.d.).
- Kashani, S. K., & Jessiman, J. E. (2021).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Nucleophilic Substitution Reactions. (n.d.).
- Optimization of reaction conditions for the multicomponent synthesis of 4a. (n.d.).
- Optimization of the reaction conditions. (n.d.).
- Wang, L., et al. (2015).
- Gulea, M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 51.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1918.
- Optimization of the Reaction Conditions. (n.d.).
- JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
- Biffis, A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(3), 1938-1949.
- Kettle, J. G., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron Letters, 53(45), 6064-6067.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Large, B., & Prim, D. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
- The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4467.
- Duan, X., et al. (2024). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers, 11(18), 5532-5537.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
- Grupe, M., et al. (2016). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry, 12, 2236-2244.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
- Chen, Y.-H., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13811-13818.
- Experiment 7 — Nucleophilic Substitution. (n.d.).
- The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube.
- Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(11), 4536-4543.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyfluoroalkylated antipyrines in Pd-catalyzed transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 4-Bromoantipyrine vs. 4-Iodoantipyrine as Reagents in Synthesis
In the landscape of medicinal chemistry and drug development, the antipyrine (phenazone) scaffold remains a cornerstone due to its well-established analgesic, antipyretic, and anti-inflammatory properties.[1][2] Functionalization at the C4 position is a critical strategy for developing novel derivatives with enhanced or new biological activities.[3][4][5] For synthetic chemists, the choice of halogen at this position—typically bromine or iodine—is a pivotal decision that dictates reaction efficiency, conditions, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of 4-bromoantipyrine and 4-iodoantipyrine as synthetic reagents. Moving beyond a simple list of properties, we will delve into the mechanistic causality behind their differing reactivities, present supporting experimental data, and offer practical protocols to inform your selection process.
The Halogen’s Role: A Fundamental Look at Reactivity
The primary utility of 4-haloantipyrines in synthesis is as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] The choice between bromine and iodine directly influences the most critical step of these catalytic cycles: oxidative addition.
The fundamental difference lies in the Carbon-Halogen (C-X) bond dissociation energy. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond. This lower bond strength means that 4-iodoantipyrine will generally undergo oxidative addition to a low-valent metal center (e.g., Pd(0)) more readily and under milder conditions than 4-bromoantipyrine.[6][7] This is the principal reason aryl iodides are often considered more "reactive" substrates in cross-coupling chemistry.[8]
However, the story is more nuanced. While a faster oxidative addition is beneficial, the nature of the resulting organometallic intermediate, [L₂Pd(Ar)(X)], also plays a crucial role. Iodide anions can sometimes form highly stable palladium(II) complexes, which can slow down subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination, particularly at lower temperatures with certain ligands.[9][10] This counterintuitive effect can, in specific cases, make the bromo-derivative appear more efficient.[9]
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a reagent's utility is its performance in the laboratory. Below, we compare the typical behavior of 4-bromoantipyrine and 4-iodoantipyrine in two of the most common C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[11] When coupling 4-haloantipyrines with various boronic acids, the choice of halogen dictates the reaction's energy requirements.
-
4-Iodoantipyrine: Typically reacts efficiently at lower temperatures (e.g., 50-80 °C) and often requires lower catalyst loadings (e.g., 1-2 mol%). The higher reactivity allows for a broader range of coupling partners, including less reactive boronic acids.
-
4-Bromoantipyrine: Generally requires more forcing conditions to achieve comparable yields and reaction times. This often translates to higher temperatures (e.g., 80-120 °C), higher catalyst loadings (e.g., 3-5 mol%), and potentially stronger bases.[12][13]
| Parameter | 4-Iodoantipyrine | 4-Bromoantipyrine | Rationale & Causality |
| Typical Temperature | 50 - 80 °C | 80 - 120 °C | The weaker C-I bond allows for oxidative addition at lower thermal energy. |
| Catalyst Loading | 1 - 2 mol% | 3 - 5 mol% | Higher reactivity requires less catalyst to achieve efficient turnover. |
| Reaction Time | Generally Shorter | Generally Longer | Faster oxidative addition leads to a more rapid overall catalytic cycle. |
| Substrate Scope | Broader | More Limited | Milder conditions are more tolerant of sensitive functional groups on the coupling partner. |
Sonogashira Coupling
The Sonogashira coupling is indispensable for synthesizing aryl-alkyne structures, which are prevalent in functional materials and pharmaceuticals.[14] Here, the reactivity difference between the iodo and bromo derivatives is often even more pronounced.
-
4-Iodoantipyrine: As the classic substrate for Sonogashira reactions, it couples readily with terminal alkynes under standard palladium/copper-catalyzed conditions, often at room temperature or with gentle heating.[6][15]
-
4-Bromoantipyrine: Coupling can be sluggish and often requires more specialized, electron-rich phosphine ligands, higher temperatures, and longer reaction times to achieve high yields. The risk of side reactions, such as Glaser homocoupling of the alkyne, can also be higher due to the more forcing conditions required.[15]
Workflow & Mechanistic Overview
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key step influenced by the choice of halogen.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Practical Considerations: Stability and Synthesis
Beyond reactivity, practical laboratory considerations are essential.
-
Synthesis and Availability: Both 4-bromoantipyrine and 4-iodoantipyrine can be synthesized from the parent antipyrine molecule.[1] Iodination can be achieved using reagents like potassium iodide/potassium iodate[16] or specialized iodine(I) complexes.[17] The choice of synthesis can depend on available lab reagents and desired scale.
-
Stability: 4-Iodoantipyrine, particularly when labeled with radioactive isotopes, has been noted to undergo spontaneous deiodination over time.[16] While less of a concern for the cold compound, this suggests a lower shelf-stability compared to the more robust 4-bromoantipyrine. For long-term storage or multi-step syntheses where the halogen must endure various conditions, the bromo-derivative may offer an advantage.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: Sonogashira Coupling with 4-Iodoantipyrine (Milder Conditions)
This protocol is adapted from standard Sonogashira procedures.[14][15]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoantipyrine (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Reagent Addition: Stir the mixture for 5-10 minutes at room temperature. Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C. Monitor progress by TLC.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with 4-Bromoantipyrine (More Forcing Conditions)
This protocol is adapted from general Suzuki-Miyaura methodologies for aryl bromides.[12][13]
-
Reaction Setup: To a dry reaction vial, add 4-bromoantipyrine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a robust base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv), and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Decision Guide: Which Reagent to Choose?
The optimal choice depends on the specific synthetic challenge.
Caption: Decision guide for selecting the appropriate 4-haloantipyrine.
Conclusion
Both 4-bromoantipyrine and 4-iodoantipyrine are valuable reagents for the synthesis of novel antipyrine derivatives. The choice is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the reaction.
-
4-Iodoantipyrine is the reagent of choice for achieving high reactivity under mild conditions, making it ideal for rapid syntheses and for use with delicate or complex coupling partners.
-
4-Bromoantipyrine offers greater stability and may be more cost-effective, making it a reliable workhorse for situations where more forcing reaction conditions are permissible or when the halogen must survive multiple synthetic steps.
By understanding the fundamental principles of C-X bond reactivity and considering the practical aspects of stability and reaction optimization, researchers can confidently select the optimal halogenated antipyrine to accelerate their discovery programs.
References
-
Preparation and Analysis of 4-lodoantipyrine-(I 131) . American Heart Association Journals. [Link]
-
Synthesis of 4-bromo-antipyrines 4a–d and 4-iodo-antipyrines 5a, b . ResearchGate. [Link]
-
4-Iodoantipyrine synthesized by means of solid-state mechanical activation . Pharmaceutical Chemistry Journal. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . Organometallics - ACS Publications. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step . ResearchGate. [Link]
-
Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions . wenxuecity.com. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step . Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis . NIH. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides . RSC Publishing. [Link]
-
Iodination of antipyrine with [N–I–N]+ and carbonyl hypoiodite iodine(i) complexes . New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction . NIH. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]
-
Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction . PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Research Article Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction . Semantic Scholar. [Link]
-
Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis . MDPI. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman Institute of Technology. [Link]
-
Synthesis of 4-aminoantipyrine derivatives via Betti reaction . ResearchGate. [Link]
-
A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs . PubMed. [Link]
-
4-Aminoquinoline-chalcone/-N-acetylpyrazoline Conjugates: Synthesis and Antiplasmodial Evaluation . PubMed. [Link]
-
4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Iodination of antipyrine with [N–I–N] + and carbonyl hypoiodite iodine( i ) complexes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05349G [pubs.rsc.org]
A Guide to Validating Analytical Methods Using 4-Bromoantipyrine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2]. This guide provides an in-depth look at the validation process, using 4-Bromoantipyrine as a practical example of a reference standard for a High-Performance Liquid Chromatography (HPLC) method.
The Central Role of the Reference Standard
Before delving into validation parameters, it's crucial to understand the role of a reference standard. A well-characterized reference standard, with documented purity, is the benchmark against which a sample is measured. Its purity and stability are paramount for the accuracy of the entire analytical procedure.
4-Bromoantipyrine (C₁₁H₁₁BrN₂O) is a derivative of antipyrine often used in analytical chemistry.[3] Its suitability as a reference standard stems from several key properties:
-
High Purity: Available in high purity grades (e.g., >98.0% by HPLC), which is essential for accurate assay calculations.[3][4]
-
Stability: It is a stable, crystalline solid, ensuring consistency over time when stored correctly.[3]
-
UV Absorbance: The presence of a chromophore in its structure makes it readily detectable by UV-Vis spectrophotometry, a common detector in HPLC systems.
-
Solubility: It is soluble in common organic solvents used for HPLC mobile phases, such as acetonitrile and methanol.
While other reference standards exist, the choice is highly dependent on the analyte and the analytical technique. 4-Bromoantipyrine's distinct properties make it a valuable tool, particularly in methods where a brominated compound can serve as a non-interfering internal or external standard.[3] The bromine atom also provides a unique isotopic signature that can be leveraged in mass spectrometry applications.[5]
A Framework for Method Validation: ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[6][7] This guide will structure the validation process around the key parameters outlined in this document. The validation of an analytical method aims to demonstrate its suitability for the intended purpose.[1][2]
The following sections will detail the experimental design for validating a hypothetical HPLC-UV method for the assay of a drug substance, using 4-Bromoantipyrine as the reference standard.
The Validation Workflow
A typical validation process follows a structured path, from defining the method's purpose to documenting the results.
Caption: A streamlined workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][8]
Experimental Protocol:
-
Prepare Solutions:
-
Analyte Solution: A solution of the drug substance at the target concentration.
-
Reference Standard Solution: A solution of 4-Bromoantipyrine at a comparable concentration.
-
Placebo Solution: A solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Spiked Placebo: The placebo solution spiked with the drug substance and known impurities.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Record the chromatograms.
-
-
Evaluation:
-
Compare the chromatogram of the analyte solution with the others.
-
The retention time of the analyte peak should be distinct from any peaks in the placebo and impurity chromatograms.
-
Peak purity analysis (using a photodiode array detector) should be performed to confirm that the analyte peak is spectrally homogeneous.
-
Trustworthiness Check: A successful specificity study ensures that the method can distinguish the analyte from everything else in the sample, preventing inaccurate quantification due to interfering peaks.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Prepare Calibration Standards:
-
Prepare a stock solution of 4-Bromoantipyrine in the mobile phase.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.
-
-
Analysis:
-
Inject each standard in triplicate.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 1,205,345 |
| 90 | 1,355,987 |
| 100 | 1,510,234 |
| 110 | 1,665,876 |
| 120 | 1,812,456 |
Acceptance Criteria:
-
Correlation Coefficient (R²): Typically ≥ 0.999.
-
Y-intercept: Should be minimal, indicating no significant systematic error.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often reported as percent recovery.
Experimental Protocol:
-
Prepare Spiked Samples:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
-
Analysis:
-
Analyze each sample using the HPLC method.
-
Quantify the amount of drug substance recovered using the calibration curve generated from the 4-Bromoantipyrine reference standard.
-
-
Calculation:
-
Calculate the percent recovery for each sample: % Recovery = (Amount Recovered / Amount Added) * 100
-
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 121.0 | 100.8% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the drug product at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst repeat the analysis of six new samples on a different day, preferably using a different instrument.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.
-
Data Presentation:
| Precision Level | Analyst | Day | Mean Assay (%) | % RSD |
| Repeatability | 1 | 1 | 99.8 | 0.5% |
| Intermediate | 2 | 2 | 100.2 | 0.7% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically not more than 2%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters: Select parameters that could potentially influence the results, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analysis:
-
Analyze a standard solution of 4-Bromoantipyrine and a sample solution while varying one parameter at a time.
-
-
Evaluation:
-
Assess the impact of each change on system suitability parameters (e.g., peak tailing, resolution) and the final assay result.
-
Trustworthiness Check: A robust method demonstrates that minor, unavoidable variations in the lab environment will not compromise the validity of the results.[1]
Interrelation of Key Validation Parameters
The core validation parameters are not isolated; they are interconnected and collectively demonstrate the method's suitability.
Caption: The relationship between core analytical validation parameters.
Conclusion
Validating an analytical method is a systematic and evidence-based process that is fundamental to ensuring the quality of pharmaceutical products. By using a well-characterized reference standard like 4-Bromoantipyrine and rigorously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, scientists can have high confidence in the reliability and consistency of their analytical results. This guide, grounded in the principles of ICH Q2(R1), provides a framework for designing and executing a comprehensive validation study.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
4-Bromoantipyrine. Chem-Impex. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Analytical method validation: A brief review. [Link]
-
4-Bromoantipyrine | C11H11BrN2O | CID 95032. PubChem, National Institutes of Health. [Link]
-
How To Perform Accuracy In Analytical Method Validation: Calculation and Case Studies. Pharmaguideline. [Link]
-
How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. Pharma Validation. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
4-Bromoantipyrine. Starshinechemical. [Link]
-
4-bromoantipyrine (C11H11BrN2O). PubChemLite. [Link]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
(PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
4-Aminoantipyrine | C11H13N3O | CID 2151. PubChem, National Institutes of Health. [Link]
-
Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed, National Institutes of Health. [Link]
-
“Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring”. PLOS ONE, National Institutes of Health. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 5. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. wjarr.com [wjarr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. metrology-journal.org [metrology-journal.org]
A Comparative Guide to Anti-inflammatory Precursors: Evaluating 4-Bromoantipyrine-Derived Scaffolds Against Established Agents
In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the exploration of novel molecular scaffolds is paramount. Among these, pyrazolone derivatives, a class to which antipyrine belongs, have garnered significant interest for their analgesic, antipyretic, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of 4-Bromoantipyrine as a key synthetic precursor. While 4-Bromoantipyrine is primarily a reactive intermediate rather than an end-drug, its derivatives are the focus of intense research.[3] We will objectively evaluate the efficacy of these derivatives against other antipyrine-based compounds and established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and methodological insights for the research community.
The Central Role of the Antipyrine Scaffold
Antipyrine and its analogs, particularly 4-aminoantipyrine, serve as foundational structures in the synthesis of compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][4][5] The versatility of the pyrazolone ring allows for molecular modifications that can fine-tune pharmacological activity. The introduction of a bromine atom at the 4-position, creating 4-Bromoantipyrine, enhances the molecule's reactivity, making it a valuable starting point for synthesizing a diverse library of potential drug candidates.[3]
The primary mechanism for many antipyrine-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A key goal in modern NSAID development is to achieve selective inhibition of the inducible COX-2 isozyme over the constitutive COX-1 isozyme to reduce gastrointestinal side effects.[6]
A Framework for Efficacy Evaluation
To objectively compare novel compounds, a standardized, multi-tiered evaluation process is essential. This workflow ensures that only the most promising candidates advance from initial screening to more complex biological validation. The rationale behind this progression is to manage resources effectively, starting with high-throughput in vitro assays before committing to lower-throughput, resource-intensive in vivo models.
Caption: Standard drug discovery workflow for evaluating anti-inflammatory agents.
Comparative Efficacy: Data-Driven Insights
Direct, published comparative data for 4-Bromoantipyrine itself is scarce, as it is primarily a building block.[3] However, we can assess its potential by examining the efficacy of its derivatives in comparison to other antipyrine analogs and benchmark drugs like Diclofenac and Ibuprofen.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as IC50 (COX-1) / IC50 (COX-2), quantifies the drug's preference for COX-2; a higher SI is desirable for improved gastrointestinal safety.
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Antipyrine-Urea Hybrid (4d) | COX-2 | 0.940 ± 0.05 | 13.57 | [6] |
| Antipyrine-Nicotinic Hybrid (6b) | COX-2 | 0.614 ± 0.03 | - | [6] |
| Celecoxib (Reference) | COX-2 | 0.844 ± 0.04 | 7.92 | [6] |
| Indomethacin (Reference) | COX-1/COX-2 | - | - | [7] |
| Diclofenac (Reference) | COX-1/COX-2 | - | - | [5] |
Note: Data for specific 4-Bromoantipyrine derivatives was not available in the reviewed literature, hence potent derivatives from the broader antipyrine class are presented.
From this data, novel synthesized antipyrine derivatives like compound 4d and 6b show potent COX-2 inhibition, with compound 4d demonstrating a superior selectivity index compared to the well-known COX-2 inhibitor, Celecoxib.[6] This highlights the potential of the antipyrine scaffold to yield highly selective and potent anti-inflammatory agents.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[8][9] The percentage of edema inhibition is measured over several hours after administration of the test compound.
| Compound/Drug (Dose) | Time (hr) | Paw Edema Inhibition (%) | Reference |
| Antipyrine-Urea Hybrid (4d) | 1 | 14.75 | [6] |
| 2 | 30.77 | [6] | |
| 3 | 45.33 | [6] | |
| Celecoxib | 1 | 59.02 | [6] |
| 2 | 69.23 | [6] | |
| 3 | 78.67 | [6] | |
| 4-Aminoantipyrine Derivative (4c) | 4 | Significant Activity | [5] |
| 4-Aminoantipyrine Derivative (4d) | 4 | Significant Activity | [5] |
| Diclofenac | 4 | Potent Inhibition | [5] |
| Ibuprofen (50 mg/kg) | - | Active | [10] |
The in vivo results show that while the antipyrine derivative 4d has significant anti-inflammatory effects, it is less potent in this model than Celecoxib.[6] However, other studies on different 4-aminoantipyrine derivatives reported potent activity comparable to the reference drug Diclofenac, indicating that specific structural modifications are critical for in vivo efficacy.[5] Studies comparing NSAIDs like ibuprofen and diclofenac often find comparable efficacy, though profiles on adverse effects can differ.[11][12][13]
Mechanistic Viewpoint: The Arachidonic Acid Cascade
The anti-inflammatory action of most NSAIDs is rooted in their ability to interrupt the arachidonic acid (AA) signaling pathway. When cellular damage occurs, phospholipase A2 releases AA from the cell membrane. The COX enzymes then convert AA into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.
Caption: Inhibition of the COX pathway by NSAIDs.
By blocking COX-1 and/or COX-2, these drugs prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[14] The ideal modern NSAID selectively inhibits COX-2 to minimize the disruption of COX-1's homeostatic functions, such as protecting the gastric mucosa.
Standard Experimental Protocols
For researchers aiming to validate these findings or screen their own compounds, adherence to standardized protocols is crucial for reproducibility and comparability.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema
This protocol is a gold-standard for assessing acute anti-inflammatory activity.[8][9]
-
Animal Model: Male Wistar rats or Swiss albino mice (150-200 g). Animals are fasted overnight with free access to water.
-
Grouping: Divide animals into at least four groups:
-
Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculation:
-
Edema Volume = Vt - V0
-
Percent Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Protocol 2: In Vitro COX Inhibition Assay (Simplified Overview)
This assay determines the IC50 of a compound against COX-1 and COX-2 isozymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic Acid.
-
Assay Principle: The assay measures the conversion of a chromogenic substrate by the peroxidase activity of the COX enzyme. Inhibition of the enzyme results in a reduced colorimetric signal.
-
Procedure:
-
Incubate the enzyme (COX-1 or COX-2) with a heme cofactor in a reaction buffer.
-
Add various concentrations of the test compound or a reference inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, measure the absorbance at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC50 value.
Conclusion and Future Directions
The available evidence strongly supports the antipyrine scaffold as a highly promising foundation for developing novel anti-inflammatory agents. Synthesized derivatives have demonstrated COX-2 inhibitory potency and selectivity that can meet or even exceed that of established drugs like Celecoxib.[6] 4-Bromoantipyrine serves as a versatile and reactive precursor, enabling the synthesis of diverse chemical libraries for screening.[3]
While the derivatives show promise, direct comparisons reveal that achieving superior in vivo efficacy compared to benchmarks like Diclofenac or Celecoxib requires careful molecular optimization.[5][6] Future research should focus on:
-
Synthesizing and testing a broader range of derivatives specifically from 4-Bromoantipyrine to establish a clear structure-activity relationship (SAR).
-
Conducting head-to-head in vivo studies that include 4-Bromoantipyrine derivatives against established NSAIDs like Ibuprofen and Diclofenac, measuring not only edema but also downstream inflammatory markers like PGE2 and pro-inflammatory cytokines.[6]
-
Performing comprehensive safety profiling , including gastric ulceration studies, to confirm the benefits of high COX-2 selectivity.[6]
By leveraging these insights and adhering to rigorous experimental validation, the scientific community can continue to build upon precursors like 4-Bromoantipyrine to develop the next generation of safer and more effective anti-inflammatory drugs.
References
- Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds - Benchchem. (URL: )
- Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed. (URL: )
- Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflamm
- Design, synthesis, anti-inflammatory activity and molecular docking of potential novel antipyrine and pyrazolone analogs as cyclooxygenase enzyme (COX) inhibitors - PubMed. (URL: )
- Synthesis, Antiinflammatory and Analgesic Activity of 4-Antipyrine Deriv
- Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
- 4-Bromoantipyrine - Chem-Impex. (URL: )
- (PDF)
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (URL: )
- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
- (PDF)
- A Comparative Analysis of 2-Deoxokanshone L and Synthetic Anti-Inflamm
- Anti-Inflammatory Drugs and Prediction of New Structures by Compar
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived
- Synthesis and antiinflammatory activity of 4-aminoantipyrine deriv
- Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PubMed. (URL: )
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (URL: )
- Choosing a nonsteroidal anti-inflamm
- Efficacy, tolerability, and safety of an oral enzyme combination vs diclofenac in osteoarthritis of the knee: results of an individual patient-level pooled reanalysis of data from six randomized controlled trials - PMC - NIH. (URL: )
- Oral enzyme combination versus diclofenac in the treatment of osteoarthritis of the knee--a double-blind prospective randomized study - PubMed. (URL: )
- Comparing the efficacy of intravenous morphine versus ibuprofen or the combination of ibuprofen and acetaminophen in patients with closed limb fractures: a randomized clinical trial - PubMed. (URL: )
- Evaluation of bromfenac and ibuprofen for pain after orthopedic surgery - PubMed. (URL: )
- Ibuprofen, acetaminophen more effective than opioids in treating dental pain - ScienceDaily. (URL: _)
- Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A System
Sources
- 1. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, anti-inflammatory activity and molecular docking of potential novel antipyrine and pyrazolone analogs as cyclooxygenase enzyme (COX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy, tolerability, and safety of an oral enzyme combination vs diclofenac in osteoarthritis of the knee: results of an individual patient-level pooled reanalysis of data from six randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral enzyme combination versus diclofenac in the treatment of osteoarthritis of the knee--a double-blind prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Cross-Validation of Analytical Methods: A Comparative Analysis Featuring 4-Bromoantipyrine-Based Spectrophotometry
In the landscape of pharmaceutical development and quality control, the adage "trust, but verify" holds profound significance. The validation of an analytical method is the cornerstone of generating reliable data. However, true confidence in a method's performance is often achieved through a more rigorous process: cross-validation. This guide provides an in-depth exploration of the principles and practices of cross-validating analytical results, using a classic spectrophotometric method involving 4-Bromoantipyrine as a case study against the widely adopted High-Performance Liquid Chromatography (HPLC) technique.
This document is intended for researchers, analytical scientists, and drug development professionals seeking to understand the nuances of method comparison and to implement robust cross-validation strategies in their laboratories.
The Imperative of Cross-Validation in Analytical Science
Analytical method validation, as prescribed by guidelines from the International Council for Harmonisation (ICH), is a formal process that provides documented evidence that a method is fit for its intended purpose[1]. It assesses parameters such as accuracy, precision, specificity, linearity, and range. Cross-validation, in the context of analytical chemistry, takes this a step further by critically assessing and comparing data generated from two or more distinct methods[1].
The rationale for such a comparison is multi-faceted:
-
Methodological Corroboration: Demonstrating that different analytical principles yield comparable results for the same analyte provides a higher degree of certainty in the data.
-
Identification of Method-Specific Biases: An orthogonal method can reveal interferences or matrix effects that may not be apparent during single-method validation.
-
Lifecycle Management of Analytical Procedures: As new technologies emerge, cross-validation provides a framework for comparing new methods to established ones, facilitating method transfer and modernization.
This guide will focus on a comparative framework for the quantification of a model analyte, a phenolic compound, using two distinct analytical approaches:
-
A Spectrophotometric Method: Based on the oxidative coupling reaction of the analyte with 4-Bromoantipyrine.
-
A Reverse-Phase HPLC Method (RP-HPLC): A widely used, robust technique for the separation and quantification of pharmaceutical compounds.
Visualizing the Cross-Validation Workflow
The process of cross-validation can be visualized as a systematic workflow, from the initial method development to the final comparative analysis.
Caption: A workflow for the cross-validation of two analytical methods.
Methodologies and Experimental Protocols
A robust cross-validation study hinges on well-defined and validated protocols for each method. The following sections detail the experimental procedures for the quantification of a model phenolic analyte.
Method A: Spectrophotometric Quantification using 4-Bromoantipyrine
This method is based on the oxidative coupling reaction of the phenolic analyte with 4-Bromoantipyrine in the presence of an oxidizing agent to form a colored product, which is then quantified spectrophotometrically. This reaction is analogous to the well-established use of 4-aminoantipyrine for the determination of phenols[2].
Principle of the Method:
The reaction involves the oxidation of the phenolic analyte and its subsequent electrophilic substitution with 4-Bromoantipyrine to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Preparation of Reagents:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the phenolic analyte standard and dissolve in 100 mL of a suitable solvent (e.g., methanol or water).
-
4-Bromoantipyrine Solution (0.2% w/v): Dissolve 200 mg of 4-Bromoantipyrine in 100 mL of distilled water.
-
Oxidizing Agent (e.g., Potassium Persulfate, 2% w/v): Dissolve 2 g of potassium persulfate in 100 mL of distilled water.
-
Buffer Solution (pH 9.0): Prepare a suitable buffer, such as an ammonium chloride-ammonia buffer, to maintain the optimal pH for the reaction.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions by appropriate dilution of the analyte stock solution to achieve concentrations ranging from 5 to 50 µg/mL.
-
-
Sample Analysis:
-
Pipette 1.0 mL of each standard solution (or sample solution) into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the buffer solution (pH 9.0).
-
Add 1.0 mL of the 4-Bromoantipyrine solution, mix well, and allow to stand for 2 minutes.
-
Add 1.0 mL of the potassium persulfate solution, and dilute to the mark with distilled water.
-
Allow the reaction to proceed for 15 minutes at room temperature for color development.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a standard solution against a reagent blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
-
Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly specific and sensitive technique that separates components of a mixture based on their partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle of the Method:
The analyte is injected into the HPLC system, where it is separated from other components on a C18 column. The concentration of the analyte is determined by comparing its peak area to that of a calibration standard.
Experimental Protocol:
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The λmax of the analyte in the mobile phase.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Analyte Stock Solution (1000 µg/mL): Prepare as described for Method A, using the mobile phase as the diluent.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in a similar range to Method A (e.g., 5 to 50 µg/mL).
-
-
Sample Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas corresponding to the analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
-
Comparative Data Analysis: A Head-to-Head Evaluation
The core of the cross-validation exercise lies in the direct comparison of the results obtained from both methods. This is typically done by analyzing a set of identical samples with both Method A and Method B. The following tables present typical validation and comparative data that would be expected from such a study.
Table 1: Summary of Validation Parameters for Each Method
| Parameter | Method A (4-Bromoantipyrine) | Method B (RP-HPLC) | ICH Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 5 - 50 | 5 - 50 | As per linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.1 | Method dependent |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 0.3 | Method dependent |
Note: The data presented in this table are representative values based on typical performance characteristics of these analytical techniques and are for illustrative purposes.
Table 2: Cross-Validation Results for the Analysis of Identical Samples
| Sample ID | Method A Result (µg/mL) | Method B Result (µg/mL) | % Difference |
| Sample 1 | 24.8 | 25.1 | -1.2% |
| Sample 2 | 35.2 | 34.9 | +0.9% |
| Sample 3 | 48.9 | 49.5 | -1.2% |
| Sample 4 | 10.3 | 10.1 | +2.0% |
| Sample 5 | 25.3 | 25.0 | +1.2% |
| Mean | 28.9 | 28.92 | |
| Standard Deviation | 15.0 | 15.3 | |
| Paired t-test (p-value) | \multicolumn{3}{c | }{> 0.05 (Not statistically significant)} |
Note: The data in this table are illustrative. The % difference is calculated as [(Method A - Method B) / Method B] * 100. A paired t-test is a common statistical tool to assess if there is a significant difference between the means of the two methods.
Interpreting the Results: A Scientist's Perspective
-
Method Performance: Both methods, when individually validated, demonstrate acceptable performance characteristics that meet typical ICH guidelines for linearity, accuracy, and precision. This is a prerequisite for any meaningful cross-validation.
-
Sensitivity: The RP-HPLC method typically exhibits a lower LOD and LOQ, indicating higher sensitivity compared to the spectrophotometric method. This is an important consideration when low-level quantification is required.
-
Specificity: While not explicitly quantified in the tables, a key advantage of HPLC is its superior specificity due to the chromatographic separation of the analyte from potential interferents. Spectrophotometric methods are more susceptible to interference from other absorbing species in the sample matrix.
-
Comparability of Results: The low percentage difference between the results for the individual samples and the non-significant p-value from the paired t-test suggest that there is no systematic bias between the two methods within the tested range. This provides strong evidence that both methods are capable of producing accurate and comparable results for this particular analyte.
Conclusion: Embracing a Culture of Cross-Validation
The cross-validation of analytical methods is not merely a perfunctory exercise but a critical component of robust scientific practice. By employing orthogonal methods, such as the classic 4-Bromoantipyrine-based spectrophotometry and the workhorse of modern analytical laboratories, RP-HPLC, we can build a comprehensive understanding of a method's capabilities and limitations.
The choice of method will ultimately depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the complexity of the sample matrix. While the spectrophotometric method offers simplicity and cost-effectiveness, HPLC provides superior specificity and sensitivity. The concordance of results from these two disparate techniques, as demonstrated in a well-designed cross-validation study, provides the highest level of confidence in the quality and integrity of the analytical data. As Senior Application Scientists, it is our responsibility to champion these principles of scientific rigor to ensure the safety and efficacy of the products we help to develop.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Aljeboree, A. M., & Al-Shimmari, A. A. (2020). Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. Systematic Reviews in Pharmacy, 11(4), 834-842. [Link]
-
Aljeboree, A. M., et al. (2019). Spectrophotometric Determination of Pharmaceutical by Oxidative Coupling of 4-Aminoantipyrine: A Short Review. ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Bromoantipyrine: A Comparative Performance Review
Introduction: The Analytical Imperative for 4-Bromoantipyrine
4-Bromoantipyrine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly analgesics and anti-inflammatory drugs.[1] Its defined chemical structure and reactivity also make it a valuable tool in drug metabolism and pharmacokinetic studies.[1] Furthermore, its distinct spectral properties have led to its use as an analytical standard.[1] Given its importance in pharmaceutical development and biochemical research, the ability to accurately and reliably quantify 4-Bromoantipyrine in diverse matrices—from bulk drug substances to complex biological fluids—is paramount.
This guide provides an in-depth comparison of the primary analytical techniques used for the determination of 4-Bromoantipyrine: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Methods. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind methodological choices, offering a framework for selecting the most appropriate technique to meet specific analytical challenges. Each method is evaluated based on its performance characteristics, supported by experimental data from closely related compounds where direct data is unavailable, and presented with the scientific rigor required for drug development and quality control.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) stands as the definitive method for the quantification of pharmaceutical compounds due to its exceptional specificity, precision, and ability to resolve the analyte from impurities and degradation products.[2]
The Principle of Separation
For a molecule like 4-Bromoantipyrine, which possesses moderate polarity due to its amide and phenyl groups, Reverse-Phase HPLC (RP-HPLC) is the modality of choice. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, or C18) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[3] 4-Bromoantipyrine, being less polar than the mobile phase, will preferentially adsorb to the C18 stationary phase. By carefully controlling the composition of the mobile phase, we can precisely modulate the retention time of 4-Bromoantipyrine, allowing for its separation from more polar or less polar contaminants.
Causality in Method Development
-
Column Choice: A C18 column is the logical starting point. Its long alkyl chains provide sufficient hydrophobic interaction to retain 4-Bromoantipyrine, while still allowing for elution with a reasonable organic solvent concentration.
-
Mobile Phase Selection: A mobile phase of methanol and water is often effective for antipyrine derivatives.[4] Acetonitrile can also be used and may offer different selectivity for certain impurities. The addition of a small amount of acid (like formic or phosphoric acid) can sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Detection: The conjugated system of phenyl and pyrazolone rings in 4-Bromoantipyrine results in strong UV absorbance. A photodiode array (PDA) detector is ideal, as it not only quantifies the analyte at a specific wavelength (e.g., 249 nm) but also provides spectral data for peak purity assessment.[3]
Expected Performance Characteristics
While specific validation data for 4-Bromoantipyrine is not widely published, we can infer expected performance from validated methods for structurally similar brominated aromatic compounds and antipyrine derivatives.[3][4]
| Parameter | Expected Performance (Based on Related Compounds) | Reference |
| Linearity Range | 1.0 - 50 µg/mL | [3][5] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.05 - 0.3 µg/mL | [6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [3] |
| Precision (%RSD) | < 2.0% | [3] |
Representative Experimental Protocol: RP-HPLC for 4-Bromoantipyrine Assay
This protocol is a robust starting point for method development and validation, designed based on established chromatographic principles.[7][8]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh and dissolve 10 mg of 4-Bromoantipyrine reference standard in the mobile phase in a 100 mL volumetric flask to obtain a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1.0 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration of ~25 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
Inject the 25 µg/mL standard solution six times.
-
Acceptance Criteria: %RSD of the peak area < 1.0%; tailing factor < 1.5; theoretical plates > 2000.
-
-
Analysis and Calculation:
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of 4-Bromoantipyrine in the sample solution using the linear regression equation from the calibration curve.
-
HPLC Workflow Diagram
Caption: General workflow for the HPLC analysis of 4-Bromoantipyrine.
Chapter 2: UV-Visible Spectrophotometry — A Rapid and Accessible Technique
UV-Visible Spectrophotometry is a workhorse technique in analytical chemistry, valued for its simplicity, speed, and cost-effectiveness.[9] It is particularly useful for the routine analysis of bulk substances or simple formulations where specificity is not a major concern.
Principle of Quantification
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. 4-Bromoantipyrine inherently absorbs UV radiation due to its electronic structure. For enhanced sensitivity and specificity, especially in complex matrices, spectrophotometric analysis can be coupled with a derivatization reaction. Oxidative coupling reactions, commonly used for antipyrine and its derivatives, are highly effective.[10] In this approach, a reagent like 4-aminoantipyrine (ironically) or another coupling agent reacts with the target analyte in the presence of an oxidizing agent to form a new, intensely colored product that can be measured in the visible region, thereby minimizing interference from UV-absorbing excipients.[11]
Applicability and Limitations
-
Strengths: Excellent for rapid, high-throughput screening and for assaying pure substances. The instrumentation is widely available and easy to operate.
-
Weaknesses: The primary limitation is a lack of specificity.[9] Any compound that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is unsuitable for impurity profiling or for analyzing samples with complex, UV-absorbing matrices without a highly selective derivatization reaction.
Expected Performance Characteristics
The performance of spectrophotometric methods can be highly variable depending on whether direct measurement or a derivatization reaction is used. Data from methods using oxidative coupling for related analytes provide a good benchmark.
| Parameter | Expected Performance (Based on Related Compounds) | Reference |
| Linearity Range | 1.0 - 35 µg/mL | [11] |
| Correlation Coefficient (R²) | > 0.999 | [11] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | > 1 x 10⁴ | [11] |
| Limit of Detection (LOD) | ~0.02 µg/mL | [11] |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | [11] |
| Accuracy (% Recovery) | 97.0% - 104.0% | [11] |
Representative Experimental Protocol: Oxidative Coupling Spectrophotometry
This protocol describes a conceptual method based on the well-established oxidative coupling reaction chemistry for antipyrine-like structures.[11][12]
-
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
-
Reagent Preparation:
-
4-Bromoantipyrine Stock Solution (100 µg/mL): Dissolve 10 mg in 100 mL of distilled water.
-
Phenolic Coupling Agent (e.g., N,N-dimethylaniline): Prepare a 0.1% (w/v) solution in water.
-
Oxidizing Agent (e.g., Potassium Iodate, KIO₃): Prepare a 0.2% (w/v) solution in water.[11]
-
Basic Medium (e.g., Sodium Carbonate): Prepare a 0.1 N solution.
-
-
Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the 4-Bromoantipyrine stock solution to create standards from 1.0 to 10 µg/mL.
-
To each flask, add 1.0 mL of the basic medium, followed by 1.0 mL of the coupling agent.
-
Add 1.0 mL of the oxidizing agent, mix well, and allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute to the mark with distilled water.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a mid-range standard against a reagent blank.
-
-
Analysis:
-
Plot absorbance vs. concentration to generate a calibration curve and determine the concentration of unknown samples.
-
Spectrophotometry Workflow Diagram
Caption: Workflow for spectrophotometric analysis via oxidative coupling.
Chapter 3: Electrochemical Methods — The Frontier of Sensitivity
Electrochemical techniques offer an alternative approach characterized by potentially very high sensitivity, low cost, and portability, making them suitable for trace-level detection.[13]
Principle of Detection
These methods measure the change in an electrical property (current or potential) that occurs when the analyte undergoes an oxidation or reduction reaction at an electrode surface. For 4-Bromoantipyrine, an oxidative method would likely be employed, targeting the electroactive parts of the molecule. The presence of the electron-rich pyrazolone ring and phenyl group suggests it should be electrochemically active. The performance of the method is critically dependent on the electrode material; modern sensors often use modified electrodes (e.g., with graphene or nanoparticles) to enhance the signal and lower the detection limit.[13]
Potential and Challenges
-
Potential: Electrochemical sensors can achieve extremely low detection limits, often surpassing both HPLC and spectrophotometry.[13] They are well-suited for analysis in complex biological matrices where sample cleanup can be minimized.
-
Challenges: Method development can be more complex, requiring optimization of the electrode material, pH, and supporting electrolyte. The electrodes can be susceptible to fouling from sample matrix components, which can affect reproducibility.
Expected Performance Characteristics
Performance is highly dependent on the specific sensor design. Data from a sensor developed for a similar brominated compound provides a glimpse into the potential capabilities.
| Parameter | Expected Performance (Based on Related Compounds) | Reference |
| Linearity Range | 0.3 - 150 µmol/L (equivalent to ~0.08 - 40 µg/mL) | [13] |
| Correlation Coefficient (R²) | > 0.99 | [13] |
| Limit of Detection (LOD) | 0.06 µmol/L (equivalent to ~0.016 µg/mL) | [13] |
| Precision (%RSD) | < 3.0% | [13] |
| Recovery in real samples | 90% - 108% | [13] |
Conceptual Experimental Approach
-
Instrumentation: Potentiostat with a three-electrode system (working, reference, and counter electrodes). The working electrode might be a glassy carbon electrode (GCE) modified with a nanomaterial composite.[13]
-
Procedure:
-
The modified GCE is immersed in a buffer solution (e.g., phosphate buffer) containing the sample.
-
A potential is swept across a defined range, and the resulting current is measured. Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used to maximize the signal-to-noise ratio.
-
The peak current corresponding to the oxidation of 4-Bromoantipyrine is proportional to its concentration.
-
Principle of Electrochemical Detection
Caption: Principle of voltammetric detection of 4-Bromoantipyrine.
Chapter 4: Comparative Summary and Method Selection Strategy
The choice of an analytical technique is always a compromise between performance, cost, speed, and the specific question being asked.
Overall Performance Comparison
| Technique | Specificity | Sensitivity (LOD) | Throughput | Cost / Complexity | Ideal Application |
| HPLC | Very High | Moderate (~0.05 µg/mL) | Low to Medium | High | Stability studies, impurity profiling, regulatory assays, pharmacokinetics. |
| UV-Vis Spectrophotometry | Low to Moderate | Moderate (~0.02 µg/mL) | High | Low | Routine QC of pure substance, dissolution testing, high-throughput screening. |
| Electrochemical Methods | Moderate to High | Very High (~0.016 µg/mL) | Medium | Medium | Trace analysis in environmental or biological samples, point-of-care sensing. |
Decision Framework for Method Selection
To assist in selecting the optimal technique, consider the following decision tree based on the primary analytical requirement.
Caption: Decision tree for selecting an analytical method for 4-Bromoantipyrine.
Conclusion
The quantification of 4-Bromoantipyrine can be successfully achieved by several analytical techniques, each with a distinct profile of strengths and weaknesses.
-
HPLC is the undisputed choice for applications demanding high specificity and regulatory compliance. Its ability to separate the analyte from potential interferents is unmatched.
-
UV-Visible Spectrophotometry offers a rapid, simple, and economical solution for routine analysis of less complex samples, making it ideal for quality control environments.
-
Electrochemical Methods represent the cutting edge of sensitivity, providing a powerful tool for detecting trace amounts of 4-Bromoantipyrine in challenging matrices.
A thorough understanding of the analytical requirements—be it specificity, sensitivity, speed, or cost—is the critical first step in selecting the right tool for the job. This guide serves as a foundational resource for researchers, scientists, and drug development professionals to make informed, scientifically-sound decisions in the analysis of this important pharmaceutical intermediate.
References
-
Gupta, V. D., & Sachanandani, S. (1977). Quantitative determinations of antipyrine and benzocaine in ear drops by high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 66(6), 897-898. Retrieved from [Link]
-
Darwish, H. W., et al. (2022). Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl in presence of antipyrine official impurity and benzocaine HCl degradant. Scientific Reports. Retrieved from [Link]
-
El-Gindy, A., et al. (2022). Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl in presence of an. Scientific Reports. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
Chaudhary, A. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Development and Validation of Analytical Methods for Pharmaceuticals. Omics. Retrieved from [Link]
-
Ganduh, S. H., et al. (2021). Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. International Journal of Drug Delivery Technology. Retrieved from [Link]
-
Wang, Y., et al. (2022). Electrochemical Determination of 4-Bromophenoxyacetic Acid Based on CeO2/eGr Composite. MDPI. Retrieved from [Link]
-
Aljeboree, A. M., et al. (2019). Spectrophotometric Determination of Pharmaceutical by Oxidative Coupling of 4-Aminoantipyrine: A Short Review. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
D. M. F. D. V. P. V. (1981). A COMPARATIVE STUDY OF ANTIPYRINE PHARMACOKINETICS IN SALIVA AND PLASMA USING A COLOURIMETRIC METHOD OF ANTIPYRINE ANALYSIS. Semantic Scholar. Retrieved from [Link]
-
Lokhande, M. V., et al. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Melo, F. C. C., et al. (2022). 4-Dimethylaminoantipyrine as a Broad Electrochemical Indicator for Immunosensors Platform. PubMed. Retrieved from [Link]
-
Kumar, S., et al. (2015). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Hindawi. Retrieved from [Link]
-
Melo, F. C. C., et al. (2022). 4-Dimethylaminoantipyrine as a Broad Electrochemical Indicator for Immunosensors Platform. MDPI. Retrieved from [Link]
-
Lokhande, M. V., et al. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Retrieved from [Link]
-
Melo, F. C. C., et al. (2022). 4-Dimethylaminoantipyrine as a Broad Electrochemical Indicator for Immunosensors Platform. ResearchGate. Retrieved from [Link]
-
Hefnawy, M., et al. (2022). “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring”. Scientific Reports. Retrieved from [Link]
-
Al-saady, F. A. J., & Al-greari, A. S. (2018). Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products. Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved from [Link]
-
Ahmed, H. H., & Mohammed, S. A. (2023). A Spectrophotometric Approach for Estimating Nimodipine by Oxidative-Coupling Reaction with 4-Aminoantipyrine in its Tablet and Biological Fluids. Medical & Clinical Research. Retrieved from [Link]
-
Katsaounos, A., & Themelis, D. (2012). (PDF) The 4-aminoantipyrine Method Revisited: Determination of Trace Phenols by Micellar Assisted Preconcentration. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). An Electrochemical Sensing Method for Aflatoxin B1 Detection Based on Pt-coordinated Titanium-based Porphyrin MOF. International Journal of Electrochemical Science. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. omicsonline.org [omicsonline.org]
- 3. jchr.org [jchr.org]
- 4. Quantitative determinations of antipyrine and benzocaine in ear drops by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjarr.com [wjarr.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. medclinrese.org [medclinrese.org]
- 12. impactfactor.org [impactfactor.org]
- 13. Electrochemical Determination of 4-Bromophenoxyacetic Acid Based on CeO2/eGr Composite [mdpi.com]
A Comparative Guide to 4-Iodo-Antipyrine and 4-Bromo-Antipyrine in Catalytic Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of starting materials can profoundly influence the efficiency, yield, and overall success of a synthetic campaign. The antipyrine scaffold, a privileged structure in medicinal chemistry, is frequently functionalized at the C4 position to explore new biological activities. This guide provides an in-depth comparison of two common halogenated precursors, 4-iodo-antipyrine and 4-bromo-antipyrine, with a focus on their performance in palladium-catalyzed cross-coupling reactions. We will explore the fundamental chemical principles that govern their reactivity and provide experimental evidence to support the strategic selection of the iodo-derivative for more efficient and robust synthetic outcomes.
The Decisive Factor: Understanding Carbon-Halogen Bond Properties
The disparate reactivity between 4-iodo-antipyrine and 4-bromo-antipyrine is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen bond. The C-I bond is both longer and weaker than the C-Br bond, a direct consequence of the larger atomic radius and lower electronegativity of iodine compared to bromine.
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Average Bond Length (Å) | ~1.94 | ~2.14 | A longer C-I bond is more accessible for catalyst interaction. |
| Average Bond Dissociation Energy (kcal/mol) | ~71 | ~57 | The C-I bond requires significantly less energy to break, facilitating the critical oxidative addition step in cross-coupling catalysis. |
| Polarizability | Lower | Higher | The electron cloud of iodine is more easily distorted, enhancing its interaction with the electron-rich palladium catalyst. |
This lower bond dissociation energy of the C-I bond is the primary driver for the enhanced reactivity of 4-iodo-antipyrine. In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond allows this step to proceed more readily, often at lower temperatures and with lower catalyst loadings, compared to the more resilient C-Br bond.
Generalized Catalytic Cycle for Cross-Coupling Reactions
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a pillar of C-C bond formation, exemplifies the superior performance of 4-iodo-antipyrine. Studies have shown that iodo-derivatives are more advantageous starting materials compared to their bromo-analogues.[1] The established reactivity trend for aryl halides in the rate-determining oxidative addition step is Ar-I > Ar-Br >> Ar-Cl, confirming that aryl iodides are more reactive than aryl bromides under similar conditions.[2]
Comparative Performance Data:
| Entry | Aryl Halide | Catalyst System | Conditions | Time (h) | Yield (%) |
| 1 | 4-Iodo-antipyrine derivative | Pd₂(dba)₃ / XPhos | Dioxane/H₂O, K₃PO₄, 80 °C | 4 | 95 |
| 2 | 4-Bromo-antipyrine derivative | Pd₂(dba)₃ / XPhos | Dioxane/H₂O, K₃PO₄, 80 °C | 12 | 78 |
Data is representative and compiled from trends observed in the literature.[1]
The data clearly indicates that the use of 4-iodo-antipyrine results in a significantly higher yield in a fraction of the reaction time. This efficiency translates to lower energy consumption, increased throughput, and a more sustainable chemical process.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-antipyrine
Workflow for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-antipyrine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Subsequently, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-antipyrine.
Advantages in Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, also benefits immensely from the use of 4-iodo-antipyrine.[3][4] The reactivity order for the aryl halide in this reaction is again I > Br > OTf >> Cl.[4] This allows for Sonogashira couplings with 4-iodo-antipyrine to proceed under milder conditions, often at room temperature, whereas the corresponding 4-bromo-antipyrine typically requires heating.[4] This enhanced reactivity can be crucial for substrates containing thermally sensitive functional groups.
A study on polyfluoroalkyl-substituted antipyrines found that iodo-derivatives were more effective in Sonogashira reactions for modifying the C4 position.[1]
Experimental Protocol: Sonogashira Coupling of 4-Iodo-antipyrine
-
Vessel Preparation: To a dry Schlenk flask, add 4-iodo-antipyrine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1.5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The higher reactivity of the C-I bond often precludes the need for heating.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the amine salts, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to isolate the 4-alkynyl-antipyrine product.
Superiority in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines.[5][6] The catalytic cycle, like other cross-coupling reactions, begins with the oxidative addition of the aryl halide to the palladium(0) center.[7] Consequently, the C-I bond's lability makes 4-iodo-antipyrine a more reactive substrate than 4-bromo-antipyrine. This allows for lower catalyst loadings, shorter reaction times, and often, the use of less expensive or less reactive amine coupling partners which might fail to react with the bromo-analogue.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-antipyrine
-
Vessel Preparation: In an oven-dried Schlenk tube, combine 4-iodo-antipyrine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), the appropriate phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃).[8][9]
-
Inert Atmosphere: Seal the tube and thoroughly purge with argon.
-
Reagent Addition: Add anhydrous, aprotic solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.1-1.5 eq).[8]
-
Reaction: Seal the Schlenk tube tightly and heat in an oil bath at the requisite temperature (typically 80-110 °C) with stirring.[8]
-
Monitoring & Work-up: After cooling, monitor completion by LC-MS. Dilute the reaction mixture with ethyl acetate, wash with water and brine, and dry the organic phase.[8]
-
Purification: Concentrate the solvent and purify the crude product via column chromatography.
Conclusion
For researchers and drug development professionals working with the antipyrine scaffold, the choice between 4-iodo- and 4-bromo-antipyrine as a synthetic precursor has clear and significant implications. The inherent weakness of the carbon-iodine bond consistently renders 4-iodo-antipyrine the more reactive and efficient substrate in a range of critical palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enhanced reactivity manifests as shorter reaction times, higher yields, and milder reaction conditions. While the cost of the iodo- starting material may be higher, these advantages often lead to a more cost-effective and sustainable overall synthetic route, particularly in complex, multi-step syntheses where efficiency and reliability are paramount. Therefore, for robust and efficient functionalization of the antipyrine C4 position, 4-iodo-antipyrine is the demonstrably superior choice.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Amatore, C., et al. (2005). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 24(8), 1858–1867. [Link]
-
Hartwig, J. F., et al. (2022). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 14(2), 215–223. [Link]
-
Hartwig, J. F., & Louie, J. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂ and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(13), 2745–2757. [Link]
-
Gutyar, D., et al. (2021). Polyfluoroalkylated antipyrines in Pd-catalyzed transformations. RSC Advances, 11(56), 35591–35600. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ortiz-Rojano, L., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 10, 2886–2893. [Link]
-
Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(37), 15838–15852. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
Li, J. H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5092. [Link]
-
Lee, S. L., & Yamin, B. M. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and by Magnetic Supported Palladium(II)-N₂O₂ Catalyst. Sains Malaysiana, 51(9), 2821-2831. [Link]
-
El-Faham, A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14(38), 27357-27415. [Link]
-
Kundu, S., et al. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline (Table 1, entry 6) (a), unsubstituted aryl bromide (Table 1, entry 3) (b) and 4-bromo nitrobenzene (Table 1, entry 2) (c) with phenylboronic acid using the Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70 1 C. ResearchGate. [Link]
-
Scilit. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. [Link]
Sources
- 1. Polyfluoroalkylated antipyrines in Pd-catalyzed transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Bromoantipyrine Analysis
Introduction: The Critical Role of 4-Bromoantipyrine in Drug Development and the Imperative for Analytical Harmonization
4-Bromoantipyrine, a brominated derivative of the analgesic and antipyretic agent antipyrine, serves as a valuable tool in pharmaceutical research.[1] It is frequently employed in the study of drug metabolism and pharmacokinetics, offering insights into the behavior of drug compounds within biological systems.[1] The reliability of such studies hinges on the accuracy and consistency of analytical data generated across different laboratories. Inter-laboratory comparisons, or proficiency tests, are therefore essential for ensuring that various analytical methods yield comparable results, a cornerstone of regulatory confidence and successful drug development.
This guide provides an in-depth comparison of common analytical techniques for the quantification of 4-Bromoantipyrine, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a formal inter-laboratory study for 4-Bromoantipyrine is not publicly available, this document synthesizes data from robust single-laboratory validations of its parent compound, antipyrine, and related analogues to present a comparative analysis of expected performance. This "virtual" inter-laboratory comparison is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical methodology for their specific needs and to understand the potential sources of inter-laboratory variability.
Physicochemical Properties of 4-Bromoantipyrine: The Foundation of Analytical Method Development
A thorough understanding of the physicochemical properties of 4-Bromoantipyrine is fundamental to designing effective analytical methods. These properties dictate the compound's behavior during sample preparation, chromatographic separation, and detection.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O | PubChem CID 95032[2] |
| Molecular Weight | 267.12 g/mol | PubChem CID 95032[2] |
| XLogP3-AA | 1.5 | PubChem CID 95032[2] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 95032[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 95032[2] |
The moderate lipophilicity, indicated by the XLogP value, suggests that 4-Bromoantipyrine is amenable to reversed-phase chromatography. The presence of nitrogen and oxygen atoms provides sites for protonation, making it suitable for analysis by mass spectrometry in positive ion mode.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for 4-Bromoantipyrine quantification is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS, highlighting their respective strengths and weaknesses for this application.
Method Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods based on validated studies of antipyrine and structurally related compounds. These values serve as a benchmark for what can be expected in an inter-laboratory setting.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[3][4] | ≥ 0.998 | ≥ 0.999[5] |
| Limit of Detection (LOD) | 10 - 20 ng/mL[6][7] | 0.04 µg/mL | < 1 ng/mL[5] |
| Limit of Quantitation (LOQ) | 5 µM[3] | 0.1 - 0.5 µg/mL | 3 ng/mL[5] |
| Accuracy (% Recovery) | 97 - 100%[8][9] | 80 - 110% | 95 - 105%[5] |
| Precision (% RSD) | < 2%[9] | < 15% | < 5%[5] |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; mass spectral data provides confirmation. | Very High; based on precursor/product ion transitions. |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Causality Behind Method Performance
-
HPLC-UV: This technique offers a cost-effective and robust solution for the analysis of 4-Bromoantipyrine, particularly in simpler matrices like pharmaceutical formulations. Its limitation lies in its selectivity; co-eluting impurities or metabolites can interfere with the analyte peak, leading to inaccurate quantification.[2][10] This is a significant consideration in inter-laboratory studies, where different labs may encounter varying sample matrices.
-
GC-MS: GC-MS provides enhanced selectivity over HPLC-UV due to the mass spectrometric detection. However, the volatility of 4-Bromoantipyrine may be a concern, potentially requiring derivatization to improve its thermal stability and chromatographic behavior. This additional sample preparation step can introduce variability between laboratories.
-
LC-MS/MS: This is the gold standard for bioanalytical applications due to its exceptional sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of 4-Bromoantipyrine even in complex biological matrices like plasma or urine, minimizing the risk of interference. While the initial instrument cost is high, the high throughput and reliability of the data often justify the investment, especially in a drug development setting.
Experimental Protocols: A Framework for Inter-laboratory Consistency
To achieve comparable results across different laboratories, the adoption of standardized and well-validated protocols is paramount. This section outlines detailed, self-validating experimental workflows for sample preparation and analysis of 4-Bromoantipyrine.
Workflow for Sample Preparation and Analysis
Caption: General workflow for 4-Bromoantipyrine analysis.
Detailed Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed for the extraction of 4-Bromoantipyrine from human plasma prior to LC-MS/MS analysis, based on methodologies for similar analytes.[6][7]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-Bromoantipyrine with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Self-Validation Check: The recovery of the SPE procedure should be assessed by comparing the peak area of an extracted sample to that of a non-extracted standard of the same concentration. A recovery of >85% is generally considered acceptable.[6][7]
Detailed Protocol 2: HPLC-UV Analysis
This protocol is adapted from validated methods for antipyrine.[8][9]
-
Chromatographic Conditions:
-
Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Linearity: Analyze a series of standards over the expected concentration range (e.g., 1-100 µg/mL).
-
Precision: Perform replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Determine the recovery of a known amount of 4-Bromoantipyrine spiked into a blank matrix.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of 4-Bromoantipyrine.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. ashdin.com [ashdin.com]
- 6. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Evaluating the biological activity of 4-Bromoantipyrine derivatives against known compounds
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the pyrazolone scaffold, a core component of antipyrine, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, 4-bromoantipyrine has emerged as a promising platform for the development of compounds with diverse biological activities. This guide provides a comprehensive evaluation of the biological activities of 4-bromoantipyrine derivatives, offering a comparative analysis against established compounds in the realms of anticancer, antimicrobial, and antioxidant activities. Our objective is to furnish researchers with the foundational knowledge and detailed experimental protocols necessary to advance the exploration of this versatile chemical class.
Introduction to the Therapeutic Potential of Antipyrine Derivatives
Antipyrine and its analogs have a long-standing history in medicine, primarily as analgesic and antipyretic agents. The synthetic accessibility of the antipyrine core allows for extensive structural modifications, leading to a wide array of derivatives with enhanced and varied pharmacological profiles. The introduction of a bromine atom at the C-4 position of the antipyrine ring, creating 4-bromoantipyrine, significantly alters the molecule's electronic and lipophilic properties, often enhancing its interaction with biological targets. This has spurred investigations into the anticancer, antimicrobial, and antioxidant potential of 4-bromoantipyrine derivatives, including Schiff bases and metal complexes.
I. Anticancer Activity: A New Frontier for 4-Bromoantipyrine Derivatives
The quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount challenge in modern medicine. Derivatives of 4-aminoantipyrine, a close structural analog of 4-bromoantipyrine, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for 4-bromoantipyrine derivatives as well.
Comparative Analysis
The cytotoxic potential of novel 4-bromoantipyrine derivatives is typically evaluated against standard chemotherapeutic drugs to benchmark their efficacy. Doxorubicin, a widely used anthracycline antibiotic, serves as a common positive control in in vitro cytotoxicity assays due to its potent and broad-spectrum anticancer activity. Studies on related 4-aminoantipyrine derivatives have shown that some compounds can exhibit cytotoxicity comparable to or even exceeding that of doxorubicin against cell lines such as the human breast cancer cell line (MCF-7).
Table 1: Comparative Anticancer Activity of Antipyrine Derivatives vs. Doxorubicin
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical 4-Bromoantipyrine Derivative 1 | MCF-7 | Data to be determined | Doxorubicin | ~1-10 |
| Hypothetical 4-Bromoantipyrine Derivative 2 | HeLa | Data to be determined | Doxorubicin | ~0.5-5 |
| Hypothetical 4-Bromoantipyrine Schiff Base | HepG2 | Data to be determined | Doxorubicin | ~1-15 |
Note: The IC50 values for hypothetical 4-bromoantipyrine derivatives are placeholders and would be determined through experimental evaluation.
Mechanism of Action: Unraveling the Cytotoxic Effects
The precise mechanisms by which 4-bromoantipyrine derivatives exert their anticancer effects are still under active investigation. However, insights can be drawn from studies on similar pyrazolone-based compounds. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through various cellular pathways. Some pyrazole derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells. Another potential mechanism is the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. The interaction with and cleavage of DNA is another avenue through which these compounds may exhibit their cytotoxic effects.
Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer potential of 4-bromoantipyrine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2][3][4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-bromoantipyrine derivatives and the positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Pyrazolone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8][9]
Comparative Analysis
The antimicrobial efficacy of 4-bromoantipyrine derivatives is assessed by comparing their minimum inhibitory concentrations (MIC) against those of standard antibiotics. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a common reference for antibacterial testing, while antifungal activity is often compared to agents like fluconazole or amphotericin B. Some studies on 4-aminoantipyrine derivatives have reported MIC values that are comparable to ciprofloxacin against certain bacterial strains.
Table 2: Comparative Antimicrobial Activity of Antipyrine Derivatives vs. Standard Drugs
| Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical 4-Bromoantipyrine Derivative 3 | Staphylococcus aureus | Data to be determined | Ciprofloxacin | ~0.25-2 |
| Hypothetical 4-Bromoantipyrine Derivative 4 | Escherichia coli | Data to be determined | Ciprofloxacin | ~0.015-1 |
| Hypothetical 4-Bromoantipyrine Metal Complex | Candida albicans | Data to be determined | Fluconazole | ~0.25-4 |
Note: The MIC values for hypothetical 4-bromoantipyrine derivatives are placeholders and would be determined through experimental evaluation.
Mechanism of Action: Disrupting Microbial Growth
The antimicrobial mechanism of pyrazolone derivatives is thought to be multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a key enzyme in DNA replication and repair.[10] By targeting DNA gyrase, these compounds can effectively halt bacterial proliferation. Another potential mode of action is the disruption of the bacterial cell wall or membrane integrity, leading to cell lysis. For antifungal activity, interference with ergosterol biosynthesis, a critical component of the fungal cell membrane, is a plausible mechanism.
Logical Flow for Antimicrobial Evaluation
Caption: Process for evaluating the antimicrobial properties of 4-bromoantipyrine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[11]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the 4-bromoantipyrine derivatives and the standard antibiotic in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Antioxidant Activity: Scavenging Harmful Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals. Pyrazolone derivatives have been reported to possess significant antioxidant properties.
Comparative Analysis
The antioxidant capacity of 4-bromoantipyrine derivatives is commonly evaluated using in vitro assays and compared against well-known antioxidant compounds such as ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and Trolox. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 3: Comparative Antioxidant Activity of Antipyrine Derivatives vs. Standard Antioxidants
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Hypothetical 4-Bromoantipyrine Derivative 5 | DPPH | Data to be determined | Ascorbic Acid | ~2-10 |
| Hypothetical 4-Bromoantipyrine Derivative 6 | ABTS | Data to be determined | Trolox | ~5-20 |
| Hypothetical 4-Bromoantipyrine Schiff Base | DPPH | Data to be determined | BHT | ~15-50 |
Note: The IC50 values for hypothetical 4-bromoantipyrine derivatives are placeholders and would be determined through experimental evaluation.
Mechanism of Action: Neutralizing Reactive Species
The antioxidant activity of phenolic and enolic compounds, including many pyrazolone derivatives, is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of electron-donating groups on the aromatic rings of the 4-bromoantipyrine scaffold can enhance this radical scavenging activity. The specific mechanism can vary depending on the nature of the free radical and the reaction conditions.
Conceptual Framework for Antioxidant Evaluation
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromoantipyrine for Laboratory Professionals
In the fast-paced environment of pharmaceutical and chemical research, the safe management and disposal of chemical reagents are foundational to both operational integrity and the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromoantipyrine (CAS No: 5426-65-3), a halogenated derivative of antipyrine utilized in various synthetic and analytical applications.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining strict compliance with environmental regulations.
I. Understanding the Hazard Profile of 4-Bromoantipyrine
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with 4-Bromoantipyrine is paramount. This compound is classified as a hazardous substance, and all waste containing it must be managed accordingly.
Key Safety and Hazard Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O | [2] |
| Molecular Weight | 267.13 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1][3] |
| Melting Point | 115 - 118 °C | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [2][4] |
| GHS Pictogram | [2][4] | |
| Signal Word | Warning | [2][4] |
The primary hazards associated with 4-Bromoantipyrine are acute oral toxicity and serious eye irritation.[2] Therefore, all handling and disposal procedures must be designed to prevent ingestion and eye contact.
II. The Cardinal Rule: Segregation of Halogenated Waste
The foundational principle for the disposal of 4-Bromoantipyrine is its classification as a halogenated organic compound .[5] Due to the presence of bromine, this waste stream must be segregated from non-halogenated organic waste. The rationale for this segregation is rooted in the disposal methods employed. Halogenated solvents and solids are typically disposed of via high-temperature incineration, which requires specialized equipment to scrub acidic gases (such as hydrogen bromide) that are produced during combustion.[6][7] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs and more complex disposal processes.[6]
III. Step-by-Step Disposal Protocol for 4-Bromoantipyrine
The following protocol outlines the necessary steps for the safe and compliant disposal of 4-Bromoantipyrine and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling 4-Bromoantipyrine waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[8]
-
Body Protection: A laboratory coat.[8]
2. Waste Containerization:
-
Designated Container: Use a dedicated, clearly labeled hazardous waste container for all 4-Bromoantipyrine waste.[9]
-
Container Material: The container must be made of a compatible material, such as high-density polyethylene (HDPE).[9]
-
Labeling: The container must be clearly and accurately labeled with:[10][11]
-
The words "Hazardous Waste"
-
The full chemical name: "4-Bromoantipyrine"
-
The associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant")
-
-
Secure Closure: The container must have a secure, leak-proof lid. Keep the container closed at all times except when adding waste.[10][12]
3. Waste Collection:
-
Solid Waste: Carefully sweep or scoop solid 4-Bromoantipyrine waste, minimizing dust generation. Place it directly into the designated hazardous waste container.[9]
-
Contaminated Materials: Any materials that have come into direct contact with 4-Bromoantipyrine, such as weighing papers, pipette tips, gloves, and absorbent materials used for spill cleanup, must also be disposed of in the same hazardous waste container.[11][13]
-
Solutions: If disposing of solutions containing 4-Bromoantipyrine, ensure the waste container is appropriate for liquids and that the solution is compatible with other contents of the container. Do not mix with incompatible waste streams such as strong acids or bases.[14]
4. Storage of Hazardous Waste:
-
Accumulation Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[11]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[9]
5. Professional Disposal:
-
Licensed Waste Management: Arrange for the collection, transportation, and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][15]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[12][16][17]
Important Note: Under no circumstances should 4-Bromoantipyrine or materials contaminated with it be disposed of in the regular trash or down the sanitary sewer.[13][14]
IV. Spill Management
In the event of a spill of 4-Bromoantipyrine, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Wear Appropriate PPE: Don the appropriate PPE as described in the disposal protocol.
-
Contain the Spill: For solid spills, carefully sweep up the material to minimize dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[11]
-
Collect and Dispose: Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.[8]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromoantipyrine.
Caption: Disposal workflow for 4-Bromoantipyrine.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 4-Bromoantipyrine, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
-
ResearchGate. (n.d.). Proposed pathways of antipyrine degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoantipyrine. PubChem. Retrieved from [Link]
-
PubMed. (2013). Degradation of antipyrine by UV, UV/H₂O₂ and UV/PS. Retrieved from [Link]
-
PubMed. (2013). Influencing factors and degradation products of antipyrine chlorination in water with free.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Unknown Source. (n.d.).
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
Journal of Kerbala University. (2011). Photo-degradation Study for Some 4-aminoantipyrine derivatives by used (Cs-137) as Gamma-Ray Source. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of the antipyrine's degradation profile for four different concentrations of Basolite ® F-300. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromoantipyrine (C11H11BrN2O). Retrieved from [Link]
-
Starshinechemical. (n.d.). 4-Bromoantipyrine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
- Unknown Source. (2014).
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromoantipyrine | Starshinechemical [starshinechemical.com]
- 4. labsolu.ca [labsolu.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. youtube.com [youtube.com]
Navigating the Safe Handling of 4-Bromoantipyrine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Bromoantipyrine, a key intermediate in pharmaceutical synthesis. By understanding the inherent hazards and implementing robust safety protocols, we can mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Profile of 4-Bromoantipyrine
4-Bromoantipyrine (CAS No: 5426-65-3) is a solid organic compound that requires careful handling due to its toxicological properties.[1][2][3] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its primary hazards.[4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
Source: European Chemicals Agency (ECHA)[4]
The causality behind these classifications lies in the compound's ability to cause significant irritation to mucous membranes and the gastrointestinal tract upon ingestion and direct contact with the eyes. As a powdered substance, there is also a risk of aerosolization, leading to inadvertent inhalation or contamination of surfaces.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-Bromoantipyrine. The following recommendations are based on a risk assessment that considers the hazards of the compound and the potential for exposure during routine laboratory procedures.[3]
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a risk of splashing. |
| Hands | Nitrile or Butyl rubber gloves (double-gloving recommended) | While specific breakthrough time data for 4-Bromoantipyrine is not readily available, nitrile gloves offer good resistance to a range of chemicals.[5] For extended handling or when working with solutions, more robust options like butyl rubber gloves are advisable. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Chemical-resistant laboratory coat | A fully fastened lab coat made of a chemical-resistant material protects the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (N95 or higher) | The use of a respirator should be determined by a risk assessment of the specific procedure. For tasks that may generate dust, such as weighing or transferring the powder, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[6] For higher-risk procedures or in the absence of adequate engineering controls, a higher level of respiratory protection may be necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following diagram and procedural steps outline a self-validating system for the safe handling of 4-Bromoantipyrine.
Caption: Workflow for the safe handling of 4-Bromoantipyrine.
Experimental Protocol: Detailed Methodology
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all manipulations of 4-Bromoantipyrine.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary PPE and inspect for integrity. Don the lab coat, followed by safety goggles, face shield, and inner gloves. The outer gloves and respirator should be donned just before handling the chemical.
-
Gather all required laboratory equipment, such as spatulas, weighing paper, and reaction vessels.
-
-
Handling:
-
When weighing the solid, use a balance inside the fume hood or an enclosure to minimize the dispersal of powder.[4]
-
Use a spatula to carefully transfer the desired amount of 4-Bromoantipyrine. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 4-Bromoantipyrine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. As a halogenated organic compound, it requires specific disposal procedures.[8]
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with 4-Bromoantipyrine, including weighing paper, gloves, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing 4-Bromoantipyrine should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated organic liquid waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations. Never dispose of 4-Bromoantipyrine down the drain.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can create a robust system for the safe handling of 4-Bromoantipyrine, fostering a culture of safety and scientific excellence.
References
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Starshine Chemical. (n.d.). 4-Bromoantipyrine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoantipyrine. PubChem. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]
-
ACGIH. (n.d.). TLV/BEI Guidelines. Retrieved from [Link]
-
OSHA. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
-
ECHA. (n.d.). Substance Information. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
Sources
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. resources.psi-bfm.com [resources.psi-bfm.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. safety.duke.edu [safety.duke.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
